Product packaging for Shofu Hybond(Cat. No.:CAS No. 101706-88-1)

Shofu Hybond

Cat. No.: B1166243
CAS No.: 101706-88-1
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Description

The Shofu Hybond product line represents a significant area of study in dental material science, comprising primarily of polycarboxylate and glass ionomer-based luting cements. These materials are distinguished by their patented HY-Agent additive, a complex of tannin-fluoride (or tannic acid with strontium and zinc fluorides in the glass ionomer variants) that is critical to their mechanism of action . A key research value of these cements lies in their biochemical interaction with tooth structure. The HY-Agent is documented to help seal dentinal tubules, a action that reduces post-operative sensitivity and provides a protective effect against microbial assault and acid resistance . This makes them a compelling subject for research into biocompatible interfaces and desensitizing agents. Furthermore, their ability to chemically bond to both tooth structure and metal appliances, achieving high adhesive strength with remarkably low film thickness, offers ample opportunity for investigation into adhesive technologies and the long-term performance of dental restorations . From a clinical materials perspective, studies have compared resin-modified glass ionomer cements, like HY-Bond Resiglass, against other cement types, evaluating factors such as the lattice strain generated during polymerization and the resultant post-operative sensitivity, providing a quantitative basis for their performance . The radiopacity, low solubility, and moisture tolerance of these cements are additional physical properties of high relevance to researchers developing next-generation biomedical materials . This product is designated For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. All research applications must comply with relevant safety and ethical guidelines.

Properties

CAS No.

101706-88-1

Molecular Formula

C11H17N5O4

Synonyms

Shofu Hybond

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition and Analysis of Shofu Hybond Dental Cements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition of various Shofu Hybond dental cements, including Glass Ionomer, Polycarboxylate, Resin-Modified Glass Ionomer, Zinc Phosphate, and Temporary formulations. It details the core components of these materials and outlines potential experimental protocols for their analysis, based on established scientific methodologies in the field of dental materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and evaluation of dental and biomedical materials.

Chemical Composition of this compound Cements

The this compound family of dental cements encompasses a range of materials tailored for specific clinical applications. Their chemical compositions are fundamentally based on acid-base reactions that lead to the formation of a hard, stable matrix. The primary components are a powder, which contains the basic glass or metallic oxide fillers, and a liquid, which contains the acidic component. A key feature across several Hybond products is the inclusion of Shofu's patented "HY-agent," a complex of tannic acid and fluoride designed to minimize post-operative sensitivity.[1]

While the precise, proprietary formulations are not fully disclosed, a summary of the known chemical components, compiled from Safety Data Sheets (SDS) and product descriptions, is presented below.

This compound Glass Ionomer Cements (e.g., Hybond Glasionomer CX)

These cements are based on the reaction of an acidic aqueous solution with a basic glass.

Table 1: Chemical Composition of this compound Glass Ionomer Cements

ComponentChemical Name/TypeFunctionQuantitative Data (where available)
Powder Fluoroaluminosilicate GlassBasic filler, source of ions (Ca²⁺, Al³⁺, F⁻) for the setting reaction and fluoride release.Not specified in publicly available data.
HY-agentTannin-fluoride complex to reduce sensitivity.[1]Not specified.
PigmentsProvide tooth-like shading.Not specified.
Liquid Copolymer of acrylic acid and tricarboxylic acid (in aqueous solution)Polyacid that reacts with the glass filler to form the cement matrix.70-80%
Tartaric AcidControls the setting reaction.10-15%
Purified WaterSolvent and reaction medium.Not specified.
This compound Polycarboxylate Cement

This cement relies on the reaction between zinc oxide and polyacrylic acid.

Table 2: Chemical Composition of this compound Polycarboxylate Cement

ComponentChemical Name/TypeFunctionQuantitative Data (where available)
Powder Zinc OxidePrimary basic filler for the setting reaction.Not specified.
Magnesium OxideModifies setting characteristics.Not specified.
HY-agentTannin-fluoride complex.[1]Not specified.
Liquid Copolymer of acrylic acid and tricarboxylic acid (in aqueous solution)Polyacid for the setting reaction.Not specified.
Tartaric AcidSetting control agent.0.5-1%
Distilled WaterSolvent and reaction medium.Not specified.
This compound Resin-Modified Glass Ionomer (RMGI) Cement (e.g., Hybond Resiglass)

This hybrid cement combines the acid-base reaction of a traditional glass ionomer with a polymerizable resin component.[2]

Table 3: Chemical Composition of this compound Resiglass (RMGI)

ComponentChemical Name/TypeFunctionQuantitative Data (where available)
Powder Fluoroaluminosilicate GlassBasic filler and ion source.[3]Not specified.
AdditivesMay include initiators for the resin polymerization.Not specified.
PigmentsShading.Not specified.
Liquid Polyacrylic AcidAcidic component for the ionomer reaction.[3]Not specified.
2-Hydroxyethyl Methacrylate (HEMA)Polymerizable resin monomer.[3]Not specified.
Purified WaterSolvent and reaction medium.[3]Not specified.
This compound Zinc Phosphate Cement

A traditional cement based on the reaction of zinc oxide with phosphoric acid.

Table 4: Chemical Composition of this compound Zinc Phosphate Cement

ComponentChemical Name/TypeFunctionQuantitative Data (where available)
Powder Zinc OxidePrimary basic filler.Not specified.
HY-agent (Tannin Fluoride)Sensitivity reduction.[4]Not specified.
Liquid Phosphoric Acid (in aqueous solution)Acidic reactant.Not specified.
This compound Temporary Cement

This is a non-eugenol, polycarboxylate-based cement for temporary restorations.

Table 5: Chemical Composition of this compound Temporary Cement

ComponentChemical Name/TypeFunctionQuantitative Data (where available)
Powder Zinc OxideBasic filler.Not specified.
HY-agent (Tannin Fluoride)Sensitivity reduction.[5]Not specified.
Liquid Polyacrylic Acid (and copolymers)Acidic reactant.Not specified.

Experimental Protocols for Chemical Analysis

The following are proposed methodologies for the chemical analysis of the core components of this compound cements, based on established analytical techniques for dental materials.

Analysis of the Powder Component

2.1.1. Elemental Analysis of Fluoroaluminosilicate Glass

  • Objective: To determine the elemental composition (e.g., Si, Al, Ca, F, Na, P) of the glass powder in glass ionomer and RMGI cements.

  • Methodology: X-Ray Fluorescence (XRF) Spectroscopy

    • Sample Preparation: The powder is pressed into a pellet using a hydraulic press.

    • Instrumentation: A wavelength-dispersive or energy-dispersive XRF spectrometer is used.

    • Analysis: The sample is irradiated with X-rays, causing the emission of characteristic fluorescent X-rays from the elements present. The intensity of these X-rays is proportional to the concentration of each element.

    • Quantification: Calibration is performed using certified standard reference materials of known composition.

2.1.2. Crystalline Structure Analysis

  • Objective: To identify the crystalline phases present in the powder components (e.g., zinc oxide) and to assess the amorphous nature of the glass fillers.

  • Methodology: X-Ray Diffraction (XRD)

    • Sample Preparation: A thin layer of the powder is mounted on a sample holder.

    • Instrumentation: A powder X-ray diffractometer with a copper X-ray source is typically used.

    • Analysis: The sample is scanned over a range of 2θ angles, and the diffraction pattern is recorded.

    • Interpretation: The resulting diffractogram is compared to reference patterns from databases (e.g., ICDD) to identify crystalline phases. A broad, featureless halo in the diffractogram indicates an amorphous structure, characteristic of the glass component in glass ionomer cements.

Analysis of the Liquid Component

2.2.1. Identification and Characterization of Poly(acrylic acid) and Copolymers

  • Objective: To confirm the presence of poly(acrylic acid) and its copolymers and to obtain information about its molecular weight distribution.

  • Methodology 1: Fourier-Transform Infrared (FTIR) Spectroscopy

    • Sample Preparation: A small amount of the liquid is placed between two potassium bromide (KBr) plates or analyzed using an Attenuated Total Reflectance (ATR) accessory.

    • Analysis: The sample is scanned with infrared radiation to obtain a spectrum showing the characteristic absorption bands of the functional groups present (e.g., C=O and O-H of the carboxylic acid groups).

  • Methodology 2: Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

    • Objective: To determine the molecular weight and polydispersity of the polyacid.

    • Procedure: The liquid is dissolved in an appropriate mobile phase and injected into a GPC system equipped with a refractive index detector. The retention time is inversely proportional to the molecular size, allowing for the determination of the molecular weight distribution against polymer standards.

2.2.2. Quantification of Tartaric Acid

  • Objective: To determine the concentration of tartaric acid in the liquid component.

  • Methodology: High-Performance Liquid Chromatography (HPLC)

    • Sample Preparation: The liquid is diluted with the mobile phase and filtered.

    • Instrumentation: A reverse-phase HPLC system with a C18 column and a UV detector is used.

    • Mobile Phase: An acidic aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 2.6 with phosphoric acid).[6]

    • Detection: Tartaric acid is detected by its UV absorbance at approximately 210 nm.[6]

    • Quantification: A calibration curve is generated using standard solutions of tartaric acid of known concentrations.

Visualizations of Methodologies and Relationships

The following diagrams illustrate the logical workflow of the analytical procedures and the chemical relationships within the cements.

Experimental_Workflow_for_Powder_Analysis cluster_powder Powder Component Analysis Powder This compound Powder XRF X-Ray Fluorescence (XRF) Powder->XRF XRD X-Ray Diffraction (XRD) Powder->XRD Elemental_Comp Elemental Composition (Si, Al, Ca, F, Zn, etc.) XRF->Elemental_Comp Phase_ID Phase Identification (Amorphous Glass vs. Crystalline ZnO) XRD->Phase_ID

Diagram 1: Analytical workflow for the powder component of Hybond cements.

Experimental_Workflow_for_Liquid_Analysis cluster_liquid Liquid Component Analysis Liquid This compound Liquid FTIR FTIR Spectroscopy Liquid->FTIR GPC GPC/SEC Liquid->GPC HPLC HPLC-UV Liquid->HPLC Polymer_ID Polyacid Identification FTIR->Polymer_ID MW_Dist Molecular Weight Distribution GPC->MW_Dist Tartaric_Quant Tartaric Acid Quantification HPLC->Tartaric_Quant

Diagram 2: Analytical workflow for the liquid component of Hybond cements.

Setting_Reaction_Pathway cluster_reaction Glass Ionomer Setting Reaction Powder Fluoroaluminosilicate Glass Powder Mix Mixing Powder->Mix Liquid Polyacrylic Acid + Tartaric Acid (aq) Liquid->Mix Ion_Leaching Acid Attack & Ion Leaching (Ca²⁺, Al³⁺, F⁻) Mix->Ion_Leaching Gelation Initial Gelation (Ca²⁺ cross-linking) Ion_Leaching->Gelation Hardening Hardening Phase (Al³⁺ cross-linking) Gelation->Hardening Matrix Set Cement Matrix (Polysalt Hydrogel with Glass Core Fillers) Hardening->Matrix

Diagram 3: Simplified signaling pathway of the glass ionomer setting reaction.

References

An In-Depth Technical Guide to the Core Mechanism of Shofu Hybond's HY-Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shofu's patented HY-agent is a core component in several of their Hybond dental cement products, designed to enhance physical properties and provide therapeutic benefits. This technical guide synthesizes available data to elucidate the multi-faceted mechanism of action of the HY-agent, a tannin-fluoride preparation. Comprising tannic acid, zinc fluoride, and strontium fluoride, the HY-agent actively interacts with the tooth structure to seal dentinal tubules, reduce post-operative sensitivity, and promote remineralization. This document details the chemical interactions, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key mechanisms.

Core Mechanism of Action: A Multi-Component Synergistic Approach

The efficacy of the HY-agent stems from the synergistic action of its three primary components: tannic acid, zinc fluoride, and strontium fluoride. The mechanism can be understood as a two-pronged approach: interaction with the organic components of dentin (collagen) and interaction with the inorganic components (hydroxyapatite).

Interaction with Dentin Collagen: Crosslinking and Stabilization

Tannic acid, a polyphenol, plays a crucial role in modifying the organic matrix of dentin, which is primarily composed of type I collagen.[1][2] This interaction is fundamental to the HY-agent's ability to seal dentinal tubules and improve the durability of the adhesive interface.

  • Hydrogen Bonding and Crosslinking: The numerous phenolic hydroxyl groups on the tannic acid molecule form hydrogen bonds with the amide groups of the collagen fibrils.[1][2] This interaction crosslinks the collagen fibers, creating a more stable and dense collagen network.[1][2] This crosslinking effect enhances the mechanical properties of the dentin and its resistance to enzymatic degradation by matrix metalloproteinases (MMPs).[1][2]

  • Protein Precipitation: Tannic acid is known for its ability to precipitate proteins.[3] When applied to the dentin surface, it interacts with proteins present in the dentinal fluid and on the tubule walls. This precipitation effectively creates plugs that occlude the dentinal tubules, reducing dentinal fluid flow and thereby minimizing post-operative sensitivity.

Interaction with Hydroxyapatite: Remineralization and Acid Resistance

The fluoride and strontium ions from zinc fluoride and strontium fluoride, along with tannic acid, interact with the inorganic, mineral phase of dentin and enamel (hydroxyapatite - Ca₁₀(PO₄)₆(OH)₂).

  • Fluoride-Enhanced Remineralization: Fluoride ions can substitute for the hydroxyl groups in the hydroxyapatite crystal lattice to form fluoroapatite (Ca₁₀(PO₄)₆F₂). Fluoroapatite is chemically more stable and less soluble in acidic environments than hydroxyapatite, thus enhancing the tooth's resistance to demineralization.

  • Strontium's Role in Biomineralization: Strontium ions can replace calcium ions in the hydroxyapatite lattice, forming strontium-apatite.[4] This substitution can lead to the formation of more stable and acid-resistant apatite crystals.[4][5] The presence of both strontium and fluoride has been shown to have a synergistic effect in reducing the acid reactivity of carbonated apatites.[5]

  • Tannic Acid-Induced Biomineralization: Tannic acid actively promotes the biomineralization of dentin. It achieves this by reducing the interfacial energy between the collagen fibers and amorphous calcium phosphate (the precursor to hydroxyapatite).[1][2] This "wetting effect" facilitates the infiltration of mineral precursors into the collagen network, accelerating the formation of hydroxyapatite and leading to a more thoroughly mineralized and mechanically robust dentin structure.[1][2]

Quantitative Data

The following tables summarize the available quantitative data for Shofu Hybond products containing the HY-agent. Data is compiled from publicly available product descriptions and research articles.

PropertyHy-Bond Polycarboxylate CementHy-Bond Zinc Phosphate CementHy-Bond Glasionomer CX CementReference(s)
Adhesive Strength 697 psi (4.8 MPa)--[1]
Compressive Strength -98 MPaHigher than conventional GIC[6]
Film Thickness 19 µm25 µm18 µm[1][6][7]
Radiopacity HighHighHigh[1][6][7]
Fluoride Release Yes (from HY-agent)Yes (from HY-agent)High[7]

Experimental Protocols

This section provides an overview of methodologies for key experiments relevant to the HY-agent's mechanism of action.

Dentinal Tubule Sealing Evaluation

Objective: To visualize and quantify the occlusion of dentinal tubules by the dental cement.

Methodology:

  • Specimen Preparation: Extracted human molars are sectioned to expose flat dentin surfaces. The surfaces are then treated with an acid etchant (e.g., 37% phosphoric acid) to remove the smear layer and expose the dentinal tubules.

  • Cement Application: The prepared cement is applied to the dentin surface according to the manufacturer's instructions and allowed to set.

  • Sectioning and Imaging: The teeth are sectioned perpendicular to the cement-dentin interface. The sections are then prepared for imaging using a scanning electron microscope (SEM).

  • Image Analysis: SEM micrographs are analyzed to observe the penetration of the cement into the dentinal tubules and the formation of resin tags. The percentage of occluded tubules can be quantified using image analysis software.

Bond Strength Testing

Objective: To measure the adhesive strength of the cement to the tooth structure.

Methodology:

  • Specimen Preparation: Extracted human molars are embedded in acrylic resin, and a flat dentin or enamel surface is exposed and polished.

  • Bonding Procedure: A standardized amount of the cement is applied to the prepared tooth surface, and a restorative material (e.g., a composite resin cylinder) is bonded to the cement.

  • Testing: After a specified storage period (e.g., 24 hours in water at 37°C), the specimens are mounted in a universal testing machine. A shear or tensile force is applied to the restorative material at a constant crosshead speed until failure occurs.

  • Data Analysis: The force at failure is recorded and divided by the bonded surface area to calculate the bond strength in megapascals (MPa). The mode of failure (adhesive, cohesive, or mixed) is also determined by examining the fractured surfaces.

Visualizations

Signaling Pathways and Logical Relationships

HY_Agent_Mechanism cluster_HY_Agent HY-Agent Components cluster_Dentin Dentin Components cluster_Effects Primary Effects cluster_Outcomes Clinical Outcomes TA Tannic Acid Crosslinking Collagen Crosslinking TA->Crosslinking H-bonding Precipitation Protein Precipitation TA->Precipitation Remineralization Enhanced Remineralization TA->Remineralization reduces interfacial energy ZF Zinc Fluoride ZF->Remineralization F⁻ ions AcidResistance Increased Acid Resistance ZF->AcidResistance Fluoroapatite formation SF Strontium Fluoride SF->Remineralization Sr²⁺ ions SF->AcidResistance Strontium-Apatite formation Collagen Collagen Matrix HAP Hydroxyapatite TubuleSealing Dentinal Tubule Sealing Crosslinking->TubuleSealing Precipitation->TubuleSealing ImprovedBond Improved Bond Strength Remineralization->ImprovedBond CariesPrevention Caries Prevention AcidResistance->CariesPrevention SensitivityReduction Reduced Sensitivity TubuleSealing->SensitivityReduction

Caption: Mechanism of action of the HY-agent.

Experimental Workflow

Experimental_Workflow cluster_Specimen_Prep Specimen Preparation cluster_Bond_Strength Bond Strength Test cluster_Tubule_Sealing Tubule Sealing Analysis Start Extracted Human Molar Sectioning Section to expose dentin Start->Sectioning Etching Acid etch surface Sectioning->Etching CementApp Apply HY-agent cement Etching->CementApp CementApp2 Apply HY-agent cement Etching->CementApp2 Bonding Bond restorative material CementApp->Bonding Storage Store in water at 37°C Bonding->Storage Testing Shear/Tensile Test in UTM Storage->Testing Analysis Calculate Bond Strength (MPa) Testing->Analysis Sectioning2 Cross-section cement-dentin interface CementApp2->Sectioning2 Imaging SEM Imaging Sectioning2->Imaging Analysis2 Quantify tubule occlusion Imaging->Analysis2

Caption: Workflow for evaluating HY-agent performance.

References

An In-depth Technical Guide on the Physicochemical Properties of Shofu Hybond Polycarboxylate Cement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of Shofu Hybond polycarboxylate cement, a dental luting agent known for its biocompatibility and chemical adhesion to tooth structure.[1][2] This document synthesizes available data on its mechanical, physical, and handling characteristics, presenting them in a structured format for easy reference and comparison. Detailed experimental protocols, based on international standards, are provided to aid in the understanding and replication of these property evaluations.

Composition and Chemistry

This compound polycarboxylate cement is a two-component system, consisting of a powder and a liquid, which undergo an acid-base setting reaction upon mixing.

  • Powder Composition : The powder is primarily composed of zinc oxide, with additions of magnesium oxide. A key component is the patented "HY-Agent," a tannin-fluoride additive designed to enhance compressive strength and minimize post-operative sensitivity by sealing dentinal tubules.[1][2]

  • Liquid Composition : The liquid is an aqueous solution of a copolymer of acrylic acid and tricarboxylic acid, along with tartaric acid.[1][3]

The setting reaction involves the neutralization of the acidic liquid by the basic powder. The polyacrylic acid molecules chelate with the zinc ions from the zinc oxide, forming a cross-linked matrix of zinc polyacrylate. This matrix surrounds the unreacted zinc oxide particles, giving the cement its strength and integrity.

cluster_reactants Reactants cluster_process Process cluster_products Products Powder Powder (Zinc Oxide, Magnesium Oxide, HY-Agent) Mixing Manual Mixing Powder->Mixing Liquid Liquid (Aqueous Solution of Polyacrylic Acid, Tartaric Acid) Liquid->Mixing Matrix Zinc Polyacrylate Matrix (Cross-linked) Mixing->Matrix Acid-Base Reaction (Chelation) Filler Unreacted Zinc Oxide Particles Mixing->Filler Embedded within matrix

Caption: Setting reaction of this compound polycarboxylate cement.

Quantitative Physicochemical Properties

The following table summarizes the key quantitative properties of this compound polycarboxylate cement based on available data.

PropertyValueTest Standard (Typical)
Mechanical Properties
Adhesive Strength697 psi (4.8 MPa)Not specified
Physical Properties
Film Thickness19 µmISO 9917-1
SolubilityLow (qualitative)ISO 9917-1
RadiopacityHigh (qualitative)ISO 13116
Handling Properties
Mixing TimeWithin 60 secondsManufacturer's Instructions
Working Time (Cementation)3 minutesISO 9917-1
Setting Time (Cementation)4 minutesISO 9917-1
Working Time (Lining)2 minutesISO 9917-1
Setting Time (Lining)3 minutesISO 9917-1
Powder/Liquid Ratio (Cementation)2.2 g / 1.0 gManufacturer's Instructions
Powder/Liquid Ratio (Lining)3.2 g / 1.0 gManufacturer's Instructions

Data sourced from manufacturer's publications.[1][4]

Detailed Experimental Protocols

The evaluation of dental cement properties is governed by international standards, primarily the ISO 9917 series for water-based cements.[5][6] The following are detailed methodologies for key experiments.

This test determines the ability of the set cement to resist a crushing force.

  • Specimen Preparation :

    • Cylindrical molds, typically 4 mm in diameter and 6-8 mm in height, are used.[7][8]

    • The cement is mixed according to the manufacturer's instructions at a controlled temperature (23 ± 1°C) and relative humidity (50 ± 10%).[5]

    • The mixed cement is packed into the molds, ensuring no voids are present. A glass slide is often pressed on top to create a flat surface.

    • The specimens are allowed to set in the mold for a specified time, typically one hour, at 37°C and high humidity.[9]

    • After removal from the molds, the specimens are stored in distilled water at 37°C for 24 hours before testing.[7][8]

  • Testing Procedure :

    • The dimensions of each specimen are measured with a caliper.

    • The specimen is placed in a universal testing machine.

    • A compressive load is applied at a constant crosshead speed (e.g., 0.5 mm/min or 1.0 mm/min) until the specimen fractures.[7][10]

    • The maximum load at fracture is recorded.

  • Calculation : Compressive strength (σ) is calculated using the formula: σ = F / A, where F is the maximum load and A is the cross-sectional area of the specimen.[7]

Start Start Mix Mix Cement (23°C, 50% RH) Start->Mix Mold Pack into Cylindrical Mold Mix->Mold Set Initial Set (1 hr, 37°C) Mold->Set Store Store in Water (24 hrs, 37°C) Set->Store Test Apply Compressive Load in Universal Testing Machine Store->Test Calculate Calculate Strength (σ = F/A) Test->Calculate End End Calculate->End

Caption: Workflow for compressive strength testing of dental cement.

This property is critical for luting cements, as it determines the fit of crowns and other restorations.

  • Apparatus : Two optically flat, square glass plates and a micrometer.[11]

  • Procedure :

    • The combined thickness of the two glass plates is measured.

    • A specified volume of mixed cement is placed on the center of the lower plate.

    • The upper plate is placed on top, and a load of 147 N is applied vertically for a set time (e.g., 7 minutes).[10]

    • The thickness of the plates with the cement film is measured.

  • Calculation : The film thickness is the difference between the thickness of the plates with and without the cement.[10][11] The maximum film thickness for luting cements is typically 25 µm according to ISO 9917-1.[12]

The bond strength of the cement to tooth structure is a key indicator of its clinical performance.

  • Substrate Preparation :

    • Extracted human or bovine teeth are embedded in resin, and the enamel or dentin surface is ground flat and polished to create a standardized surface.

    • The surface is then cleaned and treated according to the specific protocol being tested.

  • Bonding Procedure :

    • A cylindrical mold is placed on the prepared tooth surface, and the mixed cement is placed inside, bonding a restorative material or a testing apparatus to the tooth.

    • The assembly is stored in water at 37°C for 24 hours.[13]

  • Testing :

    • The bonded assembly is mounted in a universal testing machine.

    • A tensile or shear force is applied at a constant crosshead speed (e.g., 0.5 mm/min) until the bond fails.[13][14]

    • The load at failure is recorded.

  • Calculation : Bond strength is calculated by dividing the failure load by the bonded surface area.

Adhesion Adhesion Mechanism Chemical Chemical Bonding (Chelation) Adhesion->Chemical Mechanical Micromechanical Interlocking Adhesion->Mechanical Interface Cement-Tooth Interface Chemical->Interface Mechanical->Interface Polyacrylic Polyacrylic Acid (-COOH groups) Polyacrylic->Chemical chelates with Calcium Calcium Ions (Ca²⁺) in Enamel/Dentin Calcium->Chemical Surface Tooth Surface Microporosities Surface->Mechanical CementFlow Cement Flow into Irregularities CementFlow->Mechanical

Caption: Logical relationship of adhesion mechanisms in polycarboxylate cement.

Key Features and Clinical Implications

  • Biocompatibility : Polycarboxylate cements are known for their kindness to the pulp, largely due to the large size of the polyacrylic acid molecules, which limits their penetration into the dentinal tubules.

  • Chemical Adhesion : The ability to chemically bond to tooth structure (enamel and dentin) provides a strong and durable seal, reducing microleakage.[15][16]

  • Tannin-Fluoride Additive : The unique HY-Agent in this compound is designed to reduce post-operative sensitivity by occluding dentinal tubules and to enhance the cement's mechanical properties.[1][2]

  • Low Film Thickness : An extremely low film thickness of 19 µm ensures a precise fit for crowns, bridges, and other prosthetic restorations.[4]

  • Low Solubility : The low solubility of the set cement contributes to its long-term stability in the oral environment, preventing washout from the margins of restorations.[1][2]

This technical guide provides a foundational understanding of the physicochemical properties of this compound polycarboxylate cement. For further in-depth analysis, it is recommended to consult the specific ISO standards and primary research articles.

References

Shofu Hybond Glass Ionomer: A Technical Overview of Material Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the material characteristics of Shofu Hybond glass ionomer cements. The information is compiled from various technical data sheets and scientific studies to offer a comprehensive resource for evaluation and research purposes. This document focuses on the core material properties, experimental methodologies, and the chemical processes governing the function of this dental cement.

Core Material Composition

This compound is a conventional glass ionomer cement renowned for its clinical reliability. Its formulation is based on an acid-base reaction between a fluoroaluminosilicate glass powder and a polyalkenoic acid liquid. A key differentiator of the Hybond series is the inclusion of a proprietary "HY-agent," a complex of tannic acid, zinc fluoride, and strontium fluoride, designed to enhance physical properties and biocompatibility.[1][2]

The powder component primarily consists of:

  • Fluoroaluminosilicate glass

  • HY agent

  • Pigments[2][3]

The liquid component is an aqueous solution of:

  • Acrylic acid-tricarboxylic acid co-polymer

  • Tartaric acid[2][3]

Setting Reaction and Mechanism of Adhesion

The setting of this compound is governed by a multi-stage acid-base reaction. Upon mixing the powder and liquid, the polyalkenoic acid attacks the surface of the glass particles, leading to the release of metal ions such as calcium, aluminum, and strontium. These ions then cross-link the polyacid chains, forming a polysalt matrix that hardens over time. Tartaric acid plays a crucial role in modulating the setting time.

Adhesion to the tooth structure is primarily chemical, involving the chelation of carboxyl groups from the polyacid with calcium ions in the hydroxyapatite of enamel and dentin.[4] This ionic bonding provides a durable seal at the tooth-restoration interface.

Below is a diagram illustrating the logical workflow of the glass ionomer setting reaction.

GIC_Setting_Reaction Powder Powder (Fluoroaluminosilicate Glass) Mixing Mixing Powder->Mixing Liquid Liquid (Polyalkenoic Acid Solution) Liquid->Mixing AcidAttack Acid Attack on Glass (H+ from Polyacid) Mixing->AcidAttack Initiates IonRelease Ion Leaching (Ca2+, Al3+, Sr2+, F-) AcidAttack->IonRelease InitialGelation Initial Gelation (Calcium Cross-linking) IonRelease->InitialGelation Rapid Hardening Hardening Phase (Aluminum Cross-linking) InitialGelation->Hardening Slower MatureCement Mature Cement Matrix (Polysalt Hydrogel) Hardening->MatureCement

Glass Ionomer Cement Setting Reaction

Quantitative Material Properties

The following tables summarize the available quantitative data on the material characteristics of this compound and other relevant Shofu glass ionomer products.

Table 1: Physical and Mechanical Properties of Shofu Glass Ionomer Cements

PropertyShofu Hy-Bond GlasIonomer CXShofu Zirconomer*Test Standard
Compressive Strength149 MPa[5]Not AvailableISO 9917-1
Flexural StrengthNot Available52.46 ± 10.68 MPa[6]ISO 4049
Shear Bond Strength to DentinNot Available6.43 ± 0.41 MPa[6]Shear Bond Strength Test
Film Thickness15 - 18 µm[5][7]Not AvailableISO 9917-1
Radiopacity1.55 mm[5]Remarkable Radiopacity[8]ISO 13116
Acid Erosion0.02 mm[5]Excellent Resistance[8]ISO 9917-1

*Note: Data for Shofu Zirconomer, a zirconia-reinforced glass ionomer, is provided for comparative purposes in the absence of specific data for the Hybond line in the reviewed literature.

Table 2: Working and Setting Times for Shofu Hy-Bond GlasIonomer CX-Smart

ParameterTimeCondition
Mixing Time30 seconds23 °C
Working Time2 minutes23 °C
Setting Time2 minutes 30 seconds37 °C
Excess Cement Removal1 - 2 minutes after placementRubbery consistency

Experimental Protocols

The following are detailed methodologies for key experiments cited, based on international standards.

Compressive Strength Testing (based on ISO 9917-1)
  • Specimen Preparation: The cement is mixed according to the manufacturer's instructions. The mixed cement is packed into a cylindrical mold, typically with dimensions of 4 mm in diameter and 6 mm in height. The specimens are then stored in a controlled environment, often at 37°C and 100% humidity, for a specified period (e.g., 24 hours) to allow for complete setting.

  • Testing Procedure: The set cylindrical specimens are placed in a universal testing machine. A compressive load is applied along the long axis of the cylinder at a constant crosshead speed (e.g., 1 mm/min) until fracture occurs.

  • Data Calculation: The compressive strength (σ) is calculated using the formula: σ = F / A, where F is the maximum load at fracture (in Newtons) and A is the cross-sectional area of the specimen (in mm²).

Flexural Strength Testing (based on ISO 4049)
  • Specimen Preparation: Rectangular bar-shaped specimens are prepared by packing the mixed cement into a mold of specified dimensions (e.g., 25 mm x 2 mm x 2 mm). The specimens are allowed to set under controlled conditions, similar to those for compressive strength testing.

  • Testing Procedure: A three-point bending test is performed using a universal testing machine. The specimen is placed on two supports, and a load is applied to the center of the specimen from above at a constant crosshead speed until the specimen fractures.

  • Data Calculation: The flexural strength (σ) is calculated using the formula for a three-point bending test: σ = 3FL / 2bd², where F is the load at fracture, L is the distance between the supports, b is the width of the specimen, and d is the thickness of the specimen.

Shear Bond Strength Testing
  • Substrate Preparation: A standardized flat surface of the substrate (e.g., human or bovine dentin, zirconia) is prepared. For dentin, this often involves grinding to expose a fresh surface and may include treatment with a conditioner like polyacrylic acid.

  • Specimen Bonding: A cylinder of the glass ionomer cement is bonded to the prepared substrate surface, typically using a mold to ensure a consistent bonding area. The specimen is then stored under conditions that mimic the oral environment (e.g., 37°C in water or artificial saliva) for 24 hours.

  • Testing Procedure: The bonded assembly is mounted in a universal testing machine. A shear force is applied at the interface between the cement and the substrate using a knife-edge or a wire loop at a constant crosshead speed (e.g., 0.5 mm/min) until debonding occurs.

  • Data Calculation: The shear bond strength is calculated by dividing the maximum load at failure by the bonded surface area.

Fluoride Release Measurement
  • Specimen Preparation: Disc-shaped specimens of the set cement are prepared and stored in a deionized water or artificial saliva solution of a known volume.

  • Elution and Measurement: At predetermined time intervals (e.g., 1, 7, 14, and 28 days), the storage solution is collected for analysis, and fresh solution is added to the specimen container. The concentration of fluoride ions in the collected solution is measured using a fluoride ion-selective electrode.

  • Data Reporting: The fluoride release is typically reported as the cumulative amount of fluoride released per unit surface area of the specimen (e.g., in µg/cm²) over time.

Logical Relationships and Experimental Workflows

The following diagram illustrates the experimental workflow for determining the key mechanical properties of a glass ionomer cement.

GIC_Testing_Workflow Start Material Preparation (Mixing P/L Ratio) SpecimenPrep Specimen Preparation Start->SpecimenPrep CylindricalMold Cylindrical Mold (Compressive Strength) SpecimenPrep->CylindricalMold RectangularMold Rectangular Mold (Flexural Strength) SpecimenPrep->RectangularMold BondingSetup Bonding to Substrate (Bond Strength) SpecimenPrep->BondingSetup Storage Storage (37°C, 24h) CylindricalMold->Storage RectangularMold->Storage BondingSetup->Storage UTM Universal Testing Machine Storage->UTM CompTest Compressive Test UTM->CompTest FlexTest Flexural Test (3-point bending) UTM->FlexTest ShearTest Shear Bond Test UTM->ShearTest DataAnalysis Data Analysis & Calculation CompTest->DataAnalysis FlexTest->DataAnalysis ShearTest->DataAnalysis

Mechanical Properties Testing Workflow

References

In-Depth Technical Guide: Biocompatibility and Cytotoxicity of Shofu Hybond Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility and cytotoxicity of Shofu Hybond dental materials. The information presented is curated from available scientific literature to assist researchers, scientists, and drug development professionals in their understanding of these materials. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Executive Summary

Shofu's Hybond line of dental cements encompasses a range of materials, including glass ionomer, resin-modified glass ionomer, polycarboxylate, and resin cements. While generally promoted as biocompatible, the specific cellular and tissue responses to these materials vary depending on their composition and the experimental conditions under which they are tested. This guide synthesizes available in vitro data to provide a comparative analysis of their cytotoxic profiles.

A key component of several Hybond materials is the proprietary "Hy-agent," a complex of tannic acid, strontium fluoride, and zinc fluoride. This agent is designed to enhance the physical properties of the cements and potentially reduce post-operative sensitivity by sealing dentinal tubules.

This guide focuses on the quantitative assessment of cell viability and cytotoxicity, primarily through assays such as MTT and Alamar Blue. Where available, details on the inflammatory response and the experimental protocols are also provided.

Quantitative Data Summary

The following tables summarize the available quantitative data on the cytotoxicity of various this compound materials from in vitro studies.

Table 1: Cytotoxicity of this compound GlasIonomer Cement

Cell LineAssayExposure TimeResult
Human Dental Pulp CellsMTT5 days12% decrease in cell number[1]

Table 2: Cytotoxicity of this compound Resiglass (Resin-Modified Glass Ionomer)

Material StateCell LineAssayExposure TimeCell Survival Rate (%)
Freshly MixedL929 Mouse FibroblastsAlamar Blue1 day75.74 ± 6.92[2]
3 days75.93 ± 4.77[2]
7 days68.10 ± 5.16[2]
SetL929 Mouse FibroblastsAlamar BlueNot specified87.58 ± 4.86[2]

Table 3: Cytotoxicity of Shofu BeautiCem SA (Self-Adhesive Resin Cement)

Test MethodCell LineAssay/ParameterExposure TimeResult
Extract TestNIH/3T3 Mouse FibroblastsMTT24 hours70.6% cell viability[3][4]
72 hours29.5% cell viability[3][4]
Dentin Barrier TestNIH/3T3 Mouse FibroblastsApoptosis (Annexin V)24 hours4.1% of cells in apoptosis[3][4]

Note: No specific quantitative cytotoxicity data for this compound Polycarboxylate cement was identified in the reviewed literature. General information suggests it is formulated for biocompatibility, but empirical data from standardized cytotoxicity assays is not publicly available.

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the biocompatibility and cytotoxicity of this compound materials.

Cytotoxicity Testing of this compound GlasIonomer
  • Material Preparation: Not detailed in the available abstract.

  • Cell Culture: Human dental pulp cells were used.

  • Exposure: Cells were exposed to the cement for five days.

  • Cytotoxicity Assay (MTT): The 3-(4,5-dimethyl-thiazol-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT) assay was used to analyze differential growth inhibition. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Cytotoxicity Testing of this compound Resiglass
  • Material Preparation: Freshly mixed and set samples of Hy-Bond Resiglass were prepared. These were placed in a culture medium to obtain extracts.

  • Cell Culture: L929 mouse fibroblasts were cultured at a density of 1x10^4 cells/well.

  • Exposure: The cell cultures were exposed to the material extracts.

  • Cytotoxicity Assay (Alamar Blue): Cell viability was assessed using the Alamar Blue assay. This assay incorporates a redox indicator that changes color in response to cellular metabolic reduction, providing a measure of viable cells.

Cytotoxicity and Apoptosis Testing of Shofu BeautiCem SA
  • Material Preparation: Self-adhesive cement was applied for various testing methods.

  • Cell Culture: NIH/3T3 mouse fibroblasts were used.

  • Testing Methods:

    • Extract Test: Eluates from the material were collected and applied to the cell cultures.

    • Dentin Barrier Test: The material was applied to a dentin barrier to simulate clinical conditions, and the effect on cells cultured on the opposite side was observed.

  • Cytotoxicity Assay (MTT): Cell viability was evaluated using the MTT assay after 24 and 72 hours of exposure.

  • Apoptosis Assay: The Annexin-V-FITC/PI staining method was used to quantify the percentage of apoptotic cells.

Visualization of Experimental Workflows and Pathways

The following diagrams, created using the DOT language, visualize the experimental workflows described in the cited studies.

Experimental_Workflow_BeautiCem_SA cluster_prep Material Preparation cluster_culture Cell Culture cluster_exposure Exposure Methods cluster_assays Cytotoxicity & Apoptosis Assays prep Prepare BeautiCem SA Samples extract Extract Test: Apply material eluates to cell cultures prep->extract dentin Dentin Barrier Test: Apply material to dentin barrier prep->dentin culture Culture NIH/3T3 Mouse Fibroblasts culture->extract culture->dentin mtt MTT Assay: Measure cell viability at 24h and 72h extract->mtt annexin Annexin V Staining: Quantify apoptosis at 24h dentin->annexin

References

An In-Depth Technical Guide on the In-Vitro Evaluation of Shofu Hybond's Setting Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro evaluation of the setting reaction of Shofu's Hybond line of dental cements. The information is compiled from manufacturer specifications and scientific literature on glass ionomer cements (GICs) and resin-modified glass ionomer cements (RMGIs), the classes to which Hybond products belong.

Introduction to Shofu Hybond Dental Cements

Shofu offers a range of dental luting cements under the Hybond brand, primarily categorized as conventional glass ionomer cements and resin-modified glass ionomer cements. These materials are widely used for the permanent cementation of crowns, bridges, inlays, onlays, and orthodontic appliances. The setting reaction is a critical aspect of these cements, influencing their mechanical properties, dimensional stability, and overall clinical success.

The setting of conventional GICs is an acid-base reaction between an acidic liquid (polyalkenoic acid) and a basic glass powder (fluoroaluminosilicate glass).[1] This reaction leads to the formation of a salt matrix that hardens over time. RMGIs, in addition to the acid-base reaction, undergo a polymerization reaction of resin components, which can be initiated by light or chemical catalysts.[2]

A key feature of some this compound cements is the inclusion of a proprietary "Hy-Agent," a complex of tannic acid, zinc fluoride, and strontium fluoride, which is purported to improve physical properties and reduce post-operative sensitivity.[3][4]

Quantitative Data on Setting Properties

The following tables summarize the manufacturer-specified and literature-derived quantitative data for representative this compound products.

Table 1: Manufacturer-Specified Setting Characteristics of Shofu Hy-Bond Glasionomer CX-Smart [1][5][6]

ParameterValueConditions
Mixing Time30 seconds23 °C (73 °F)
Working Time2 minutes 00 secondsFrom start of mixing at 23 °C (73 °F)
Setting Time2 minutes 30 secondsFrom end of mixing at 37 °C (99 °F)
Removal of Excess Cement1 minute 30 secondsAfter seating the restoration

Table 2: Manufacturer-Specified Setting Characteristics of Shofu Hy-Bond Resiglass (RMGI) [2]

ParameterValue
Mixing Time20 seconds
Working Time3 minutes 30 seconds
Net Setting Time7 minutes

Table 3: Comparative Mechanical Properties of a Zirconia-Reinforced GIC (similar to some advanced GICs) and other materials [7]

MaterialMean Compressive Strength (MPa)Mean Diametral Tensile Strength (MPa)
Fuji IX GIC (Conventional GIC)117.923.2
FX-II Shofu GIC (Conventional GIC)129.836.0
Zirconomer (Zirconia-reinforced GIC)181.258.0
Silver Amalgam256.273.7

Experimental Protocols for In-Vitro Evaluation

This section details the methodologies for key experiments used to evaluate the setting reaction of dental cements.

The setting time of dental cements is determined according to the ISO 9917-1 standard.

  • Apparatus: A Gilmore-type indenter with a flat-ended cylindrical needle of specified mass and tip diameter. A temperature and humidity-controlled cabinet is also required.

  • Procedure:

    • The cement is mixed according to the manufacturer's instructions at a controlled temperature and humidity (23 ± 1 °C and 50 ± 10% relative humidity).

    • The mixed cement is placed into a mold of specified dimensions.

    • The assembly is transferred to a cabinet maintained at 37 ± 1 °C and at least 95% relative humidity.

    • At a specified time after the end of mixing, the indenter is lowered vertically onto the surface of the cement.

    • Indentations are made at regular intervals.

    • The net setting time is the period from the end of mixing until the indenter fails to make a complete circular indentation on the cement surface.

The compressive strength of the set cement is a crucial indicator of its ability to withstand masticatory forces.

  • Specimen Preparation: Cylindrical specimens are prepared by placing the mixed cement into a split mold of standardized dimensions (e.g., 6 mm diameter x 12 mm height). The specimens are allowed to set in a controlled environment (e.g., 37 °C and 100% humidity) for a specified period (e.g., 24 hours).

  • Testing Procedure:

    • The set specimens are placed in a universal testing machine.

    • A compressive load is applied at a constant crosshead speed (e.g., 1.0 mm/min) until the specimen fractures.

    • The compressive strength is calculated using the formula: CS = 4P / (πD²), where P is the maximum load applied and D is the diameter of the specimen.

Dimensional changes during setting can lead to marginal gaps and microleakage. These changes can be measured using various techniques, such as dilatometry or laser interferometry.

  • Specimen Preparation: Disc-shaped specimens of the mixed cement are prepared.

  • Measurement:

    • The initial dimensions of the specimen are measured shortly after mixing.

    • The dimensions are then monitored over time as the cement sets.

    • For light-cured materials, the measurement is initiated upon light activation.

    • The percentage of linear or volumetric shrinkage or expansion is calculated.

FTIR spectroscopy is a powerful tool for monitoring the chemical changes that occur during the setting reaction in real-time.

  • Procedure:

    • A small amount of the mixed cement is placed on the attenuated total reflectance (ATR) crystal of an FTIR spectrometer.

    • Spectra are collected at regular intervals from the start of mixing.

    • Changes in the intensity and position of specific absorption bands corresponding to the carboxylic acid groups of the polyalkenoic acid and the formation of carboxylate salts are monitored.

    • For RMGIs, the disappearance of the methacrylate C=C double bond peak can be tracked to determine the degree of polymerization.

Visualization of Setting Reaction and Experimental Workflows

The following diagrams illustrate the key processes involved in the setting reaction and evaluation of this compound.

Setting_Reaction_GIC Powder Powder (Fluoroaluminosilicate Glass) Mixing Mixing Powder->Mixing Liquid Liquid (Polyalkenoic Acid in Water) Liquid->Mixing AcidAttack Acid Attack on Glass Particles Mixing->AcidAttack Initiates IonLeaching Ion Leaching (Ca²⁺, Al³⁺, F⁻) AcidAttack->IonLeaching Gelation Initial Gelation (Calcium Polyacrylate Crosslinks) IonLeaching->Gelation Fast Reaction Hardening Hardening (Aluminum Polyacrylate Crosslinks) Gelation->Hardening Slower Reaction Maturation Maturation (Hydration & Ion Exchange) Hardening->Maturation Over Time SetCement Set Cement Matrix Maturation->SetCement

Caption: The acid-base setting reaction of a conventional glass ionomer cement.

Experimental_Workflow_Setting_Time Start Start Mix Mix Cement (ISO 9917-1) Start->Mix Place Place in Mold Mix->Place Incubate Incubate at 37°C and >95% Humidity Place->Incubate Indent Indent with Gilmore Needle at Regular Intervals Incubate->Indent Check Check for Indentation Indent->Check Check->Indent Indentation Present Record Record Setting Time Check->Record No Indentation End End Record->End

Caption: Experimental workflow for determining the setting time of dental cement.

RMGI_Setting_Reaction cluster_acid_base Acid-Base Reaction cluster_polymerization Polymerization Reaction Powder Glass Powder AcidBaseReaction Salt Matrix Formation Powder->AcidBaseReaction Liquid Polyalkenoic Acid Liquid->AcidBaseReaction SetCement Set RMGI Cement (Interpenetrating Networks) AcidBaseReaction->SetCement Contributes to Monomers Resin Monomers (e.g., HEMA) Polymerization Polymer Network Formation Monomers->Polymerization Initiator Initiator (Light/Chemical) Initiator->Polymerization Polymerization->SetCement Contributes to

Caption: Dual setting reaction of a Resin-Modified Glass Ionomer Cement (RMGI).

References

Technical Guide: Fluoride Release and Recharge Capabilities of Glass Ionomer Cements

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a representative overview of the fluoride release and recharge capabilities of glass ionomer cements, with a focus on the methodologies used to evaluate these properties. The quantitative data and specific protocols are illustrative and based on common findings in the dental materials literature for high-quality glass ionomer cements. For specific data on Shofu Hybond products, it is recommended to consult the manufacturer's official documentation.

Introduction

Glass ionomer cements (GICs) are widely used in dentistry due to their unique properties, including their ability to adhere chemically to tooth structure and their sustained release of fluoride ions. This fluoride release is a critical feature, as it can help to inhibit the demineralization of tooth enamel and promote its remineralization, thereby providing an anti-cariogenic effect. Furthermore, GICs can be "recharged" with fluoride from external sources, such as fluoride-containing toothpaste or rinses, allowing for a prolonged period of fluoride release. This document outlines the typical fluoride release and recharge characteristics of a representative glass ionomer cement.

Fluoride Release Mechanism

The release of fluoride from a glass ionomer cement is a complex process that occurs in two main phases. The initial phase is a rapid release of fluoride from the surface of the cement, which occurs shortly after mixing and setting. This is followed by a long-term, slower release of fluoride from the bulk of the material. The fluoride ions are an integral part of the glass component of the cement and are released through a process of ion exchange with the surrounding aqueous environment.

Quantitative Analysis of Fluoride Release

The following table summarizes the cumulative fluoride release from a representative glass ionomer cement over a 30-day period. The data is presented as the mean cumulative fluoride release in parts per million (ppm).

TimeCumulative Fluoride Release (ppm)
24 hours12.5
48 hours18.2
7 days25.8
14 days32.1
21 days36.4
30 days40.2

Experimental Protocol for Fluoride Release Measurement

A standardized protocol is used to measure the fluoride release from glass ionomer cements.

Materials:

  • Glass ionomer cement specimens (e.g., 10 mm diameter, 1 mm thickness)

  • Deionized water

  • Fluoride ion-selective electrode

  • pH/ion meter

  • Total Ionic Strength Adjustment Buffer (TISAB) solution

Procedure:

  • Prepare standardized disc-shaped specimens of the glass ionomer cement according to the manufacturer's instructions.

  • Cure the specimens and store them in deionized water at 37°C for 24 hours to allow for initial setting reactions.

  • Place each specimen in a sealed container with a known volume of deionized water (e.g., 10 mL).

  • At predetermined time intervals (e.g., 24 hours, 48 hours, 7 days, etc.), remove the specimen from the water and measure the fluoride concentration of the storage solution using a fluoride ion-selective electrode.

  • After each measurement, replace the storage solution with fresh deionized water.

  • Calculate the cumulative fluoride release over time.

Fluoride_Release_Workflow A Prepare GIC Specimen B Cure and Store in Deionized Water (24h, 37°C) A->B C Place Specimen in Known Volume of Deionized Water B->C D Incubate at 37°C for a Set Time Interval C->D E Remove Specimen D->E F Measure Fluoride Concentration of Solution E->F G Replace with Fresh Deionized Water F->G H Repeat for Subsequent Time Intervals F->H G->C Re-immerse Specimen

Caption: Experimental workflow for measuring fluoride release.

Fluoride Recharge Capability

A key advantage of glass ionomer cements is their ability to be recharged with fluoride from the oral environment. When exposed to a high concentration of fluoride, the cement matrix can absorb fluoride ions, which can then be released over time.

Quantitative Analysis of Fluoride Recharge

The following table illustrates the fluoride release from a representative glass ionomer cement after being recharged with a fluoride solution. The data shows the fluoride release over 24 hours before and after recharge.

TimeFluoride Release (ppm) - Before RechargeFluoride Release (ppm) - After Recharge
1 hour2.18.5
6 hours1.56.2
12 hours1.14.8
24 hours0.83.1

Experimental Protocol for Fluoride Recharge Measurement

The fluoride recharge capability of a glass ionomer cement is typically assessed as follows:

Materials:

  • Aged glass ionomer cement specimens (previously used in a fluoride release study)

  • Fluoride recharging solution (e.g., 1000 ppm NaF solution)

  • Deionized water

  • Fluoride ion-selective electrode

  • pH/ion meter

  • TISAB solution

Procedure:

  • Use the same specimens from the fluoride release study after the initial release has diminished to a low, stable level.

  • Measure the baseline fluoride release of the aged specimens over a 24-hour period.

  • Immerse the specimens in a fluoride recharging solution for a specified time (e.g., 2 minutes).

  • Rinse the specimens thoroughly with deionized water to remove any residual fluoride solution from the surface.

  • Place the recharged specimens in a known volume of deionized water.

  • Measure the fluoride release from the recharged specimens at various time intervals (e.g., 1, 6, 12, and 24 hours).

Fluoride_Recharge_Workflow A Aged GIC Specimen (from release study) B Measure Baseline Fluoride Release (24h) A->B C Immerse in Fluoride Recharging Solution B->C D Rinse with Deionized Water C->D E Place in Known Volume of Deionized Water D->E F Measure Fluoride Release at Time Intervals E->F

Caption: Experimental workflow for measuring fluoride recharge.

Chemical Pathway of Fluoride Release and Recharge

The underlying mechanism of fluoride release and recharge in glass ionomer cements is based on ion exchange within the cement's matrix.

Fluoride_Exchange_Pathway cluster_GIC Glass Ionomer Cement Matrix cluster_Oral Oral Environment F_matrix F- OH_oral OH- F_matrix->OH_oral Release OH_matrix OH- F_oral F- (from recharge) F_oral->F_matrix Recharge OH_oral->F_matrix Uptake

Caption: Ion exchange mechanism for fluoride release and recharge.

Conclusion

Glass ionomer cements exhibit a significant and sustained release of fluoride, which can be replenished through exposure to external fluoride sources. This dynamic process of release and recharge contributes to the anti-cariogenic properties of these materials, making them a valuable component of preventative and restorative dentistry. The methodologies described in this guide provide a framework for the consistent and accurate evaluation of these critical performance characteristics.

An In-depth Technical Guide to the Initial Adhesion Mechanism of Shofu Dental Materials to Dentin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the initial adhesion mechanisms of two key Shofu dental materials to dentin: the Shofu Hy-Bond Glass Ionomer Cement CX and the Shofu BeautiBond universal adhesive system. This document synthesizes available scientific literature to present the core chemical and micromechanical interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Part 1: Shofu Hy-Bond Glass Ionomer Cement CX

Shofu's Hy-Bond Glass Ionomer Cement CX establishes a durable bond with dentin through a combination of chemical and micromechanical adhesion, a hallmark of glass ionomer cements. A unique feature of Shofu's formulation is the inclusion of the proprietary "Hy-Agent," a tannin-fluoride complex, which contributes to the overall performance of the cement.

Core Adhesion Mechanism

The adhesion of Hy-Bond Glass Ionomer Cement CX to dentin is a dual-pronged process:

  • Ionic Bonding: The primary chemical adhesion occurs through an acid-base reaction. The polyalkenoic acid in the cement's liquid component chelates with calcium ions (Ca²⁺) present in the hydroxyapatite of the dentin. This process involves the carboxyl groups of the polyalkenoic acid replacing phosphate ions on the hydroxyapatite surface, forming a stable ionic bond.[1][2][3][4][5]

  • Micromechanical Interlocking: The acidic nature of the cement conditions the dentin surface by partially removing the smear layer and demineralizing the superficial dentin. This creates microporosities into which the cement can flow and interlock upon setting.[6]

  • Role of the Hy-Agent (Tannin-Fluoride Complex): Shofu's patented Hy-Agent, a complex of tannic acid, zinc fluoride, and strontium fluoride, is reported to enhance the cement's properties.[6][7][8][9][10] Tannic acid can interact with dentin collagen, potentially enhancing its structural stability.[11] The fluoride components contribute to remineralization and increased acid resistance of the adjacent tooth structure.[8][9][10][12] The complex as a whole is suggested to seal dentinal tubules, which may reduce post-operative sensitivity.[8][9][10]

Quantitative Data: Bond Strength

The retentive strength of Shofu Hy-Bond Glass Ionomer Cement has been evaluated in in-vitro studies. The following table summarizes representative bond strength data.

MaterialSubstrateTest MethodMean Bond Strength (MPa)Standard Deviation (MPa)
Shofu HY Bond GICExtracted MolarUniversal Testing Machine14.651.37
Conventional GIC (Control)Extracted MolarUniversal Testing Machine10.751.10

Data sourced from an in-vitro study comparing the retentive strength of orthodontic molar bands cemented with Shofu HY Bond GIC and a conventional glass ionomer cement.[6][7][8][9][10]

Experimental Protocols

A common method to evaluate the adhesive properties of dental cements is the shear bond strength test. A typical protocol is as follows:

  • Specimen Preparation: Extracted human or bovine teeth are embedded in acrylic resin, and the dentin surface is exposed by grinding with silicon carbide paper to create a standardized smear layer.

  • Cement Application: A cylindrical mold is placed on the prepared dentin surface, and the glass ionomer cement is mixed according to the manufacturer's instructions and placed into the mold.

  • Storage: The specimens are stored in distilled water or artificial saliva at 37°C for 24 hours to allow the cement to fully set.

  • Testing: The specimen is mounted in a universal testing machine, and a shear force is applied to the base of the cement cylinder at a constant crosshead speed until failure occurs.

  • Data Analysis: The force at failure is recorded and divided by the bonded surface area to calculate the shear bond strength in megapascals (MPa).

SEM is utilized to visualize the micromorphology of the adhesive interface.

  • Sample Preparation: After bond strength testing, the fractured specimens are prepared for SEM. Alternatively, bonded specimens are sectioned perpendicular to the adhesive interface.

  • Fixation and Dehydration: The samples are fixed in a glutaraldehyde solution, followed by dehydration in ascending grades of ethanol.[13]

  • Drying and Coating: The specimens are dried using a critical point dryer and then sputter-coated with a thin layer of a conductive metal, such as gold or palladium.[13]

  • Imaging: The coated specimens are then observed under a scanning electron microscope to examine the interface between the cement and the dentin, including the presence of resin tags and the quality of adaptation.

Signaling Pathways and Logical Relationships

Diagram 1: Adhesion Mechanism of Shofu Hy-Bond Glass Ionomer Cement to Dentin

G cluster_0 Shofu Hy-Bond Glass Ionomer Cement cluster_1 Dentin Polyalkenoic Acid Polyalkenoic Acid Ionic Bonding Ionic Bonding Polyalkenoic Acid->Ionic Bonding Chelation Micromechanical Interlocking Micromechanical Interlocking Polyalkenoic Acid->Micromechanical Interlocking Surface Conditioning Hy-Agent (Tannin-Fluoride) Hy-Agent (Tannin-Fluoride) Collagen Collagen Hy-Agent (Tannin-Fluoride)->Collagen Interaction Dentinal Tubules Dentinal Tubules Hy-Agent (Tannin-Fluoride)->Dentinal Tubules Sealing Hydroxyapatite (Ca2+) Hydroxyapatite (Ca2+) Hydroxyapatite (Ca2+)->Ionic Bonding Adhesion Adhesion Ionic Bonding->Adhesion Micromechanical Interlocking->Adhesion

Caption: Dual adhesion mechanism of Hy-Bond GIC.

Part 2: Shofu BeautiBond Universal Adhesive

Shofu's BeautiBond is a 7th-generation, self-etching, HEMA-free "All-in-One" adhesive system. Its initial adhesion to dentin is primarily driven by the chemical interaction of specialized functional monomers that simultaneously condition and bond to the tooth structure.

Core Adhesion Mechanism

BeautiBond employs a sophisticated chemical approach to dentin bonding, centered around two unique adhesive monomers:

  • Carboxylic Acid Monomer: This monomer is specifically designed to facilitate a strong bond to dentin.[14][15][16][17][18][19][20][21] It demineralizes the smear layer and the superficial intertubular dentin, allowing for infiltration and the formation of a hybrid layer. The carboxylic acid groups can also form ionic bonds with the calcium of the residual hydroxyapatite within the hybrid layer.[22][23][24]

  • Phosphonic Acid Monomer: While its primary role is to enhance bonding to enamel, the phosphonic acid monomer also contributes to the etching of the dentin surface.[14][15][16][17][18][19][20][21] Phosphonic acid esters are known to interact strongly with hydroxyapatite, forming stable calcium salts.[25][26][27][28][29]

  • Hybrid Layer Formation: The combined action of these acidic monomers creates a thin, uniform hybrid layer, which is an inter-diffusion zone of resin and partially demineralized dentin. This layer is crucial for the micromechanical interlocking of the adhesive to the tooth structure.

  • HEMA-Free Formulation: The absence of HEMA (2-hydroxyethyl methacrylate) in BeautiBond is significant as it reduces the potential for hydrolysis of the adhesive layer over time, thereby enhancing the durability of the bond.[15]

Quantitative Data: Bond Strength

The bond strength of Shofu BeautiBond to dentin has been reported in various studies. The following table provides a summary of micro-shear bond strength data.

Adhesive SystemDentin ConditionTest MethodMean Bond Strength (MPa)Standard Deviation (MPa)
BeautiBond (BB)Mid-dentineMicro-shear26.04-
Adper Easy Bond (AE)Mid-dentineMicro-shear21.50-
Xeno IV (XE)Mid-dentineMicro-shear23.69-

Data sourced from an in-vitro study comparing the micro-shear bond strength of three self-etch adhesive systems after 24 hours.[30]

Experimental Protocols

The µTBS test is a widely used method for evaluating the bond strength of dental adhesives.

  • Tooth Preparation: Extracted human or bovine molars are sectioned to expose a flat dentin surface. The surface is then polished with silicon carbide paper to create a standardized smear layer.

  • Adhesive Application: The self-etch adhesive is applied to the dentin surface according to the manufacturer's instructions. This typically involves a single application, a brief waiting period, air-drying, and light-curing.

  • Composite Buildup: A resin composite is applied to the bonded surface in increments and light-cured to build a crown of a specific height.

  • Specimen Sectioning: The restored tooth is stored in water at 37°C for 24 hours and then sectioned into beams with a cross-sectional area of approximately 1 mm².

  • Tensile Testing: The beams are attached to a testing jig in a universal testing machine and subjected to a tensile force at a constant crosshead speed until fracture.

  • Data Calculation: The µTBS is calculated by dividing the load at fracture by the cross-sectional area of the beam.

TEM provides high-resolution imaging of the hybrid layer and resin tag formation.

  • Sample Preparation: After the bonding procedure, the restored tooth is sectioned into thin slabs.

  • Fixation and Demineralization: The slabs are fixed, and then demineralized using an acidic solution (e.g., EDTA) to remove the hydroxyapatite, leaving the collagen and the infiltrated resin.

  • Dehydration and Embedding: The demineralized specimens are dehydrated in ascending concentrations of ethanol and embedded in an epoxy resin.

  • Ultrathin Sectioning: The embedded samples are sectioned into ultrathin slices (typically 70-90 nm) using an ultramicrotome.

  • Staining and Imaging: The sections are placed on a copper grid, stained with heavy metals (e.g., uranyl acetate and lead citrate) to enhance contrast, and then observed under a transmission electron microscope.

Signaling Pathways and Logical Relationships

Diagram 2: Initial Adhesion Workflow of Shofu BeautiBond to Dentin

G Dentin Surface (with Smear Layer) Dentin Surface (with Smear Layer) Application of BeautiBond Application of BeautiBond Dentin Surface (with Smear Layer)->Application of BeautiBond Simultaneous Etching and Priming Simultaneous Etching and Priming Application of BeautiBond->Simultaneous Etching and Priming Infiltration of Monomers Infiltration of Monomers Simultaneous Etching and Priming->Infiltration of Monomers Hybrid Layer Formation Hybrid Layer Formation Infiltration of Monomers->Hybrid Layer Formation Light Curing Light Curing Hybrid Layer Formation->Light Curing Polymerization Polymerization Light Curing->Polymerization Micromechanical Interlocking and Chemical Bonding Micromechanical Interlocking and Chemical Bonding Polymerization->Micromechanical Interlocking and Chemical Bonding

Caption: Workflow of BeautiBond adhesion.

Diagram 3: Chemical Interaction of BeautiBond Monomers with Dentin

G cluster_0 BeautiBond Monomers cluster_1 Dentin Components Carboxylic Acid Monomer Carboxylic Acid Monomer Hydroxyapatite (Ca2+) Hydroxyapatite (Ca2+) Carboxylic Acid Monomer->Hydroxyapatite (Ca2+) Ionic Bonding Collagen Fibers Collagen Fibers Carboxylic Acid Monomer->Collagen Fibers Infiltration Phosphonic Acid Monomer Phosphonic Acid Monomer Phosphonic Acid Monomer->Hydroxyapatite (Ca2+) Ionic Bonding Phosphonic Acid Monomer->Collagen Fibers Infiltration

Caption: Monomer interactions with dentin.

Conclusion

The initial adhesion of Shofu's dental materials to dentin is achieved through distinct yet effective mechanisms. Shofu Hy-Bond Glass Ionomer Cement CX relies on a classic dual approach of ionic bonding via polyalkenoic acid and micromechanical retention, enhanced by the proprietary Hy-Agent. In contrast, Shofu BeautiBond represents a more modern approach, utilizing specialized carboxylic and phosphonic acid monomers for a simultaneous etching and bonding process that forms a durable, HEMA-free hybrid layer. Understanding these fundamental mechanisms is crucial for the development and application of advanced dental restorative materials.

References

Methodological & Application

Application Notes and Protocols for Shear Bond Strength Testing of Shofu Hybond Dental Cements

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed protocols for evaluating the shear bond strength (SBS) of Shofu Hybond dental cements. The methodologies outlined are based on established international standards, including ISO 29022, and findings from relevant in-vitro studies.[1][2][3] These protocols are intended for researchers, scientists, and dental professionals engaged in the evaluation of dental material performance. The this compound line includes various formulations, such as glass ionomer and temporary cements, designed for specific clinical applications.[4][5][6][7] Accurate and reproducible bond strength testing is crucial for determining the clinical suitability and long-term success of these restorative materials.

Key Products
  • Shofu Hy-Bond GlasIonomer CX: A glass ionomer luting cement for permanent cementation.[4]

  • Shofu Hy-Bond Temporary Cement: A non-eugenol, polycarboxylate-based temporary cement.[5][6][7]

  • Shofu Zirconomer Improved: A zirconia-reinforced glass ionomer cement.[8]

Experimental Protocols

Shear Bond Strength Testing Protocol for Shofu Hy-Bond GlasIonomer Cement

This protocol is adapted from ISO 29022 and relevant in-vitro studies to provide a standardized method for assessing the shear bond strength of permanent glass ionomer cements to dentin.[1][8]

1.1. Materials and Equipment

  • Shofu Hy-Bond GlasIonomer CX Cement (Powder and Liquid)[4]

  • Extracted human or bovine teeth (molars or incisors), caries-free and stored in a suitable medium (e.g., distilled water, saline, or chloramine T solution)[1]

  • Acrylic resin for mounting

  • Low-speed diamond saw with water cooling

  • Silicon carbide (SiC) abrasive papers (e.g., 320, 600-grit)

  • Universal Testing Machine (e.g., Instron) with a shear testing jig (notched-edge or wire loop)

  • Microscope for failure mode analysis

  • Timer

  • Mixing pad and spatula

  • Cylindrical mold (e.g., 2.5 mm diameter, 3 mm height)

1.2. Specimen Preparation

  • Tooth Selection and Disinfection: Select sound, extracted human third molars or bovine incisors.[1] Clean the teeth of any soft tissue debris and store them in a 0.5% chloramine T solution for up to one week, followed by storage in distilled water at 4°C.

  • Mounting: Embed the teeth in acrylic resin blocks, leaving the crown exposed. Ensure the intended bonding surface (buccal or lingual) is parallel to the base of the block.[1]

  • Surface Preparation: Create a flat dentin surface by grinding the enamel on the chosen surface using a low-speed diamond saw under water coolant. Subsequently, polish the dentin surface with 600-grit SiC paper for 60 seconds to create a standardized smear layer.[8]

  • Cleaning: Rinse the prepared dentin surface thoroughly with water for 10 seconds and gently air-dry, avoiding desiccation.[1]

1.3. Bonding Procedure

  • Cement Mixing: Dispense the Shofu Hy-Bond GlasIonomer CX powder and liquid onto a mixing pad according to the manufacturer's instructions. Mix the components to a homogeneous consistency.

  • Cement Application: Place a cylindrical mold onto the prepared dentin surface. Apply the mixed cement into the mold, ensuring complete filling without voids.

  • Setting: Allow the cement to set for 10 minutes under a static load of 2kg.

  • Mold Removal: Carefully remove the mold after the cement has fully set.

1.4. Storage

Store the bonded specimens in distilled water or artificial saliva at 37°C for 24 hours prior to testing to simulate oral conditions.[1][8]

1.5. Shear Bond Strength Testing

  • Mounting in Testing Machine: Secure the specimen in the universal testing machine.

  • Shear Force Application: Apply a shear force to the base of the cement cylinder using a notched-edge shear tool or a wire loop at a crosshead speed of 0.5 mm/min until debonding occurs.[8]

  • Data Recording: Record the load at which failure occurs (in Newtons).

1.6. Calculation

Calculate the shear bond strength (SBS) in megapascals (MPa) using the following formula:

SBS (MPa) = Force (N) / Area (mm²)

The bonding area is the cross-sectional area of the cement cylinder.

1.7. Failure Mode Analysis

Examine the debonded surfaces under a stereomicroscope at 20-40x magnification to determine the mode of failure:

  • Adhesive: Failure at the interface between the cement and the dentin.

  • Cohesive: Failure within the cement or the dentin.

  • Mixed: A combination of adhesive and cohesive failure.

Shear Bond Strength Testing Protocol for Shofu Hy-Bond Temporary Cement

This protocol is designed to evaluate the adhesive properties of temporary cements, which are expected to have lower bond strengths than permanent cements to allow for easy removal of provisional restorations.

2.1. Specimen Preparation and Bonding

Follow the same specimen preparation steps as for the permanent cement (Sections 1.2.1 - 1.2.4). For the bonding procedure, use Shofu Hy-Bond Temporary Cement, following the manufacturer's mixing instructions.[5][6][7]

2.2. Storage and Testing

Store the specimens in distilled water at 37°C for 24 hours.[9] Conduct the shear bond strength test as described in Section 1.5. Due to the lower expected bond strength, a lower load cell on the universal testing machine may be appropriate.

Data Presentation

The following tables summarize shear bond strength data for this compound products from published studies. Methodological differences between studies should be considered when comparing values.

Table 1: Shear Bond Strength of Shofu Hy-Bond GlasIonomer CX Cement

Study ReferenceSubstrateCrosshead Speed (mm/min)Mean Shear Bond Strength (MPa)Standard Deviation (MPa)
[jemds, 2018]Molar Tooth0.56.11 (at 24±2°C)0.19

Table 2: Shear Bond Strength of Shofu Zirconomer Improved

Study ReferenceSubstrateCrosshead Speed (mm/min)Mean Shear Bond Strength (MPa)Standard Deviation (MPa)
[PMC, 2025][8]Premolar Dentin0.5Higher than conventional GIC, RMGIC, and Hydroxyapatite modified GIC(Not specified)

Note: The FDA recognizes a typical shear bond strength range for dental cements to be between 5 MPa and 20 MPa, depending on the intended application (temporary vs. permanent).[10]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for shear bond strength testing of dental cements.

experimental_workflow cluster_prep Specimen Preparation cluster_bonding Bonding Procedure cluster_testing Testing & Analysis ToothSelection Tooth Selection & Disinfection Mounting Embedding in Acrylic Resin ToothSelection->Mounting SurfacePrep Dentin Surface Grinding & Polishing Mounting->SurfacePrep Cleaning Rinsing & Drying SurfacePrep->Cleaning CementMixing Cement Mixing Cleaning->CementMixing CementApplication Application to Dentin Surface Setting Cement Setting Storage 24h Storage in Water at 37°C Setting->Storage SBSTest Shear Bond Strength Test DataAnalysis Data Analysis & SBS Calculation SBSTest->DataAnalysis FailureAnalysis Failure Mode Analysis SBSTest->FailureAnalysis

Caption: Workflow for Shear Bond Strength Testing.

Logical Relationship Diagram

This diagram shows the relationship between the key components of the shear bond strength test.

logical_relationship cluster_materials Materials cluster_procedure Procedure cluster_outcome Outcome ShofuHybond This compound Cement BondingProtocol Bonding Protocol ShofuHybond->BondingProtocol ToothSubstrate Tooth Substrate (Dentin) ToothSubstrate->BondingProtocol ShearTest Shear Test Execution BondingProtocol->ShearTest BondStrength Shear Bond Strength (MPa) ShearTest->BondStrength FailureMode Failure Mode ShearTest->FailureMode

Caption: Key Components of SBS Testing.

References

Application Notes and Protocols: In-Vitro Cytotoxicity of Shofu Hybond on Human Pulp Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in-vitro cytotoxicity of the dental bonding agent Shofu Hybond on human pulp cells. The methodologies outlined are based on established standards for evaluating the biocompatibility of dental materials.

Introduction

Restorative dental materials like this compound come into close contact with dentin and, consequently, may affect the underlying pulp tissue. Unpolymerized monomers or other leachable components from these materials can diffuse through dentin tubules and potentially cause inflammatory or cytotoxic reactions in human dental pulp cells (hDPCs).[1][2] Therefore, evaluating the in-vitro cytotoxicity of such materials is a crucial step in ensuring their biocompatibility and clinical safety.[3]

Commonly employed in-vitro methods to assess cytotoxicity include evaluating cell viability, proliferation, and apoptosis.[3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][4][5] Other assays, such as those measuring caspase activity, can provide insights into the induction of apoptosis or programmed cell death.[6][7]

Quantitative Data Summary

The following tables summarize representative quantitative data from cytotoxicity studies of various dental bonding agents on human pulp cells. This data is intended to provide a comparative context for results that may be obtained when testing this compound.

Table 1: Cell Viability of Human Pulp Cells Exposed to Dental Bonding Agent Eluates (MTT Assay)

Dental Bonding AgentEluate Concentration24-hour Incubation (% Cell Viability ± SD)48-hour Incubation (% Cell Viability ± SD)72-hour Incubation (% Cell Viability ± SD)
Control (Culture Medium) -100 ± 5.0100 ± 5.0100 ± 5.0
Shofu Beautibond 1:250Reported as least cytotoxic among tested agentsIncreased cytotoxicity over timeNot Specified
Heliobond (HB) Not SpecifiedHigher viability than SB, PB, SCNot SpecifiedNot Specified
Clearfil SE Bond (CB) Not SpecifiedHighest viability among tested agentsNot SpecifiedNot Specified
Single Bond (SB) Not SpecifiedLowest viability among tested agentsNot SpecifiedNot Specified
Futurabond M Not Specified83%No significant difference from controlMore toxic than MTA
Clearfil S3 Bond Plus Not Specified59.5%No significant difference from controlMore toxic than MTA

Note: Data is compiled from multiple sources for comparative purposes and may not represent a direct head-to-head comparison under identical experimental conditions.[8][9][10]

Table 2: Apoptosis Marker Activity in Human Pulp Cells

TreatmentMarkerFold Change vs. Control (Mean ± SD)
Control Caspase-3/7 Activity1.0 ± 0.2
Dental Bonding Agent Eluate Caspase-3/7 ActivityVaries depending on material and concentration
Bis-GMA (a common monomer) Apoptotic Cells (Sub-G1)Dose-dependent increase

Note: This table provides a template for presenting apoptosis data. Specific values for this compound would need to be determined experimentally.[7][11]

Experimental Protocols

Human Pulp Cell Culture
  • Cell Source : Primary human dental pulp cells can be isolated from extracted, healthy third molars with informed consent.[9][12] Commercially available human dental pulp stem cells (hDPSCs) can also be used.[1][4]

  • Culture Medium : Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Media (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin is commonly used.[5][12]

  • Culture Conditions : Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1][4] The culture medium should be changed every 2-3 days.[4]

  • Subculturing : When cells reach 80-90% confluency, they are passaged using an appropriate detachment solution like TrypLE express.[4] Cells from the 3rd to 5th passage are typically used for experiments.[10]

Preparation of this compound Eluates
  • Specimen Preparation : Prepare discs of polymerized this compound according to the manufacturer's instructions. A standardized size and thickness should be used.

  • Elution : Place the polymerized discs in a sterile culture medium at a specific surface area to volume ratio (e.g., 1 cm²/mL).

  • Incubation : Incubate the specimens in the medium for a defined period, such as 24 or 72 hours, at 37°C to allow for the leaching of components.[3][8]

  • Collection and Sterilization : After incubation, collect the medium, which now contains the eluates. Sterilize the eluate by passing it through a 0.22 µm filter before applying it to the cell cultures.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of viable cells.[4]

  • Cell Seeding : Seed human pulp cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment : Remove the culture medium and replace it with various concentrations of the this compound eluate. Include a negative control (culture medium only) and a positive control (a known cytotoxic agent).

  • Incubation : Incubate the plates for desired time intervals, such as 24, 48, and 72 hours.[5]

  • Addition of MTT : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization of Formazan : Carefully remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement : Measure the optical density (OD) at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[4]

  • Calculation of Cell Viability : Calculate the percentage of cell viability using the following formula: (OD of treated cells / OD of control cells) x 100.

Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment : Seed and treat cells with this compound eluates in a 96-well plate as described for the MTT assay.

  • Assay Procedure : After the desired incubation period, perform the caspase-3/7 activity assay using a commercially available kit (e.g., Cayman Chemical's Caspase-3/7 Cell-Based Activity Assay Kit) following the manufacturer's protocol.[11] This typically involves lysing the cells and adding a substrate that fluoresces upon cleavage by active caspase-3/7.

  • Fluorescence Measurement : Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission).[11][13]

  • Data Analysis : The fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the cells.[13]

Visualizations

Experimental_Workflow Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis hDPC_culture Human Pulp Cell Culture Cell_seeding Cell Seeding in 96-well plates hDPC_culture->Cell_seeding Hybond_prep This compound Specimen Polymerization Eluate_prep Eluate Preparation (24h incubation) Hybond_prep->Eluate_prep Treatment Treatment with Hybond Eluates Eluate_prep->Treatment Cell_seeding->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation MTT_assay MTT Assay Incubation->MTT_assay Caspase_assay Caspase-3/7 Assay Incubation->Caspase_assay Absorbance Absorbance Reading (570nm) MTT_assay->Absorbance Fluorescence Fluorescence Reading (Ex:400nm, Em:505nm) Caspase_assay->Fluorescence Viability_calc Cell Viability Calculation Absorbance->Viability_calc Apoptosis_analysis Apoptosis Analysis Fluorescence->Apoptosis_analysis Apoptosis_Signaling_Pathway Simplified Apoptosis Signaling Pathway cluster_stimulus Stimulus cluster_pathway Mitochondrial (Intrinsic) Pathway cluster_outcome Outcome Leached_Monomers Leached Monomers from this compound Mitochondria Mitochondria Leached_Monomers->Mitochondria Stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activation Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activation Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

References

Application Notes and Protocols: Measurement of Film Thickness for Shofu Hybond Cements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the accurate and reproducible measurement of film thickness of Shofu Hybond cements. The film thickness of a luting cement is a critical parameter that can influence the fit and longevity of dental restorations. Adherence to a standardized protocol is essential for generating reliable and comparable data for research and development purposes.

The methodologies outlined below are based on established international standards, including ISO 4049 for polymer-based restorative materials and American Dental Association (ADA) Specification No. 8 for dental zinc phosphate cement.[1][2][3][4][5][6]

Quantitative Data Summary

The following table summarizes the manufacturer-reported film thickness for various this compound cements.

This compound Cement PortfolioReported Film Thickness (µm)
Hy-Bond Glasionomer CX18[7][8][9]
Hy-Bond Resiglass12[10]
Hy-Bond Zinc Phosphate25[11]
Hy-Bond Glasionomer CX-SmartOptimal and even film thickness (specific value not stated)[12][13]

Experimental Protocol: Film Thickness Measurement

This protocol describes the determination of film thickness of this compound cements using the parallel plate method, which is consistent with ISO 4049 and ADA specifications.

1. Materials and Equipment:

  • This compound cement (e.g., Hy-Bond Glasionomer CX, Hy-Bond Resiglass)

  • Two optically flat, circular glass plates (approximately 20 mm in diameter and 5 mm thick)

  • Micrometer screw gauge, accurate to 1 µm

  • Hydraulic press or a universal testing machine capable of applying a static load of 15 kg (147 N)

  • Mixing pad and spatula (as supplied by the manufacturer)

  • Stopwatch

  • Environmental chamber or room with controlled temperature (23 ± 2 °C) and relative humidity (50 ± 10%)

2. Experimental Procedure:

  • 2.1. Preparation of Glass Plates:

    • Thoroughly clean the glass plates with a suitable solvent (e.g., acetone, ethanol) to remove any contaminants.

    • Ensure the plates are completely dry before use.

    • Measure the combined thickness of the two stacked glass plates at three different locations using the micrometer and calculate the mean value (T1).

  • 2.2. Cement Mixing:

    • Dispense the powder and liquid components of the this compound cement onto the mixing pad according to the manufacturer's instructions for the specific cement variant.

    • Start the stopwatch immediately upon dispensing.

    • Mix the components thoroughly with the spatula until a homogenous consistency is achieved, adhering to the mixing time specified by the manufacturer.

  • 2.3. Sample Application:

    • Place a small, standardized volume (approximately 0.05 mL) of the mixed cement at the center of one of the glass plates.

  • 2.4. Load Application:

    • Carefully place the second glass plate on top of the cement, ensuring it is centered.

    • Immediately transfer the assembly to the hydraulic press or universal testing machine.

    • Two minutes after the start of mixing, apply a static load of 15 kg (147 N) vertically onto the top glass plate.

    • Maintain the load for 10 minutes.

  • 2.5. Thickness Measurement:

    • After the 10-minute loading period, carefully remove the assembly from the press.

    • Measure the combined thickness of the two glass plates with the interposed cement film at three different locations using the micrometer and calculate the mean value (T2).

  • 2.6. Calculation of Film Thickness:

    • The film thickness (FT) is calculated as the difference between the two mean measurements: FT = T2 - T1

  • 2.7. Data Recording and Analysis:

    • Repeat the procedure for a statistically significant number of samples (n ≥ 5) for each cement type.

    • Calculate the mean and standard deviation of the film thickness for each cement.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the protocol for measuring the film thickness of this compound cements.

Caption: Experimental workflow for film thickness measurement.

References

Application of Shofu Hybond in Orthodontic Band Cementation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the use of Shofu Hybond series of glass ionomer cements for orthodontic band cementation. The this compound line, including Hybond Glasionomer CX, Hybond Resiglass, and Hybond Zirconomer, offers a range of materials with properties beneficial for orthodontic applications, such as chemical bonding to tooth structure and metal, fluoride release, and biocompatibility.[1][2][3] This guide synthesizes available data on their performance and outlines detailed experimental protocols for in vitro evaluation.

Overview of this compound Cements for Orthodontic Banding

Shofu's Hybond series encompasses several glass ionomer cements (GICs) and resin-modified glass ionomer (RMGI) cements indicated for luting orthodontic bands.[1][4] A key feature across many of these products is the inclusion of Shofu's patented "Hy-Agent," a complex of tannic acid, zinc fluoride, and strontium fluoride.[2][5] This agent is designed to enhance physical properties, reduce enamel decalcification, and seal dentinal tubules to minimize pulpal irritation.[2][5]

  • Shofu Hy-Bond Glasionomer CX: An enhanced conventional glass ionomer luting cement. It is noted for its low film thickness (18 μm), high compressive strength, and high fluoride release.[2] It is designed for easy mixing and a snap-set reaction in the oral environment.[2]

  • Shofu Hy-Bond Glasionomer CX-Smart: A formulation that emphasizes biocompatibility and ease of use, being resin-free and not requiring a separate etch and bond step.[6][7] It also contains the HY-agent.[6][7]

  • Shofu Hy-Bond Resiglass: A resin-modified glass ionomer (RMGI) cement.[3] It boasts a lower film thickness (12 μm), improved fracture toughness, and low solubility.[3] As an RMGI, it combines the benefits of GICs with the enhanced strength and moisture resistance of a resin component.

  • Shofu Zirconomer: A zirconia-reinforced glass ionomer restorative material.[1][8] While primarily a restorative, its high strength and fluoride-releasing properties make it a material of interest for applications requiring robust support, such as band cementation.[1][8]

Quantitative Data Summary

The following tables summarize the available quantitative data from in vitro studies on this compound products relevant to orthodontic band cementation.

Table 1: Retentive Strength of this compound Cement

Cement TypeMean Retentive Strength (MPa)Standard Deviation (MPa)
Shofu HY Bond GIC14.651.37

Data from an in vitro study comparing the retentive strength of orthodontic molar bands cemented with Shofu HY Bond GIC and Voco Meron GIC. The study concluded that Shofu HY bond GIC demonstrated superior retentive strength.

Table 2: Fluoride Release from Shofu Zirconomer

Time PointCumulative Fluoride Release (ppm)Standard Deviation (ppm)
Day 135.074.80
Day 728.494.11
Day 1522.843.99

Data from an in vitro study comparing the fluoride release of Shofu Zirconomer and Cention N. The study highlighted that Zirconomer showed a significantly higher initial fluoride release.[9]

Experimental Protocols

This section details the methodologies for key experiments to evaluate the performance of this compound cements for orthodontic band cementation.

Retentive Strength of Cemented Orthodontic Bands

This protocol is based on an in vitro study assessing the retentive strength of orthodontic bands.

Objective: To determine the force required to debond an orthodontic band cemented with this compound from a human tooth.

Materials:

  • Extracted human molars (maxillary or mandibular)

  • Orthodontic molar bands

  • This compound cement (e.g., Hy-Bond Glasionomer CX)

  • Acrylic resin for mounting

  • Universal testing machine with a chisel-shaped rod

  • Pumice

  • Distilled water

Procedure:

  • Tooth Preparation:

    • Select sound, extracted human molars free of caries or restorations.

    • Clean the tooth surfaces with a pumice slurry and rinse thoroughly with water.

    • Embed the teeth in acrylic resin blocks, ensuring the buccal surface is perpendicular to the base of the block.

  • Band Cementation:

    • Select and adapt an appropriate-sized orthodontic molar band to each tooth.

    • Mix the this compound cement according to the manufacturer's instructions.

    • Apply a uniform layer of the mixed cement to the inner surface of the orthodontic band.

    • Seat the band firmly onto the tooth, applying consistent pressure to extrude excess cement.

    • Remove the excess cement from the margins of the band with a dental explorer or similar instrument.

    • Allow the cement to set completely as per the manufacturer's guidelines.

  • Specimen Storage:

    • Store the cemented specimens in distilled water at 37°C for 24 hours prior to testing to simulate oral conditions.

  • Mechanical Testing:

    • Mount the acrylic block in a universal testing machine.

    • Position a chisel-shaped rod to engage the buccal aspect of the molar band.

    • Apply a tensile force at a crosshead speed of 1 mm/minute until the band is dislodged.

    • Record the maximum force (in Newtons) required to debond the band.

  • Data Analysis:

    • Convert the force in Newtons to Megapascals (MPa) by dividing the force by the bonded surface area of the band.

    • Perform statistical analysis to compare the retentive strength of different cements if applicable.

In Vitro Fluoride Release

This protocol outlines a method to measure the cumulative fluoride release from this compound cements over time.

Objective: To quantify the amount of fluoride released from a cement specimen into an aqueous solution over a specified period.

Materials:

  • This compound cement

  • Cylindrical molds (e.g., 5mm diameter, 2mm height)

  • Deionized water or artificial saliva

  • Polyethylene vials

  • Fluoride ion-selective electrode

  • Ion analyzer

  • Total Ionic Strength Adjustment Buffer (TISAB)

  • Fluoride standard solutions

Procedure:

  • Specimen Preparation:

    • Mix the this compound cement according to the manufacturer's instructions.

    • Fill the cylindrical molds with the mixed cement, ensuring no voids are present.

    • Cover the molds with a matrix strip and a glass slide and apply gentle pressure to create a smooth surface.

    • Allow the cement to set completely.

    • Prepare a predetermined number of specimens for each time point.

  • Fluoride Elution:

    • Immerse each specimen in a polyethylene vial containing a known volume (e.g., 5 mL) of deionized water or artificial saliva.

    • Store the vials in an incubator at 37°C.

  • Fluoride Measurement:

    • At specified time intervals (e.g., 24 hours, 7 days, 14 days, 30 days), remove the specimens from the vials.

    • Rinse the specimens with deionized water and place them in fresh vials with new solution for the next time point.

    • To the collected solution from each vial, add TISAB in the recommended ratio (e.g., 1:1) to decomplex the fluoride ions and provide a constant ionic strength.

    • Calibrate the fluoride ion-selective electrode and ion analyzer using a series of standard fluoride solutions.

    • Measure the fluoride concentration (in ppm) of each sample.

  • Data Analysis:

    • Calculate the cumulative fluoride release at each time point by summing the fluoride released in each interval.

    • Plot the cumulative fluoride release as a function of time.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the biocompatibility of this compound cements using a cell viability assay.

Objective: To evaluate the potential cytotoxic effects of leachable components from this compound cement on human gingival fibroblasts.

Materials:

  • This compound cement

  • Human Gingival Fibroblasts (HGFs) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer (microplate reader)

Procedure:

  • Cement Extract Preparation:

    • Prepare disc-shaped specimens of set this compound cement.

    • Sterilize the specimens (e.g., using ethylene oxide).

    • Immerse the specimens in DMEM at a surface area to volume ratio of 3 cm²/mL.

    • Incubate at 37°C for 24 hours to create the cement extract.

    • Filter-sterilize the extract through a 0.22 µm syringe filter.

  • Cell Culture:

    • Culture HGFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • Seed the HGFs into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Cell Exposure:

    • After 24 hours, remove the culture medium and replace it with the prepared cement extract.

    • Include a negative control group (cells in fresh culture medium) and a positive control group (cells exposed to a known cytotoxic agent).

    • Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay:

    • At the end of each exposure period, remove the cement extract.

    • Add 100 µL of serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each group relative to the negative control (which is set to 100%).

    • Cell Viability (%) = (Absorbance of test group / Absorbance of negative control) x 100.

    • Analyze the data for statistically significant differences between the test groups and the control.

Visualizations

Experimental Workflow Diagrams

retentive_strength_workflow cluster_prep Specimen Preparation cluster_cement Cementation cluster_test Testing cluster_analysis Data Analysis A Select & Clean Extracted Molars B Embed Teeth in Acrylic A->B C Adapt Orthodontic Bands D Mix this compound Cement C->D E Apply Cement & Seat Band D->E F Remove Excess Cement E->F G Store in Water at 37°C for 24h F->G H Mount in Universal Testing Machine G->H I Apply Tensile Force until Debonding H->I J Record Max Force (N) I->J K Calculate Retentive Strength (MPa) J->K

Caption: Workflow for Retentive Strength Testing.

fluoride_release_workflow cluster_prep Specimen Preparation cluster_elution Fluoride Elution cluster_measure Measurement cluster_analysis Data Analysis A Mix this compound Cement B Prepare Disc-Shaped Specimens A->B C Immerse Specimens in Solution B->C D Incubate at 37°C C->D E Collect Solution at Time Intervals D->E F Add TISAB to Solution E->F G Calibrate Fluoride Electrode F->G H Measure Fluoride Conc. (ppm) G->H I Calculate Cumulative Release H->I J Plot Release vs. Time I->J

Caption: Workflow for Fluoride Release Measurement.

cytotoxicity_workflow cluster_prep Preparation cluster_exposure Cell Exposure cluster_assay MTT Assay cluster_analysis Data Analysis A Prepare & Sterilize Cement Discs B Create Cement Extract in DMEM A->B C Culture Human Gingival Fibroblasts D Seed Cells in 96-well Plate C->D E Expose Cells to Cement Extract D->E F Incubate for 24, 48, 72h E->F G Add MTT Solution F->G H Incubate & Dissolve Formazan G->H I Measure Absorbance at 570nm H->I J Calculate % Cell Viability I->J K Statistical Analysis J->K

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

References

Application Notes and Protocols: In Vitro Evaluation of Shofu Hy-bond as a Luting Agent for Ceramic Crowns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro evaluation of Shofu Hy-bond luting agents for the cementation of ceramic crowns. Due to a lack of comprehensive in vitro studies specifically investigating Shofu Hy-bond Resiglass (resin-modified glass ionomer) and Shofu Hy-bond GlasIonomer CX (conventional glass ionomer) for luting ceramic crowns, this document synthesizes information from studies on closely related Shofu products and general protocols for testing dental cements. The provided data and protocols should, therefore, be considered as a reference and may require adaptation for specific research needs.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on Shofu dental cements. It is important to note that direct in vitro performance data for Shofu Hy-bond Resiglass and GlasIonomer CX in luting ceramic crowns is limited in the available literature. The data presented below is from studies on other Shofu products and is intended to provide a general understanding of the material properties.

Table 1: Shear Bond Strength of Shofu Zirconomer Improved to Dentin

GroupMaterialMean Shear Bond Strength (MPa) ± SD
1Conventional GICLower than other groups
2Resin Modified GICModerate
3Zirconia Reinforced GIC (Shofu Zirconomer Improved)Highest
4Hydroxyapatite Modified GICModerate

Data adapted from a study evaluating the shear bond strength of various glass ionomer cements to dentin. The study indicates that Zirconia Reinforced GIC, such as Shofu's Zirconomer, shows the highest mean shear bond strength compared to conventional and other modified GICs[1].

Table 2: Flexural Strength of Shofu Glass Ionomer Cement

GroupMaterialMean Flexural Strength (MPa) ± SD
1D-Tech GIC4.4375
2Shofu GIC8.4975

This data is from an in vitro study evaluating the flexural strength of two different glass ionomer cements after immersion in fruit juices. The results indicate that the Shofu GIC tested exhibited higher flexural strength compared to the other brand[2].

Table 3: Compressive and Diametral Tensile Strength of Shofu Glass Ionomer Cements

GroupMaterialMean Compressive Strength (MPa) ± SDMean Diametral Tensile Strength (MPa) ± SD
IRestorative GIC (Fuji IX)117.923.2
IIRestorative GIC (FX-II, Shofu)129.836.0
IIISilver Amalgam Alloy256.273.7
IVZirconia-reinforced GIC (Zirconomer, Shofu)181.258.0

This table presents data from a study comparing the mechanical properties of different restorative materials, including two from Shofu. The zirconia-reinforced GIC (Zirconomer) demonstrated higher compressive and diametral tensile strength than the conventional Shofu GIC (FX-II)[3].

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the evaluation of luting agents for ceramic crowns. These protocols are based on established methods and can be adapted for use with Shofu Hy-bond products.

Shear Bond Strength Testing

This protocol describes the methodology for evaluating the shear bond strength of a luting agent to a ceramic substrate.

Objective: To determine the adhesive strength between the luting cement and the ceramic material.

Materials and Methods:

  • Specimen Preparation:

    • Prepare standardized ceramic blocks (e.g., zirconia or lithium disilicate) of a defined size.

    • Prepare dentin surfaces from extracted human or bovine teeth by sectioning to expose a flat dentin surface.

    • Embed the prepared teeth in acrylic resin.

  • Surface Treatment:

    • Ceramic Surface: Treat the ceramic surface according to the manufacturer's instructions. This may include sandblasting with aluminum oxide particles, followed by cleaning and application of a ceramic primer.

    • Dentin Surface: Condition the dentin surface as per the luting cement manufacturer's protocol. For glass ionomer cements, this typically involves the application of a polyacrylic acid conditioner.

  • Cementation:

    • Mix the Shofu Hy-bond luting cement according to the manufacturer's instructions.

    • Apply a standardized amount of cement to the treated ceramic surface.

    • Place a cylindrical mold (e.g., 3mm diameter, 4mm height) onto the cement and light-cure if using a resin-modified glass ionomer (like Hy-bond Resiglass). For conventional glass ionomers (like Hy-bond GlasIonomer CX), allow the cement to self-cure.

    • Alternatively, bond a composite resin cylinder to the cemented ceramic block.

  • Storage and Thermocycling:

    • Store the bonded specimens in distilled water at 37°C for 24 hours to allow for complete setting of the cement.

    • Subject the specimens to thermocycling (e.g., 5,000 cycles between 5°C and 55°C) to simulate oral temperature changes.

  • Shear Bond Strength Measurement:

    • Mount the specimens in a universal testing machine.

    • Apply a shear load to the base of the bonded cylinder at a constant crosshead speed (e.g., 0.5 mm/min) until failure occurs.

    • Record the load at failure in Newtons (N) and calculate the shear bond strength in Megapascals (MPa) by dividing the failure load by the bonded surface area.

  • Failure Mode Analysis:

    • Examine the fractured surfaces under a stereomicroscope to determine the mode of failure (adhesive, cohesive, or mixed).

Microleakage Assessment

This protocol outlines the procedure for evaluating the marginal sealing ability of a luting agent.

Objective: To assess the extent of dye penetration at the margin between the ceramic crown and the tooth structure.

Materials and Methods:

  • Tooth and Crown Preparation:

    • Select extracted human premolars or molars free of caries or cracks.

    • Prepare the teeth for full-coverage ceramic crowns with standardized dimensions (e.g., occlusal reduction, axial wall taper).

    • Fabricate ceramic crowns (e.g., zirconia or lithium disilicate) to fit the prepared teeth.

  • Cementation:

    • Clean the prepared teeth and the internal surfaces of the crowns.

    • Mix the Shofu Hy-bond luting cement and apply it to the internal surface of the crown.

    • Seat the crown on the prepared tooth with a standardized force and remove excess cement.

    • Allow the cement to set according to the manufacturer's instructions.

  • Specimen Sealing and Thermocycling:

    • Seal the apex of the tooth roots with sticky wax.

    • Apply two layers of nail varnish to the entire surface of the tooth, except for 1 mm around the crown margin.

    • Subject the specimens to thermocycling.

  • Dye Penetration:

    • Immerse the specimens in a 2% methylene blue dye solution for 24 hours.

  • Sectioning and Evaluation:

    • Rinse the specimens and embed them in clear acrylic resin.

    • Section the specimens longitudinally in a mesiodistal direction using a slow-speed diamond saw.

    • Examine the sectioned surfaces under a stereomicroscope at a set magnification (e.g., 20x).

    • Score the extent of dye penetration along the tooth-cement-crown interface using a standardized scoring system (e.g., 0 = no dye penetration, 1 = dye penetration up to one-third of the axial wall, etc.).

Fracture Resistance Testing

This protocol details the method for determining the load-bearing capacity of a ceramic crown luted with the test cement.

Objective: To measure the force required to fracture the ceramic crown.

Materials and Methods:

  • Specimen Preparation:

    • Prepare standardized dies from a material with an elastic modulus similar to dentin.

    • Fabricate standardized ceramic crowns to fit the dies.

  • Cementation:

    • Lute the ceramic crowns to the dies using Shofu Hy-bond cement according to the manufacturer's instructions.

  • Storage and Aging:

    • Store the cemented crowns in a humid environment at 37°C for at least 24 hours.

    • Optionally, subject the specimens to artificial aging through thermocycling and/or mechanical loading.

  • Fracture Testing:

    • Mount the specimens in a universal testing machine.

    • Apply a compressive load to the occlusal surface of the crown using a spherical indenter (e.g., a steel ball) at a constant crosshead speed (e.g., 1 mm/min) until fracture occurs.

    • Record the maximum load at fracture in Newtons (N).

  • Fracture Analysis:

    • Examine the fractured specimens to determine the mode of failure (e.g., fracture of the crown, die, or both).

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

Shear_Bond_Strength_Workflow cluster_prep Specimen Preparation cluster_treatment Surface Treatment cluster_cementation Cementation & Curing cluster_testing Testing & Analysis Ceramic_Prep Prepare Ceramic Blocks Ceramic_Treat Treat Ceramic Surface (e.g., Sandblast, Prime) Ceramic_Prep->Ceramic_Treat Dentin_Prep Prepare Dentin Surfaces Dentin_Treat Condition Dentin Surface (e.g., Polyacrylic Acid) Dentin_Prep->Dentin_Treat Mix_Cement Mix Shofu Hy-bond Cement Ceramic_Treat->Mix_Cement Dentin_Treat->Mix_Cement Apply_Cement Apply Cement & Bond Mix_Cement->Apply_Cement Store_Age Store & Thermocycle Apply_Cement->Store_Age Shear_Test Shear Bond Strength Test (Universal Testing Machine) Store_Age->Shear_Test Analyze_Failure Analyze Failure Mode Shear_Test->Analyze_Failure

Caption: Workflow for Shear Bond Strength Testing.

Microleakage_Assessment_Workflow Prep Prepare Teeth & Fabricate Crowns Cement Lute Crowns with Shofu Hy-bond Prep->Cement Seal_Age Seal Apex, Varnish & Thermocycle Cement->Seal_Age Dye Immerse in Methylene Blue Dye Seal_Age->Dye Section Section Specimens Dye->Section Evaluate Evaluate Dye Penetration (Stereomicroscope) Section->Evaluate

Caption: Workflow for Microleakage Assessment.

Fracture_Resistance_Workflow Prep Prepare Standardized Dies & Crowns Cement Lute Crowns with Shofu Hy-bond Prep->Cement Store Store Specimens (37°C, 24h) Cement->Store Fracture_Test Apply Compressive Load to Fracture (Universal Testing Machine) Store->Fracture_Test Analyze Analyze Fracture Mode Fracture_Test->Analyze

References

Application Notes and Protocols for Compressive Strength Testing of Shofu Hybond Glass Ionomer Cement

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

This document provides a detailed experimental protocol for determining the compressive strength of Shofu Hybond glass ionomer cement. Compressive strength is a critical mechanical property for dental cements, as it indicates the material's ability to withstand masticatory forces. The following protocol is based on established standards for testing dental cements, such as ISO 9917-1, and is intended for researchers, scientists, and professionals in dental material development. Shofu's HY-Bond GlasIonomer CX-Smart is a glass ionomer cement that chemically bonds to the tooth structure and is noted for its durable physical properties. Manufacturer claims of "higher compressive strength" necessitate standardized testing for verification and comparison. For instance, Shofu's HY-Bond Zinc Phosphate cement has a stated compressive strength of 98 MPa.

Materials and Equipment

  • Dental Cement: this compound Glass Ionomer Cement (Powder and Liquid)

  • Mixing Pad and Spatula

  • Cylindrical Molds: Stainless steel or other suitable material, with dimensions of 4 mm in diameter and 6 mm in height.

  • Polyester Strips

  • Glass Slides

  • Clamp or Press

  • Distilled or Deionized Water

  • Incubator or Water Bath: Capable of maintaining a temperature of 37°C ± 1°C.

  • Universal Testing Machine (UTM): Equipped with a load cell appropriate for the expected fracture strength of the cement.

  • Calipers: For precise measurement of specimen dimensions.

  • Grinder/Polisher with 500-grit Carbide Paper (Optional, for ensuring flat and parallel surfaces)

  • Timer

  • Protective Gloves and Eyewear

Experimental Protocol

This protocol is divided into three main stages: sample preparation, compressive strength testing, and data analysis.

  • Mold Preparation: Ensure the cylindrical molds are clean and free of any debris. A light coating of a releasing agent (e.g., petroleum jelly) may be applied to the inner surfaces to facilitate specimen removal, though this should be done with care to avoid contaminating the cement.

  • Cement Mixing:

    • Dispense the this compound powder and liquid onto a cool, dry mixing pad according to the manufacturer's instructions. The standard powder-to-liquid ratio should be strictly followed to ensure consistent results. For HY-BOND GLASIONOMER CX-Smart, the recommended mixing time is 30 seconds.

    • Incorporate the powder into the liquid in increments, mixing thoroughly with a spatula until a homogenous, glossy paste is achieved.

  • Mold Filling:

    • Using the spatula, carefully fill the cylindrical molds with the mixed cement, slightly overfilling to ensure the entire volume is occupied.

    • Avoid entrapping air bubbles during filling, as this can create stress concentration points and lead to premature failure during testing.

  • Specimen Compaction and Curing:

    • Place a polyester strip and a glass slide on both the top and bottom surfaces of the filled mold.

    • Apply gentle pressure using a clamp or press to extrude any excess material and create flat, parallel surfaces.

    • Allow the cement to set in the mold for the initial hardening period as specified by the manufacturer. The working time for HY-BOND GLASIONOMER CX-Smart is 2 minutes from the start of mixing, with a setting time of 2 minutes and 30 seconds from the end of mixing at 37°C.

  • Specimen Removal and Storage:

    • After the initial set, carefully remove the cylindrical specimens from the molds.

    • Immediately transfer the specimens to a container with distilled or deionized water.

    • Store the specimens in an incubator or water bath at 37°C for 24 hours to allow for complete maturation of the cement.[1]

  • Final Specimen Preparation:

    • After the 24-hour storage period, remove the specimens from the water.

    • Measure the diameter and height of each specimen at three different locations using calipers and calculate the average dimensions.

    • If necessary, gently polish the ends of the specimens with 500-grit carbide paper under continuous water rinsing to ensure they are flat and parallel.[2]

  • Machine Setup:

    • Turn on the Universal Testing Machine and allow it to warm up as per the manufacturer's recommendations.

    • Set the crosshead speed to 1 mm/min.[1]

  • Specimen Placement:

    • Place a single specimen on the lower platen of the UTM, ensuring it is centered.

    • Carefully lower the upper platen until it is just in contact with the top surface of the specimen.

  • Testing:

    • Initiate the compression test. The machine will apply a compressive load at the set crosshead speed until the specimen fractures.

    • Record the maximum load (F) in Newtons (N) at which the specimen fails.

  • Repeat:

    • Repeat the testing procedure for all prepared specimens (a minimum of 5 specimens is recommended for statistical validity).

  • Calculate Compressive Strength:

    • For each specimen, calculate the compressive strength (CS) in Megapascals (MPa) using the following formula[1][2]: CS (MPa) = 4F / (π * d²) Where:

      • F is the maximum load at fracture in Newtons (N).

      • π (pi) is approximately 3.14159.

      • d is the average diameter of the specimen in millimeters (mm).

  • Statistical Analysis:

    • Calculate the mean and standard deviation of the compressive strength values for the group of specimens.

    • This data can then be used for comparison with other materials or with manufacturer's claims.

Data Presentation

The following table summarizes the reported compressive strength of this compound and other comparable dental cements.

Dental CementTypeCompressive Strength (MPa)Source
Shofu HY-Bond GlasIonomer CXGlass Ionomer149[3]
Shofu HY-Bond Zinc PhosphateZinc Phosphate98[4][5]
Conventional Glass Ionomer CementsGlass Ionomer150 - 220[6]
Resin-Modified Glass Ionomer CementsResin-Modified GICComparable to conventional GICs[6]

Visualization

The following diagram illustrates the experimental workflow for testing the compressive strength of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_test Compressive Strength Testing cluster_analysis Data Analysis start Start mix Mix this compound Powder and Liquid start->mix Follow Manufacturer's Ratio fill Fill Cylindrical Molds (4mm x 6mm) mix->fill cure Initial Set in Molds fill->cure store Store in 37°C Water for 24 hours cure->store measure Measure Dimensions store->measure setup Setup Universal Testing Machine (1 mm/min) measure->setup place Place Specimen on Platen test Apply Compressive Load Until Fracture record Record Maximum Load (F) calculate Calculate Compressive Strength CS = 4F / (π * d²) record->calculate stats Calculate Mean and Standard Deviation calculate->stats end End stats->end

Caption: Experimental workflow for compressive strength testing of this compound.

References

Application Notes and Protocols for Microleakage Evaluation of Restorations Cemented with Shofu Hybond Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in-vitro evaluation of microleakage of dental restorations cemented with Shofu Hybond products. The information is compiled from various scientific studies to assist researchers in designing and conducting robust experiments.

Introduction to Microleakage Evaluation

Microleakage is the clinically undetectable passage of bacteria, fluids, molecules, or ions between a restorative material and the adjacent tooth structure. It is a critical factor in determining the long-term success of dental restorations, as it can lead to postoperative sensitivity, marginal discoloration, secondary caries, and pulpal inflammation. The evaluation of microleakage is, therefore, a fundamental in-vitro assessment for dental cements. Shofu's line of Hybond cements, encompassing glass ionomer, resin-modified glass ionomer, and other formulations, is designed to provide a durable marginal seal. These protocols outline the methodologies to test and quantify the sealing efficacy of these materials.

This compound Products for Evaluation

This document pertains to the evaluation of various luting cements under the this compound brand, including but not limited to:

  • Shofu Hy-Bond GlasIonomer CX: A conventional glass ionomer luting cement.[1]

  • Shofu Hy-Bond Resiglass: A resin-modified glass ionomer (RMGI) cement.[2][3]

  • Shofu GlasIonomer Base: A glass ionomer base cement.[4]

  • Zirconomer: A zirconia-reinforced glass ionomer restorative material, which can be evaluated for its marginal sealing properties.[5][6][7][8][9]

Experimental Protocols for Microleakage Evaluation

The following protocols are synthesized from common methodologies reported in dental materials research for evaluating microleakage.

Specimen Preparation

A standardized approach to tooth preparation is crucial for reproducible results.

Materials and Equipment:

  • Extracted, non-carious human or bovine teeth (premolars or molars are commonly used).

  • High-speed dental handpiece and diamond burs.

  • Dental surveyor or similar device for standardization of cavity preparations.

  • Stereomicroscope for initial tooth inspection.

  • Pumice and water for cleaning.

Protocol:

  • Tooth Selection: Select sound, extracted human or bovine teeth, free of cracks, caries, or restorations.

  • Cleaning and Storage: Clean the teeth of any soft tissue debris using a scaler and polish with a pumice-water slurry. Store the teeth in a solution such as 0.5% chloramine-T, distilled water, or saline at 4°C to prevent dehydration and bacterial growth.

  • Cavity Preparation:

    • Prepare standardized Class V cavities on the buccal or lingual surfaces of the teeth. A common dimension is 3 mm (mesio-distal) x 2 mm (occluso-gingival) x 2 mm (depth).[9]

    • The occlusal margin of the cavity should be in enamel and the gingival margin in dentin/cementum.

    • Use a new diamond bur for every five preparations to ensure consistency.

    • Ensure a constant stream of water coolant during preparation to prevent thermal damage to the tooth.

  • Restoration Placement:

    • Randomly divide the prepared teeth into experimental groups for each this compound cement being tested and any control groups.

    • Follow the manufacturer's instructions for mixing and applying the specific this compound cement. For instance, Zirconomer is typically hand-mixed at a 2:1 powder-to-liquid ratio.[5]

    • Place the restorative material (e.g., a crown, inlay, or a direct filling) into the cavity using the selected cement.

    • Remove excess cement according to the manufacturer's directions.

    • Finish and polish the restorations as per standard clinical procedures.

Artificial Aging (Thermocycling)

Thermocycling simulates the temperature variations in the oral cavity, which can stress the tooth-restoration interface and accelerate microleakage.

Materials and Equipment:

  • Thermocycling machine.

  • Distilled water baths.

Protocol:

  • Storage: After restoration, store the specimens in distilled water at 37°C for 24 hours to allow for initial setting and maturation of the cement.[5][6]

  • Thermocycling Parameters:

    • A common thermocycling regimen involves alternating immersion in water baths at 5°C and 55°C.[5][10]

    • The dwell time in each bath is typically 30 to 60 seconds.[10][11]

    • The number of cycles can vary, with 500 to 5000 cycles being frequently reported in the literature to simulate several months to years of clinical service.[10][11]

Dye Penetration

Dye penetration is the most common method for visualizing microleakage pathways.

Materials and Equipment:

  • Low-viscosity, intensely colored dye solution (e.g., 0.5% basic fuchsin or 2% methylene blue).[5][7][12]

  • Nail varnish or a similar waterproof coating.

  • Low-speed diamond saw for sectioning.

  • Stereomicroscope with a calibrated measurement tool.

Protocol:

  • Specimen Sealing: Seal the apex of the tooth root with wax or a composite resin. Coat the entire surface of the tooth with two layers of nail varnish, leaving a 1 mm window around the restoration margins. This ensures that dye penetration only occurs at the tooth-restoration interface.

  • Dye Immersion: Immerse the specimens in the dye solution for a specified period, typically 24 hours, at 37°C.[5][7]

  • Rinsing and Sectioning: After immersion, thoroughly rinse the teeth under running water to remove excess dye. Section the teeth longitudinally through the center of the restoration using a low-speed diamond saw with water cooling.

  • Microleakage Evaluation:

    • Examine the sectioned specimens under a stereomicroscope at a magnification of 20x to 40x.[7]

    • Score the extent of dye penetration along the occlusal and gingival margins using a standardized scoring system.

Microleakage Scoring Criteria

A common scoring system for dye penetration is as follows:

  • Score 0: No dye penetration.

  • Score 1: Dye penetration up to one-third of the cavity depth.

  • Score 2: Dye penetration up to two-thirds of the cavity depth.

  • Score 3: Dye penetration extending to the axial wall.

  • Score 4: Dye penetration along the axial wall and into the pulp.[13]

Alternatively, a quantitative measurement of the linear dye penetration in millimeters can be performed using calibrated imaging software.

Data Presentation

Quantitative data from various studies on the microleakage of this compound products are summarized below. It is important to note that direct comparisons between studies can be challenging due to variations in methodologies.

Table 1: Microleakage Scores of Shofu GlasIonomer Cements

Study ReferenceShofu ProductComparison MaterialsCavity TypeThermocyclingDyeScoring SystemMean Microleakage Score (Shofu)Key Findings
(Name, Year)Shofu GlasIonomer BaseKetac-Bond Aplicap, GC Dentin CementClass VNot specifiedNot specifiedNot specifiedNot specifiedRestorations with Shofu GlasIonomer Base showed less microleakage.[4]
(Asafarlal et al., cited in[5])ZirconomerFuji IX Extra, Ketac MolarNot specifiedYes0.5% Methylene BlueSpectrophotometerHigher than other GICsZirconomer showed higher microleakage compared to Fuji IX Extra and Ketac Molar in this quantitative analysis.[5]
(Patel et al., 2015, cited in[8])ZirconomerAmalgam, CompositeNot specifiedNot specifiedNot specifiedNot specifiedHigher than Amalgam and CompositeZirconomer exhibited more microleakage than amalgam and composite.[8]
(Anonymous, 2018)ZirconomerMiracle Mix, AmalgamClass VYes2% Methylene Blue0-3 ScaleLowest among groupsZirconomer showed the least microleakage with a statistically significant difference compared to Miracle Mix and amalgam.[7]

Table 2: Microleakage Evaluation of Shofu Resin-Modified Glass Ionomer (RMGI) Cements

Study ReferenceShofu ProductComparison MaterialsCavity TypeThermocyclingDyeScoring SystemMean Microleakage Score (Shofu)Key Findings
Manufacturer ClaimHy-Bond ResiglassNot applicableLutingNot applicableNot applicableNot applicableNot applicableProvides an excellent marginal seal and prevents microleakage.[2][3]

Visualization of Experimental Workflow and Concepts

Experimental Workflow for Microleakage Evaluation

Microleakage_Workflow cluster_prep Specimen Preparation cluster_aging Artificial Aging cluster_eval Microleakage Assessment Tooth_Selection Tooth Selection (Human/Bovine) Cleaning Cleaning and Debridement Tooth_Selection->Cleaning Cavity_Prep Standardized Cavity Preparation Cleaning->Cavity_Prep Restoration Restoration with This compound Cement Cavity_Prep->Restoration Storage 24h Storage (37°C Water) Restoration->Storage Thermocycling Thermocycling (e.g., 5-55°C) Storage->Thermocycling Sealing Apical Sealing & Nail Varnish Application Thermocycling->Sealing Dye_Immersion Dye Immersion (e.g., Methylene Blue) Sealing->Dye_Immersion Sectioning Longitudinal Sectioning Dye_Immersion->Sectioning Evaluation Stereomicroscopic Evaluation & Scoring Sectioning->Evaluation Data_Analysis Data_Analysis Evaluation->Data_Analysis Data Analysis (Statistical Tests) Microleakage_Concept cluster_tooth Tooth Structure cluster_restoration Restoration Enamel Enamel Dentin Dentin Restorative_Material Restorative Material (e.g., Crown, Filling) Cement This compound Cement Pulpal_Tissue Pulpal Tissue Cement->Pulpal_Tissue Microleakage Path Oral_Environment Oral Environment (Bacteria, Fluids, Ions) Oral_Environment->Cement Microleakage Path

References

Application Notes and Protocols: SEM Analysis of the Shofu Hybond-Dentin Interface

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the scanning electron microscope (SEM) analysis of the interface between Shofu Hybond-series glass ionomer cements and dentin. Shofu's Hybond line of products are known for their chemical bonding to tooth structure, fluoride release, and biocompatibility.[1][2] Understanding the micromorphology of the adhesive interface is crucial for evaluating the performance and longevity of dental restorations.

Data Presentation

This compound Cement Properties
PropertyShofu Hy-Bond GlasIonomer CXShofu Hy-Bond Resiglass (RMGI)
Composition Fluoroaluminosilicate glass, polyacrylic acid solution[1]Fluoroaluminosilicate glass, polyacrylic acid, 2-HEMA[3][4]
Film Thickness 18 µm[2][5]12 µm[3][4][6]
Key Features Chemical bond to tooth structure, high fluoride release, radiopaque[1][2][5]Chemical bond, fluoride release, improved fracture toughness, low solubility[6][7]
Working Time Long working time with snap-set reaction[5][8]3 minutes 30 seconds[3][4]
Setting Time -7 minutes[3][4]
Representative Quantitative Data from SEM Analysis of Glass Ionomer-Dentin Interfaces (Comparative)
ParameterMaterial TypeValue RangeCitation (for similar materials)
Shear Bond Strength (MPa) Resin-Modified Glass Ionomer10 - 25 MPa[9]
Conventional Glass Ionomer5 - 15 MPa[10]
Interfacial Gap (µm) Glass Ionomer Cements5 - 20 µm[11]
Hybrid Layer Thickness (µm) Resin-Modified Glass Ionomer0.5 - 2 µm[12]

Experimental Protocols

This section outlines a comprehensive protocol for the preparation and SEM analysis of the this compound-dentin interface.

Tooth Preparation
  • Selection: Use freshly extracted, caries-free human third molars stored in a 0.5% chloramine T solution at 4°C.

  • Sectioning: Create a flat dentin surface by sectioning the tooth mesio-distally using a slow-speed diamond saw under constant water cooling.

  • Smear Layer Creation: Standardize the smear layer by polishing the dentin surface with 600-grit silicon carbide paper for 60 seconds under water irrigation.

  • Cleaning: Clean the polished surfaces in an ultrasonic bath with distilled water for 5 minutes to remove debris.

Application of this compound Cement
  • Dentin Conditioning (Optional but Recommended): Apply a 10% polyacrylic acid conditioner for 10-20 seconds to the dentin surface to remove the smear layer and enhance chemical bonding. Rinse thoroughly with water for 30 seconds and gently air-dry, leaving the surface visibly moist.

  • Cement Mixing: Mix the this compound powder and liquid components on a cool, dry glass slab according to the manufacturer's instructions.[13] For Shofu Hy-Bond GlasIonomer CX-Smart, the standard powder-to-liquid ratio is one scoop to two drops.[13]

  • Application: Apply the mixed cement to the prepared dentin surface in a consistent thickness.

  • Restoration Placement: Place a composite resin block or a metallic/ceramic crown over the cement layer and apply firm pressure to ensure adaptation.

  • Light Curing (for RMGI variants like Hy-Bond Resiglass): If using a resin-modified glass ionomer, light-cure the specimen according to the manufacturer's specified time and intensity.

  • Storage: Store the restored teeth in distilled water at 37°C for 24 hours to allow for complete setting of the cement.

SEM Sample Preparation
  • Sectioning: Section the restored tooth longitudinally through the center of the restoration using a slow-speed diamond saw under copious water cooling to expose the dentin-cement interface.

  • Polishing: Polish the sectioned surfaces with a series of silicon carbide papers of decreasing grit size (e.g., 600, 800, 1200, 2400 grit) under water cooling. Final polishing can be done with diamond pastes (e.g., 6 µm, 3 µm, 1 µm) on a polishing cloth.

  • Cleaning: Ultrasonically clean the polished specimens in distilled water for 10 minutes to remove polishing debris.

  • Etching (for visualization of hybrid layer): To better visualize the interfacial structures, immerse the specimens in 37% phosphoric acid for 15 seconds, followed by a 5% sodium hypochlorite solution for 10 minutes to remove the demineralized dentin matrix. Rinse thoroughly with distilled water.

  • Dehydration: Dehydrate the specimens in a graded series of ethanol solutions (e.g., 50%, 70%, 90%, 95%, 100%) for 20 minutes each.

  • Drying: Critical point dry the specimens to prevent distortion of the interfacial structures.

  • Sputter Coating: Mount the dried specimens on aluminum stubs and sputter-coat them with a thin layer of gold or palladium (approximately 10-20 nm) to ensure conductivity for SEM imaging.

SEM Analysis
  • Imaging: Examine the coated specimens under a scanning electron microscope at various magnifications (e.g., 500x, 1000x, 2000x, 5000x).

  • Interface Evaluation: Carefully observe the interface between the this compound cement and the dentin. Look for features such as:

    • Interfacial Gaps: Presence and width of any gaps between the cement and the dentin.

    • Hybrid Layer: Thickness and integrity of the hybrid layer (for resin-modified versions).

    • Resin Tags: Presence, length, and morphology of resin tags within the dentinal tubules (for resin-modified versions).

    • Cement Microstructure: Cohesiveness and presence of any voids or cracks within the cement.

  • Image Analysis: Use appropriate image analysis software to perform quantitative measurements of interfacial gaps, hybrid layer thickness, and resin tag length from the captured SEM micrographs.

Mandatory Visualizations

experimental_workflow cluster_tooth_prep Tooth Preparation cluster_bonding Bonding Procedure cluster_sem_prep SEM Sample Preparation cluster_analysis SEM Analysis tooth_selection Tooth Selection sectioning1 Sectioning for Dentin Exposure tooth_selection->sectioning1 smear_layer Smear Layer Creation sectioning1->smear_layer cleaning1 Ultrasonic Cleaning smear_layer->cleaning1 conditioning Dentin Conditioning (10% Polyacrylic Acid) cleaning1->conditioning mixing Cement Mixing conditioning->mixing application Cement Application mixing->application restoration Restoration Placement application->restoration storage Storage (24h in H2O at 37°C) restoration->storage sectioning2 Longitudinal Sectioning storage->sectioning2 polishing Polishing sectioning2->polishing cleaning2 Ultrasonic Cleaning polishing->cleaning2 etching Acid Etching & NaOCl Treatment cleaning2->etching dehydration Ethanol Dehydration etching->dehydration drying Critical Point Drying dehydration->drying coating Sputter Coating drying->coating imaging SEM Imaging coating->imaging evaluation Interface Evaluation imaging->evaluation quantification Quantitative Analysis evaluation->quantification

Caption: Experimental workflow for SEM analysis of the this compound-dentin interface.

interface_morphology cluster_materials Interfacial Components dentin Dentin dentinal_tubules Dentinal Tubules hybrid_layer Hybrid Layer (RMGI) hybrid_layer->dentin Infiltration resin_tags Resin Tags (RMGI) hybrid_layer->resin_tags Penetration resin_tags->dentinal_tubules Occlusion cement This compound Cement cement->hybrid_layer Adhesion ion_exchange_layer Ion-Exchange Layer (Conventional GIC) cement->ion_exchange_layer Chemical Bond ion_exchange_layer->dentin Interaction

Caption: Micromorphological features at the this compound-dentin interface.

References

Application Notes & Protocols: In-Vitro Model for Assessing the Solubility of Shofu Hybond Cements

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction:

Shofu Hybond cements are a range of dental luting agents known for their reliable bonding and biocompatibility. A critical property influencing the clinical longevity of any dental cement is its resistance to dissolution in the oral environment. Low solubility is desirable to prevent the formation of gaps at the restoration margin, which could lead to microleakage, secondary caries, and restoration failure.[1][2] This document provides a detailed in-vitro model for assessing the solubility of various this compound cements, including glass ionomer and polycarboxylate formulations. The provided protocols are based on established standards such as ISO 4049 and findings from comparative studies on dental cement solubility.[3][4][5]

The solubility of glass ionomer cements, including some Shofu formulations, has been shown to be influenced by the pH of the surrounding medium, with higher solubility observed in acidic conditions.[6] Therefore, this protocol incorporates testing in solutions of varying pH to simulate different oral environmental conditions.

Data Presentation: Solubility of this compound and Other Luting Cements

The following table summarizes findings from a comparative in-vitro study that evaluated the solubility of a Shofu glass ionomer luting cement alongside other commercially available cements in artificial saliva at different pH levels.

Cement BrandCement TypeImmersion Medium (Artificial Saliva)Mean Solubility (µg/mm³)
Shofu Glass Ionomer Luting Cement pH 5 Data not individually specified, but grouped with GC, 3M, and Ivoclar showing highest solubility in pH 5 followed by pH 7.
Shofu Glass Ionomer Luting Cement pH 7 Data not individually specified, but grouped with GC, 3M, and Ivoclar showing lowest solubility in pH 7.
GCGlass Ionomer Luting CementpH 5Highest solubility observed at this pH.
GCGlass Ionomer Luting CementpH 7Lowest solubility observed at this pH.
3MGlass Ionomer Luting CementpH 5Highest solubility observed at this pH.
3MGlass Ionomer Luting CementpH 7Lowest solubility observed at this pH.
IvoclarGlass Ionomer Luting CementpH 5Highest solubility observed at this pH.
IvoclarGlass Ionomer Luting CementpH 7Lowest solubility observed at this pH.
SDIGlass Ionomer Luting CementpH 5Highest solubility observed at this pH.
SDIGlass Ionomer Luting CementpH 7Highest solubility observed at this pH.

Note: The referenced study concluded that Shofu glass ionomer luting cement, along with GC, 3M, and Ivoclar, demonstrated lower solubility in both acidic and neutral pH when compared to the SDI glass ionomer luting cement.

Experimental Protocol: In-Vitro Solubility Assessment of this compound Cements

This protocol is adapted from the ISO 4049 standard for polymer-based restorative materials and findings from in-vitro studies on dental cement solubility.[3][4][5]

1. Materials and Reagents:

  • This compound Cement (e.g., Hy-Bond GlasIonomer CX, Hy-Bond Polycarboxylate Cement).[7][8][9]

  • Distilled or deionized water (Grade 2, ISO 3696).[4]

  • Artificial saliva solutions at various pH levels (e.g., pH 4.0, pH 5.5, pH 7.0). A common formulation for artificial saliva can be prepared, and the pH adjusted using lactic acid or sodium hydroxide.

  • Dessicant (e.g., freshly dried silica gel).

  • Cylindrical molds (e.g., Teflon or stainless steel), typically 15 mm in diameter and 1 mm in height.[5]

  • Glass microscope slides or polyester film.

  • Mixing pad and spatula as supplied by the manufacturer.

  • Analytical balance with a precision of ±0.01 mg.

  • Constant temperature incubator (37 ± 1°C).

  • Desiccator.

  • Micrometer or digital calipers.

2. Specimen Preparation:

  • Mold Preparation: Ensure the molds are clean and dry.

  • Cement Mixing: Dispense the powder and liquid components of the this compound cement onto the mixing pad according to the manufacturer's instructions. Mix the components thoroughly within the recommended time to achieve a homogenous consistency.[10][11][12]

  • Mold Filling: Overfill the cylindrical mold with the mixed cement.

  • Specimen Formation: Place a glass slide or polyester film on the top and bottom of the filled mold and apply gentle pressure to extrude excess material.

  • Initial Set: Allow the cement to set within the mold according to the manufacturer's specified setting time. The assembly should be kept at 37°C during setting.

  • Specimen Removal: Carefully remove the set cement disc from the mold. Any flash or excess material should be gently removed with a fine-grit abrasive paper, taking care not to abrade the flat surfaces of the disc.

  • Specimen Dimensions: Measure the diameter and thickness of each specimen at three different locations using a micrometer. Calculate the mean dimensions and the volume of each specimen. The volume (V) can be calculated using the formula: V = π * (d/2)² * h, where 'd' is the mean diameter and 'h' is the mean thickness.[5]

  • Number of Specimens: Prepare a minimum of five specimens for each cement type and each immersion solution.

3. Solubility Testing Procedure:

  • Initial Conditioning: Place the prepared specimens in a desiccator containing freshly dried silica gel at 37°C for 22 hours, followed by 2 hours at 23°C.[5]

  • Initial Mass (m1): Weigh each specimen to a constant mass using the analytical balance. This is recorded as the initial mass (m1). Constant mass is typically achieved when the mass change over a 24-hour period is less than 0.1 mg.

  • Immersion: Immerse each set of five specimens in separate containers with 50 mL of the prepared immersion solutions (e.g., distilled water, artificial saliva at pH 4.0, 5.5, and 7.0).

  • Incubation: Place the containers in an incubator at 37 ± 1°C for a specified period, typically 7 days.[5] The immersion solution should be agitated periodically or a dynamic flow system can be used to better simulate the oral environment.

  • Post-Immersion Rinsing: After the immersion period, remove the specimens from the solutions, rinse them thoroughly with distilled water, and gently blot them dry with a soft, absorbent paper.

  • Final Conditioning: Return the specimens to the desiccator at 37°C for 22 hours, followed by 2 hours at 23°C.

  • Final Mass (m2): Weigh each specimen to a constant mass. This is recorded as the final mass (m2).

  • Calculation of Solubility: The solubility (S) in micrograms per cubic millimeter (µg/mm³) is calculated using the following formula:

    S = (m1 - m2) / V

    where:

    • m1 is the initial constant mass in µg.

    • m2 is the final constant mass in µg.

    • V is the volume of the specimen in mm³.

4. Data Analysis:

  • Calculate the mean and standard deviation of the solubility values for each cement in each immersion solution.

  • Statistical analysis, such as ANOVA and post-hoc tests, can be used to compare the solubility of different this compound cements and the effect of different pH levels.

Visualizations

Experimental Workflow for In-Vitro Solubility Assessment

G start Start prep_molds Prepare Cylindrical Molds start->prep_molds mix_cement Mix this compound Cement (Powder + Liquid) prep_molds->mix_cement fill_molds Fill Molds and Press mix_cement->fill_molds initial_set Allow Initial Set at 37°C fill_molds->initial_set remove_specimens Remove and Finish Specimens initial_set->remove_specimens measure_dimensions Measure Dimensions and Calculate Volume (V) remove_specimens->measure_dimensions initial_conditioning Initial Conditioning (Desiccator, 37°C) measure_dimensions->initial_conditioning weigh_m1 Weigh to Constant Mass (m1) initial_conditioning->weigh_m1 immersion Immerse in Test Solutions (e.g., Artificial Saliva pH 4, 7) weigh_m1->immersion incubation Incubate at 37°C for 7 Days immersion->incubation rinse_dry Rinse and Blot Dry incubation->rinse_dry final_conditioning Final Conditioning (Desiccator, 37°C) rinse_dry->final_conditioning weigh_m2 Weigh to Constant Mass (m2) final_conditioning->weigh_m2 calculate_solubility Calculate Solubility S = (m1 - m2) / V weigh_m2->calculate_solubility end End calculate_solubility->end

Caption: Experimental workflow for determining the in-vitro solubility of this compound cements.

References

Application Notes and Protocols for Long-Term Water Sorption and Solubility Testing of Shofu HY-BOND Dental Cements

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Standardized Protocol and Illustrative Data for Long-Term Water Sorption and Solubility of Glass Ionomer and Resin-Modified Glass Ionomer Cements, with reference to the Shofu HY-BOND family of products.

Introduction

Water sorption and solubility are critical parameters in determining the long-term clinical success and durability of dental cements. These properties influence dimensional stability, mechanical integrity, and the potential for degradation of the material when exposed to the oral environment. Shofu's HY-BOND line of dental cements, which includes glass ionomer and polycarboxylate formulations, are designed for low water solubility to ensure long-lasting restorations.[1][2][3] This document provides a detailed protocol for assessing the long-term water sorption and solubility of these materials, based on the internationally recognized ISO 4049:2019 standard for polymer-based restorative materials.[4][5][6] While specific long-term data for every HY-BOND product is not publicly available, this protocol provides a standardized method for researchers to generate such data. Illustrative data from studies on similar materials are presented for comparative purposes.

Materials and Equipment

  • Shofu HY-BOND Cement (e.g., HY-BOND GlasIonomer CX, HY-BOND Polycarboxylate)

  • Mould for specimen preparation (Teflon or stainless steel), typically 15 mm in diameter and 1.0 mm in thickness

  • Mixing pad and spatula

  • Clamping device with polyester film

  • Curing light (if applicable)

  • Desiccator with freshly dried silica gel

  • Analytical balance with a precision of ±0.01 mg

  • Constant temperature oven or incubator (37 ± 1 °C)

  • Distilled or deionized water

  • Calipers for dimensional measurement

Experimental Protocol: Water Sorption and Solubility Testing (Adapted from ISO 4049:2019)

This protocol outlines the steps to determine the water sorption and solubility of dental cements.

3.1. Specimen Preparation

  • Prepare five disc-shaped specimens of the selected Shofu HY-BOND cement.

  • Mix the cement according to the manufacturer's instructions.

  • Place the mixed cement into the mould, slightly overfilling it.

  • Press the mould assembly between two polyester films and clamp to extrude excess material.

  • If the material is light-cured, irradiate it through the polyester film as recommended by the manufacturer. For self-curing materials, allow them to set according to the specified time.

  • Remove the specimen from the mould and carefully trim any flash from the edges.

3.2. Initial Conditioning and Weighing

  • Place the prepared specimens in a desiccator maintained at 37 °C.

  • Weigh the specimens daily on an analytical balance until a constant mass (m₁) is achieved. A constant mass is typically defined as a change of less than 0.1 mg in a 24-hour period.[7][8][9]

  • Measure the diameter and thickness of each specimen to calculate the volume (V) in mm³.

3.3. Water Immersion

  • Immerse each specimen in a container with at least 10 mL of distilled or deionized water.

  • Place the containers in an incubator at 37 °C.

  • For long-term testing, maintain the specimens in water for extended periods (e.g., 7, 30, 90, 180 days), with periodic water changes to avoid saturation with leached components. The standard ISO 4049 specifies a 7-day immersion period.[10]

3.4. Measurement of Water Sorption

  • After the specified immersion period, remove each specimen from the water.

  • Blot the specimen dry with a soft, absorbent paper, and then wave it in the air for 15 seconds to remove surface moisture.

  • Weigh the specimen to obtain the mass after water immersion (m₂). This should be done within one minute of removing the specimen from the water.

3.5. Re-conditioning and Measurement of Solubility

  • After weighing, place the specimens back into the desiccator at 37 °C.

  • Weigh the specimens daily until a new constant mass (m₃) is achieved.

3.6. Calculation of Water Sorption and Solubility

  • Water Sorption (Wsp) is calculated using the following formula: Wsp = (m₂ - m₃) / V (in µg/mm³)

  • Solubility (Wsl) is calculated using the following formula: Wsl = (m₁ - m₃) / V (in µg/mm³)

Data Presentation: Illustrative Data for Glass Ionomer Cements

Since specific long-term water sorption and solubility data for Shofu HY-BOND are not available in the public domain, the following table provides illustrative data for different types of dental cements, including resin-modified glass ionomers (RMGICs), which share similarities with some HY-BOND products. This data is compiled from various studies and is intended to provide a comparative baseline.

Material TypeImmersion TimeWater Sorption (µg/mm³) (Mean ± SD)Water Solubility (µg/mm³) (Mean ± SD)Reference
Resin-Modified Glass Ionomer Cement7 days114 - 1723.4 - 11.3 (% volume expansion)[11]
Conventional Glass Ionomer Cement7 days30 - 63Not specified[11]
Resin Cement (Example 1)7 days20.8 ± 0.40.4 - 0.8[12]
Resin Cement (Example 2)7 days~30-2.1 to -1.9 (negative solubility)[12]
Resin-Modified Glass Ionomer Cement35 days~120~25[7][8]

Note: Negative solubility values can occur if the mass of absorbed water that is not removed during re-desiccation is greater than the mass of leached materials.[12]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the water sorption and solubility testing protocol.

G cluster_prep Specimen Preparation cluster_conditioning1 Initial Conditioning cluster_immersion Water Immersion cluster_sorption_measurement Sorption Measurement cluster_conditioning2 Re-conditioning cluster_calculation Calculation mix Mix Cement mould Place in Mould mix->mould cure Cure Specimen mould->cure trim Trim Excess cure->trim desiccate1 Desiccate at 37°C trim->desiccate1 weigh1 Weigh to Constant Mass (m1) desiccate1->weigh1 immerse Immerse in Water at 37°C weigh1->immerse store Long-Term Storage immerse->store remove Remove and Blot Dry store->remove weigh2 Weigh Wet Specimen (m2) remove->weigh2 desiccate2 Desiccate at 37°C weigh2->desiccate2 weigh3 Weigh to Constant Mass (m3) desiccate2->weigh3 calc_sorption Calculate Water Sorption weigh3->calc_sorption calc_solubility Calculate Solubility weigh3->calc_solubility

Caption: Workflow for water sorption and solubility testing.

Conclusion

The long-term water sorption and solubility of dental cements are crucial for predicting their clinical performance. The protocol detailed in this document, based on the ISO 4049 standard, provides a robust framework for the systematic evaluation of materials like the Shofu HY-BOND series. While Shofu products are formulated for low solubility, it is recommended that researchers conduct long-term studies to fully characterize their behavior in an aqueous environment. The provided illustrative data serves as a useful reference for interpreting the results of such investigations.

References

Troubleshooting & Optimization

Technical Support Center: Shofu Hybond Glass Ionomer Cement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the handling and properties of Shofu Hybond glass ionomer cement, with a specific focus on the effect of mixing temperature on its working time.

Frequently Asked Questions (FAQs)

Q1: What is the standard working time for this compound Glasionomer CX-Smart?

A1: The standard working time for this compound Glasionomer CX-Smart is 2 minutes from the start of mixing when mixed at an ambient temperature of 23°C (73°F).[1]

Q2: How does the mixing temperature affect the working time of this compound?

A2: The working time of this compound is inversely related to the mixing temperature.

  • Higher Temperatures: In environments with an ambient temperature above 23°C, the working time will be shortened.[1][2][3]

  • Lower Temperatures: Conversely, if the temperature is below 23°C, the working time will be elongated.[1][2][3] This principle is common to glass ionomer cements, and cooling the mixing slab is a known method to increase working time.[4]

Q3: Can I add more liquid to the mix to increase the working time if it's too warm?

A3: No, you should not add extra liquid while mixing. Altering the powder-to-liquid ratio can lead to the degradation of the material's properties.[1][2][3]

Q4: What is the recommended storage condition for this compound?

A4: this compound should be stored at room temperature, between 1-30°C. It is important to avoid high temperatures and high humidity and to keep it away from direct sunlight.[1][2]

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Solution
Cement sets too quickly (short working time) The ambient mixing temperature is significantly above 23°C.Pre-cool the glass mixing slab in a refrigerator for at least one hour before mixing.[4] Ensure the powder and liquid are stored at the recommended temperature and away from heat sources.
Inconsistent mix or clumping Moisture contamination of the powder.Ensure the powder bottle cap is tightly closed immediately after use.[1] Use extra caution to protect the powder from any possible moisture.
Restoration does not seat properly The working time was exceeded before seating the restoration.Be mindful of the ambient temperature and its effect on working time. For complex procedures requiring longer working times, consider mixing on a chilled slab.
Excess cement is difficult to remove Removal was attempted too early or too late.Excess cement should be removed with an instrument after it reaches a rubbery consistency, which is typically 1 to 2 minutes after placing the restoration in the patient's mouth.[1]

Data Presentation

The following table provides an illustrative summary of the expected working time for this compound Glasionomer CX-Smart at various mixing temperatures. Please note that these values are estimates based on the general properties of glass ionomer cements, as specific quantitative data from the manufacturer is not available. The standard working time at 23°C is 2 minutes (120 seconds).

Mixing Temperature (°C)Mixing Temperature (°F)Expected Working Time (Minutes:Seconds)Effect on Working Time
18°C64.4°F~ 2:30 - 3:00Elongated
23°C (Standard) 73.4°F 2:00 Standard
28°C82.4°F~ 1:30 - 1:45Shortened
32°C89.6°F~ 1:00 - 1:15Significantly Shortened

Experimental Protocols

Methodology for Mixing this compound Glasionomer CX-Smart

This protocol is based on the manufacturer's instructions for use.[1][2][3]

1. Preparation:

  • Ensure all components (powder, liquid, mixing pad, and plastic spatula) are at room temperature (unless a chilled slab is being used to extend working time).
  • Thoroughly clean and dry the surfaces to be cemented.

2. Dispensing:

  • Gently shake the powder bottle to loosen the powder before dispensing.
  • Dispense one level scoop of powder onto the mixing pad using the provided measuring scoop.
  • Invert the liquid bottle and dispense two drops of liquid separately from the powder. Do not allow the nozzle tip to contact the mixing pad.
  • Tightly close both the powder and liquid bottle caps immediately after use.

3. Mixing:

  • Incorporate the powder and liquid evenly using a plastic spatula.
  • The mixing should be completed within 30 seconds to ensure adequate working time.

4. Application:

  • Apply the mixed cement evenly to the restoration surface.
  • Seat the restoration and hold it in place with moderate pressure.

5. Setting:

  • The standard setting time is approximately 2 minutes and 30 seconds after placing the restoration.[1][2][3]

Visualizations

TemperatureEffect cluster_temp Mixing Temperature cluster_time Working Time Temp_High Higher Temperature (>23°C) Time_Short Shortened Temp_High->Time_Short leads to Temp_Standard Standard Temperature (23°C) Time_Standard Standard (2 min) Temp_Standard->Time_Standard results in Temp_Low Lower Temperature (<23°C) Time_Long Elongated Temp_Low->Time_Long leads to

Caption: Relationship between mixing temperature and working time.

ExperimentalWorkflow start Start dispense 1. Dispense Powder and Liquid (1 scoop : 2 drops) start->dispense mix 2. Mix for 30 seconds dispense->mix apply 3. Apply Cement to Restoration mix->apply seat 4. Seat Restoration apply->seat remove_excess 5. Remove Excess Cement (at rubbery stage) seat->remove_excess final_set 6. Final Set (~2.5 min after seating) remove_excess->final_set end End final_set->end

Caption: Experimental workflow for this compound cementation.

References

Shofu Hybond Technical Support Center: Optimizing Powder-to-Liquid Ratio for Enhanced Bond Strength

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on optimizing the powder-to-liquid ratio of Shofu Hybond glass ionomer cement to achieve maximum bond strength in your research and development applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound and aiming for optimal bond strength.

Question/Issue Answer/Solution
What is the standard powder-to-liquid ratio for Shofu Hy-Bond Glasionomer CX-Smart? The manufacturer recommends a standard powder-to-liquid ratio of 2.0g of powder to 1.0g of liquid.[1] This can be achieved by dispensing one level scoop of powder and two drops of liquid.[2]
My mixed cement appears too runny or too thick. What should I do? A runny consistency may indicate too much liquid, while a thick, difficult-to-handle mix suggests too much powder. Ensure you are using the provided scoop for the powder and holding the liquid bottle vertically to dispense uniform drops. Do not add extra liquid or powder to an already mixed batch as this can compromise the material's properties.[1]
I'm experiencing low bond strength despite using the recommended ratio. What are other potential causes? Several factors can influence bond strength: • Improper Mixing: Ensure a homogenous paste is achieved within the recommended 30-second mixing time. • Contamination: The bonding surface must be clean and free of contaminants like saliva or blood. • Incorrect Application: Apply a thin, even layer of cement to the bonding surface. • Premature Loading: Allow the cement to set completely before applying any force.
How does altering the powder-to-liquid ratio affect the cement's properties? Generally, a higher powder-to-liquid ratio in glass ionomer cements can lead to increased compressive and bond strength. However, it also reduces working time and may make the cement more difficult to handle. Conversely, a lower ratio results in a longer working time but may decrease the overall strength of the cement.
Can I use components from other glass ionomer cement kits with this compound? No, it is strongly advised not to mix the powder or liquid of this compound with components from other glass ionomer cement systems.[1] Doing so can lead to unpredictable setting reactions and compromised physical properties.

The Impact of Powder-to-Liquid Ratio on Bond Strength

The ratio of powder to liquid is a critical parameter that directly influences the mechanical properties of the set cement. An optimal ratio ensures a complete acid-base reaction, leading to a strong and durable matrix.

G cluster_0 Ratio Increase cluster_1 Ratio Decrease PL_Ratio Powder-to-Liquid Ratio Viscosity Cement Viscosity PL_Ratio->Viscosity Increases PL_Ratio->Viscosity Decreases Unreacted_Particles Unreacted Glass Particles PL_Ratio->Unreacted_Particles Increases Matrix_Formation Cross-Linked Matrix Formation PL_Ratio->Matrix_Formation More complete reaction Working_Time Working Time Viscosity->Working_Time Decreases Viscosity->Working_Time Increases Setting_Time Setting Time Viscosity->Setting_Time Decreases Viscosity->Setting_Time Increases Compressive_Strength Compressive Strength Unreacted_Particles->Compressive_Strength Increases Porosity Porosity Matrix_Formation->Porosity Decreases Bond_Strength Bond Strength Matrix_Formation->Bond_Strength Improves Porosity->Bond_Strength Decreases Compressive_Strength->Bond_Strength Correlates with G A Substrate Preparation B Cement Mixing at Varied Ratios A->B C Cement Application B->C D Specimen Storage C->D E Shear Bond Strength Testing D->E F Data Analysis E->F

References

Influence of dentin surface treatment on Shofu Hybond adhesion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the influence of dentin surface treatment on the adhesion of Shofu Hybond dental cements.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound cements and various dentin surface treatments.

Issue 1: Low Bond Strength with this compound Polycarboxylate Cement

Question: We are experiencing lower than expected bond strength values when using this compound Polycarboxylate Cement on dentin surfaces. What are the potential causes and solutions?

Answer:

Low bond strength with polycarboxylate cements can stem from several factors related to dentin surface preparation and cement handling. Here is a step-by-step troubleshooting guide:

  • Inadequate Dentin Surface Cleaning: The dentin surface must be meticulously cleaned to ensure proper chemical adhesion.

    • Solution: Thoroughly clean the dentin surface to remove any contaminants like saliva or blood. If contamination occurs, clean the surface with an alcohol-moistened cotton ball.

  • Improper Cement Mixing: The powder-to-liquid ratio and mixing technique are critical for achieving the cement's optimal properties.

    • Solution: Strictly adhere to the manufacturer's recommended powder-to-liquid ratio (Standard for cementation: 2.2 g powder to 1.0 g liquid).[1] Mix on a cool, dry glass slab to extend working time. Incorporate the powder into the liquid in two equal portions.

  • "Glossy" Appearance Lost Before Seating: The cement should be placed while it still has a glossy appearance to ensure chemical bonding to the tooth structure.

    • Solution: Mix the cement immediately before application and seat the restoration promptly. If the cement appears dull or starts to "cobweb," discard the mix and prepare a fresh one.

  • Dentin Surface Over-drying: While the surface should be dry, excessive desiccation can prevent proper ionic bonding.

    • Solution: Gently air-dry the dentin surface, avoiding a chalky-white appearance. The surface should be free of visible water but not desiccated.

Issue 2: Adhesive Failure with this compound Glasionomer CX-Smart

Question: Our experiments with this compound Glasionomer CX-Smart are showing a high incidence of adhesive failure at the dentin interface. How can we improve the bond?

Answer:

This compound Glasionomer CX-Smart is a glass ionomer cement designed for direct chemical bonding to the tooth structure without a separate etching step.[2][3] Adhesive failures often indicate an issue with the chemical interaction at the interface.

  • Contamination of the Dentin Surface: Saliva, blood, or other contaminants can inhibit the chemical bond.

    • Solution: Maintain a clean and isolated operating field. If the dentin surface becomes contaminated, clean it thoroughly with an alcohol-moistened cotton ball before cementation.[4]

  • Inadequate Removal of Smear Layer: While not requiring etching, some surface conditioning can be beneficial for glass ionomer cements.

    • Solution: Consider a mild dentin surface treatment. Application of a polyacrylic acid conditioner (e.g., 10-20% for 10-20 seconds) can remove the smear layer and enhance surface energy for better chemical interaction.[5][6]

  • Premature Moisture Contamination: Glass ionomer cements are sensitive to moisture during the initial setting phase.

    • Solution: Protect the restoration margins from moisture for the first few minutes after cementation.

Issue 3: Inconsistent Bond Strength with this compound Resiglass (Resin-Modified Glass Ionomer)

Question: We are observing significant variability in shear bond strength when using this compound Resiglass. What factors could be contributing to this inconsistency?

Answer:

This compound Resiglass is a resin-modified glass ionomer (RMGI) cement, and its adhesion relies on both chemical bonding and micromechanical interlocking. Inconsistencies can arise from variations in dentin surface treatment and handling.

  • Variability in Dentin Surface Treatment: The choice and application of a conditioning agent can significantly impact bond strength.

    • Solution: Standardize your dentin surface treatment protocol. While RMGIs can bond to unconditioned dentin, studies have shown that pre-treatment with polyacrylic acid or a self-etch adhesive primer can improve bond strength.[7][8] Phosphoric acid etching may also be an option, but it is more technique-sensitive.[5]

  • Incomplete Curing of the Resin Component: As an RMGI, proper light-curing is essential for achieving optimal physical properties.

    • Solution: Ensure adequate light-curing time and intensity as per the manufacturer's instructions.

  • Moisture Control: While RMGIs are more tolerant to moisture than traditional resins, excessive moisture or over-drying can still compromise the bond.

    • Solution: Maintain a moist dentin surface (glistening, not pooled with water) before applying the cement.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to use a dentin conditioner with this compound Polycarboxylate Cement?

A1: The manufacturer's instructions for this compound Polycarboxylate Cement do not mandate the use of a separate dentin conditioner. The polyacrylic acid in the liquid component of the cement acts as a conditioner. However, ensuring a clean dentin surface is crucial for optimal chemical adhesion.[1]

Q2: Can I use phosphoric acid to etch the dentin before applying this compound Glasionomer CX-Smart?

A2: this compound Glasionomer CX-Smart is designed to chemically bond to tooth structure without the need for a separate etching step.[2][3] While some studies have explored the use of phosphoric acid with glass ionomer cements, it is not the recommended procedure for this product and may not improve, and could potentially weaken, the bond. The manufacturer recommends cleaning and drying the tooth surface according to standard methods.[4]

Q3: What is the recommended surface treatment for dentin before using this compound Resiglass?

A3: The instructions for this compound Resiglass suggest cleaning the surface to be cemented.[9][10] For resin-modified glass ionomer cements in general, research indicates that conditioning the dentin with polyacrylic acid for 10-20 seconds can improve bond strength compared to no conditioning.[5][6] The use of a self-etch adhesive primer has also been shown to be effective.[7]

Q4: What is the expected shear bond strength of this compound cements to dentin?

A4: The bond strength can vary depending on the specific Hybond product and the dentin surface treatment used. Shofu's product literature for HY-Bond Polycarboxylate Cement states a high adhesive strength of 697 psi (approximately 4.8 MPa).[11][12] For glass ionomer and resin-modified glass ionomer cements, bond strengths can range from approximately 3 MPa to over 11 MPa, depending on the surface treatment.[5]

Q5: What is the chemical composition of the this compound cements?

A5:

  • This compound Polycarboxylate Cement: The powder contains zinc oxide and magnesium oxide, and the liquid contains an aqueous solution of polyacrylic acid. It also contains a tannin-fluoride additive (HY-Agent).[13][14][15]

  • This compound Glasionomer CX-Smart: This is a glass ionomer cement, meaning the powder is a fluoroaluminosilicate glass and the liquid is an aqueous solution of polyacrylic acid. It also contains the proprietary HY-agent.[2][3][16]

  • This compound Resiglass: This is a resin-modified glass ionomer cement. The powder is a fluoroaluminosilicate glass, and the liquid contains polyacrylic acid, purified water, and 2-HEMA (2-hydroxyethyl methacrylate).[9][17]

Data Presentation

The following tables summarize quantitative data from various studies on the shear bond strength of glass ionomer and resin-modified glass ionomer cements to dentin with different surface treatments. Note: These studies did not specifically use this compound products, but the results provide a general understanding of how different treatments affect these types of cements.

Table 1: Shear Bond Strength of a Conventional Glass Ionomer Cement (GIC) to Dentin

Dentin Surface TreatmentMean Shear Bond Strength (MPa)Standard Deviation (MPa)
No Conditioning (Control)3.070.78
10% Polyacrylic Acid (20s)11.563.15
37% Phosphoric Acid (15s) + 5% NaOCl (30s)8.061.78
1.1% APF Gel (60s)8.831.55

Data adapted from a study on Fuji II LC, a resin-modified glass ionomer, but used here to illustrate general principles for GICs. The study used 10% polyacrylic acid as a positive control for conventional GICs.[5]

Table 2: Shear Bond Strength of a Resin-Modified Glass Ionomer Cement (RMGI) to Dentin

Dentin Surface TreatmentMean Shear Bond Strength (MPa)Standard Deviation (MPa)
Smear Layer Intact (Negative Control)3.8 - 4.8-
Polyacrylic Acid (Cavity Conditioner)5.0 - 7.9-
EDTA3.9 - 7.9-
Self-Etch Primer (Ketac Primer)3.6 - 9.4-
Self-Etch Conditioner (Self Conditioner)--
35% Phosphoric Acid + Dentin Bonding Agent~12 - 14-

Data adapted from a study evaluating three different RMGIs (Fuji II LC, Ketac Nano, and Riva LC). The ranges represent the different results across the three materials.[7][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the troubleshooting guides and FAQs.

Protocol 1: Shear Bond Strength Testing of Glass Ionomer Cement to Dentin

Adapted from Hajizadeh et al. (2009)[5]

  • Tooth Preparation:

    • Collect extracted human third molars and store them in a disinfectant solution.

    • Remove the occlusal enamel using a slow-speed diamond saw under water cooling to expose a flat dentin surface.

    • Polish the dentin surface with 600-grit silicon carbide paper to standardize the smear layer.

    • Embed the teeth in acrylic resin, leaving the flat dentin surface exposed.

  • Dentin Surface Treatment (by group):

    • Group 1 (Polyacrylic Acid): Apply 10% polyacrylic acid to the dentin surface for 20 seconds, rinse thoroughly with water, and gently air-dry.

    • Group 2 (Phosphoric Acid + NaOCl): Etch the dentin with 37% phosphoric acid gel for 15 seconds, rinse, and then apply 5% sodium hypochlorite (NaOCl) for 30 seconds. Rinse thoroughly and dry.

    • Group 3 (APF Gel): Apply 1.1% acidulated phosphate fluoride (APF) gel for 60 seconds, rinse, and dry.

    • Group 4 (Control): No surface treatment.

  • Bonding Procedure:

    • Place a cylindrical mold (e.g., 2mm internal diameter, 2mm height) onto the center of the treated dentin surface.

    • Mix the glass ionomer cement according to the manufacturer's instructions and pack it into the mold.

    • Light-cure the RMGI specimens if applicable.

  • Storage and Testing:

    • Store the bonded specimens in distilled water at 37°C for 24 hours.

    • Perform thermocycling (e.g., 500 cycles between 5°C and 55°C).

    • Mount the specimens in a universal testing machine.

    • Apply a shear force to the base of the cylinder at a crosshead speed of 0.5 mm/min until failure.

    • Record the failure load and calculate the shear bond strength in megapascals (MPa).

Protocol 2: Microtensile Bond Strength Testing of Resin-Modified Glass Ionomer Cement to Dentin

Adapted from a study on Fuji II LC[18]

  • Tooth Preparation:

    • Use extracted human molars and create a flat dentin surface on the occlusal aspect.

  • Dentin Surface Treatment:

    • Apply the respective dentin surface treatment (e.g., no treatment, polyacrylic acid, self-etch adhesive) according to the experimental design.

  • Bonding and Composite Buildup:

    • Apply the RMGI cement to the treated dentin surface.

    • Build up a composite resin block on top of the cement in increments, light-curing each increment.

  • Specimen Sectioning:

    • After 24 hours of storage in water at 37°C, section the tooth-restoration block into beams of approximately 1x1 mm cross-section using a low-speed diamond saw under water cooling.

  • Microtensile Testing:

    • Attach each beam to a microtensile testing jig.

    • Apply a tensile load at a crosshead speed of 1 mm/min until the beam fractures.

    • Calculate the microtensile bond strength (µTBS) by dividing the failure load by the cross-sectional area of the bond.

Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Experimental_Workflow_Shear_Bond_Strength cluster_Preparation Specimen Preparation cluster_Treatment Dentin Surface Treatment cluster_Bonding Bonding Procedure cluster_Testing Testing Tooth_Selection Select Human Molars Expose_Dentin Expose Flat Dentin Surface Tooth_Selection->Expose_Dentin Standardize_Smear Standardize Smear Layer Expose_Dentin->Standardize_Smear Embed_Tooth Embed in Acrylic Standardize_Smear->Embed_Tooth Group_1 No Treatment Group_2 Polyacrylic Acid Group_3 Phosphoric Acid Place_Mold Place Cylindrical Mold Group_1->Place_Mold Group_2->Place_Mold Group_3->Place_Mold Mix_Cement Mix Hybond Cement Place_Mold->Mix_Cement Pack_Cement Pack Cement into Mold Mix_Cement->Pack_Cement Store_Specimen Store in Water (24h) Pack_Cement->Store_Specimen Shear_Test Shear Bond Strength Test Store_Specimen->Shear_Test Analyze_Data Analyze Data (MPa) Shear_Test->Analyze_Data

Caption: Shear Bond Strength Experimental Workflow.

Troubleshooting_Low_Bond_Strength Start Low Bond Strength Detected Check_Surface Was the dentin surface clean and properly prepared? Start->Check_Surface Check_Mixing Was the cement mixed correctly (ratio and technique)? Check_Surface->Check_Mixing Yes Solution_Surface Re-prepare and ensure a clean, properly conditioned surface. Check_Surface->Solution_Surface No Check_Application Was the cement applied while still glossy? Check_Mixing->Check_Application Yes Solution_Mixing Review and adhere to manufacturer's mixing instructions. Check_Mixing->Solution_Mixing No Check_Moisture Was moisture control adequate? Check_Application->Check_Moisture Yes Solution_Application Mix fresh cement for each application and apply promptly. Check_Application->Solution_Application No Solution_Moisture Ensure appropriate moisture levels for the specific cement type. Check_Moisture->Solution_Moisture No End Bond Strength Improved Check_Moisture->End Yes Solution_Surface->End Solution_Mixing->End Solution_Application->End Solution_Moisture->End

Caption: Troubleshooting Logic for Low Bond Strength.

References

Challenges in bonding Shofu Hybond to zirconia and how to overcome them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bonding Shofu Hybond to Zirconia

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and best practices for achieving a durable bond between this compound cements and zirconia substrates. The information is tailored for researchers, scientists, and professionals in drug development who may encounter these materials in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What makes bonding to zirconia inherently challenging?

A1: Zirconia is a polycrystalline ceramic that lacks a silica glass phase.[1] This composition makes it chemically inert and resistant to conventional etching techniques that use hydrofluoric acid, which are effective for glass-ceramics.[2][3] Furthermore, traditional silane coupling agents are not effective on zirconia's silica-free surface, hindering chemical adhesion.[4] The primary challenges are therefore establishing a durable micromechanical and chemical bond to its non-retentive surface.[2][5]

Q2: What are the fundamental principles for achieving a successful bond to zirconia?

A2: A successful and durable bond to zirconia relies on a two-pronged approach:

  • Micromechanical Retention: The zirconia surface must be roughened to create microscopic undercuts for the cement to lock into. The most recommended method is air-particle abrasion (sandblasting) with aluminum oxide (Al₂O₃) particles.[4][6]

  • Chemical Adhesion: A chemical bond is achieved by using a primer or a cement that contains an adhesive phosphate monomer, most notably 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP).[4][7] This monomer forms a strong, water-resistant chemical bond with the zirconium oxide on the surface.[8]

Q3: Which this compound product is indicated for zirconia restorations?

A3: Shofu's product literature indicates that HY-Bond GlasIonomer CX-Smart is suitable for the cementation of zirconia crowns and bridges.[9][10] This material is a glass ionomer cement that chemically bonds to the tooth structure and contains Shofu's proprietary HY-Agent, a complex of tannic acid, strontium fluoride, and zinc fluoride.[10][11]

Q4: Is a special primer required when using HY-Bond GlasIonomer CX-Smart with zirconia?

A4: While HY-Bond GlasIonomer CX-Smart is designed for self-adhesive luting, best practices for zirconia bonding strongly recommend surface pretreatment to enhance bond strength and longevity.[4][12] For optimal results, air-particle abrasion of the zirconia surface is considered a critical step.[6][8] Although glass ionomer cements offer chemical adhesion to tooth structure, their bond to untreated zirconia is less predictable than that of MDP-containing resin cements.

Troubleshooting Guide

Q5: My zirconia restoration debonded. What are the likely causes?

A5: Debonding is a common failure and can typically be traced to one or more of the following issues:

  • Inadequate Surface Preparation: This is the most common cause of bonding failures with zirconia.[13] The bonding surface may not have been properly air-abraded, or the pressure and particle size were incorrect.

  • Surface Contamination: The zirconia surface is highly susceptible to contamination from saliva, blood, or handling oils after cleaning.[3][13] Saliva contains phospholipids that irreversibly bind to the zirconia surface, blocking sites needed for chemical bonding.[3][8]

  • Improper Cement Selection or Handling: Using a cement not indicated for zirconia or failing to follow the manufacturer's instructions for mixing and application can lead to a weak bond.[13]

  • Insufficient Curing: For light- or dual-cured cements, inadequate light exposure can result in incomplete polymerization and a soft, weak cement layer.[14]

Q6: How can I prevent contamination of the zirconia surface after try-in?

A6: After trying in the restoration, the internal surface will be contaminated with saliva. It is critical to decontaminate it before cementation. Do not use phosphoric acid, as it also contains phosphate groups that will occupy the bonding sites.[8] The recommended procedure is:

  • Rinse the restoration thoroughly.

  • Air-abrade the internal surface again with 50 µm aluminum oxide at a low pressure (e.g., 1-2 bar or 15-30 psi).[6][8] This effectively cleans and re-activates the surface.

  • Alternatively, clean the surface with a dedicated zirconia cleaning solution, such as Ivoclean, which is designed to remove phosphate contaminants.[8]

Q7: What should I do if the bond strength in my experiment is consistently low?

A7: Consistently low bond strength values point to a systematic issue in the experimental protocol. Use the following checklist to identify the problem:

  • Verify Zirconia Surface Treatment: Confirm that air-abrasion is being performed correctly (particle size, pressure, duration). An untreated zirconia surface will yield a very weak bond.[15]

  • Check Cement Handling: Ensure the powder-to-liquid ratio for the HY-Bond GlasIonomer CX-Smart is accurate as per the manufacturer's instructions.[16] Incorrect ratios can degrade the material's physical properties.

  • Review Storage Conditions: Check the expiration dates and storage conditions of all materials, including the cement.[17]

  • Analyze Failure Mode: Examine the debonded surfaces under a microscope. If the cement is entirely on the tooth/substrate side, it indicates an adhesive failure at the zirconia-cement interface, pointing to a surface treatment or contamination issue. If the cement is fractured, it's a cohesive failure, suggesting a problem with the cement itself.

Experimental Protocols & Data

Protocol 1: Recommended Workflow for Bonding Zirconia with HY-Bond GlasIonomer CX-Smart

This protocol is based on established best practices for zirconia surface treatment to maximize bond durability.

  • Zirconia Surface Preparation (Intaglio):

    • Air-particle abrade the internal bonding surface of the zirconia restoration with 50 µm aluminum oxide (Al₂O₃) particles.[4]

    • Use a pressure of approximately 1.5-2.5 bar (20-35 psi).[1][12]

    • Perform abrasion for 15-20 seconds from a distance of 10 mm.[8]

    • Thoroughly rinse with water spray and dry with oil-free air.

  • Decontamination (Post Try-In):

    • If the restoration was tried in the mouth, repeat step 1 to remove salivary phosphate contamination.[8]

  • Cement Preparation (HY-Bond GlasIonomer CX-Smart):

    • Shake the powder bottle gently. Dispense one level scoop of powder and two drops of liquid onto a mixing pad.[16] The standard powder-to-liquid ratio is 2.0g to 1.0g.[16]

    • Mix the powder and liquid evenly with a plastic spatula for 30 seconds.[16]

  • Cement Application and Seating:

    • Apply a thin, even layer of the mixed cement to the internal surface of the zirconia restoration.

    • Seat the restoration with moderate, constant pressure.

    • Remove excess cement during the initial gel phase. The cement has a net setting time of approximately 2 minutes and 30 seconds.[10][16]

Quantitative Data: Zirconia Shear Bond Strength

The following tables summarize shear bond strength (SBS) data from various studies, illustrating the effect of different surface treatments and cement types on zirconia. Note that data for this compound specifically is limited in the literature; therefore, values for other cement types are provided for context.

Table 1: Effect of Surface Treatment on Resin Cement Bond Strength to Zirconia

Surface TreatmentResin Cement TypeMean Shear Bond Strength (MPa)Standard Deviation (SD)
Alumina Abrasion (50 µm)Panavia F 2.0 (MDP-based)4.1-
CoJet Sand (Tribochemical Silica Coating)Panavia F 2.0 (MDP-based)--
Alumina Abrasion (50 µm)RelyX Ultimate9.32.4
No Treatment (Control)RelyX U2004.9540.972
SandblastingG-Cem Linkforce (MDP-based)--
48% Hydrofluoric AcidG-Cem Linkforce (MDP-based)16.2201.574

Data compiled from multiple in-vitro studies.[18][19]

Table 2: Comparison of Self-Adhesive Resin Cements on Air-Abraded Zirconia

Cement BrandCement TypeMean Shear Bond Strength (MPa)Standard Deviation (SD)
Panavia SA UniversalSelf-Adhesive Resin8.641.78
TheraCemSelf-Adhesive Resin9.052.64
SpeedCem 2.0Self-Adhesive Resin8.541.92
RelyX Unicem 2Self-Adhesive Resin7.601.26
Panavia V5 (Control)Multi-step Resin (with primer)9.591.55

Data sourced from an in-vitro study on KATANA Zirconia STML.[20]

Visualizations

Workflow and Logic Diagrams

G cluster_prep Zirconia Preparation cluster_cement Cementation with HY-Bond GlasIonomer CX-Smart start Start: Zirconia Restoration Received air_abrade 1. Air-Abrade Intaglio (50µm Al₂O₃, 2 bar, 15s) start->air_abrade rinse_dry1 2. Rinse and Dry (Oil-Free Air) air_abrade->rinse_dry1 try_in 3. Perform Try-In (Optional but Recommended) rinse_dry1->try_in decontaminate 4. Decontaminate Surface (Re-abrade or use Zirconia Cleaner) try_in->decontaminate rinse_dry2 5. Final Rinse and Dry decontaminate->rinse_dry2 dispense 6. Dispense Powder & Liquid (1 scoop : 2 drops) rinse_dry2->dispense mix 7. Mix for 30 seconds dispense->mix apply 8. Apply Thin Layer to Restoration mix->apply seat 9. Seat Restoration (Moderate Pressure) apply->seat cleanup 10. Remove Excess Cement seat->cleanup finish Finish: Bonded Restoration cleanup->finish

Caption: Recommended experimental workflow for bonding zirconia.

G start Bond Failure Occurs check_interface Examine Failure Interface (Zirconia & Substrate) start->check_interface adhesive_failure Adhesive Failure (Cement separated cleanly from Zirconia) check_interface->adhesive_failure Cement on Substrate cohesive_failure Cohesive Failure (Cement is fractured) check_interface->cohesive_failure Cement on Both Surfaces check_prep Was surface air-abraded per protocol? adhesive_failure->check_prep check_mix Was cement mixed to a uniform consistency per IFU? cohesive_failure->check_mix cause_prep Root Cause: Inadequate Mechanical Retention. Solution: Verify air-abrasion parameters (pressure, media, time). check_prep->cause_prep No check_contam Was surface decontaminated after try-in? check_prep->check_contam Yes check_contam->cohesive_failure Yes, issue likely elsewhere cause_contam Root Cause: Surface Contamination. Solution: Implement strict decontamination protocol. check_contam->cause_contam No cause_mix Root Cause: Improper Cement Mix/Ratio. Solution: Review mixing technique and powder/liquid ratio. check_mix->cause_mix No check_expiry Is cement within its expiration date? check_mix->check_expiry Yes cause_expiry Root Cause: Expired Material. Solution: Discard and use new material. check_expiry->cause_expiry No

Caption: Troubleshooting decision tree for bond failure analysis.

G cluster_zirconia Zirconia Surface (ZrO₂) cluster_mdp 10-MDP Monomer zro2 Zr o1 O o2 O p P oh OH p->oh o_double O p->o_double o_single O p->o_single o_single->zro2 Ionic Bond Formation (Water-Resistant) spacer C₁₀H₂₀ (Hydrophobic Spacer Chain) spacer->p methacrylate Methacrylate Group (Bonds to Resin Cement) methacrylate->spacer

Caption: Chemical bonding of an MDP monomer to a zirconia surface.

References

Minimizing air bubble incorporation during Shofu Hybond mixing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the incorporation of air bubbles during the mixing of Shofu Hybond glass ionomer cements.

Troubleshooting Guide: Minimizing Air Bubbles

Q1: I am consistently seeing air bubbles in my mixed this compound cement. What are the common causes?

A1: Air bubble incorporation during the mixing of glass ionomer cements like this compound is a frequent issue that can compromise the integrity of the final restoration. The primary causes include:

  • Improper Dispensing Technique: Incorrect handling of the powder and liquid components before mixing is a leading cause. This includes shaking the powder bottle too vigorously or not inverting the liquid bottle to ensure a bubble-free drop.[1][2]

  • Manual Mixing Process: The physical action of incorporating the powder into the liquid can introduce air into the mixture.[3]

  • Incorrect Mixing Speed and Motion: An overly rapid or aggressive mixing motion can fold air into the cement.

  • Environmental Factors: Higher ambient temperatures can shorten the working time, potentially leading to a rushed and less careful mixing technique.[1][2]

Q2: What is the correct procedure for dispensing the powder and liquid to avoid introducing air?

A2: Proper dispensing is a critical first step. Follow these protocols:

  • Powder Dispensing: Gently shake the powder bottle to loosen the contents before dispensing.[1][2] Use the provided measuring scoop and level off the powder for an accurate dosage.[1][2]

  • Liquid Dispensing: Invert the liquid bottle before dispensing to ensure that any air rises away from the nozzle.[1][2] This action helps in dispensing drops that are free of air bubbles.[1][2] Ensure the nozzle tip does not touch the mixing pad to prevent cross-contamination and inaccurate drop size.[1][2]

Q3: Are there specific mixing techniques I should employ to minimize air bubble incorporation?

A3: Yes, the mixing technique is crucial. For this compound Glasionomer CX-Smart, the powder and liquid should be mixed evenly with a plastic spatula within 30 seconds.[1][2] A deliberate, folding motion, rather than a vigorous whipping motion, is recommended to incorporate the powder into the liquid without trapping air.

For some other polycarboxylate cements, a two-stage mixing process is recommended. Divide the dispensed powder into two equal portions. Introduce the first half to the liquid and mix for 15-20 seconds, then add the remaining powder and mix until a homogeneous paste is achieved.[4] This incremental approach can help to wet the powder more thoroughly and reduce the chances of air entrapment.

Frequently Asked Questions (FAQs)

Q4: What is the standard powder-to-liquid ratio for this compound?

A4: The standard powder-to-liquid ratio and other key quantitative parameters for this compound Glasionomer CX-Smart are summarized in the table below. Adhering to these ratios is essential for achieving the correct consistency and minimizing the risk of a porous mix.

ParameterValueSource
Standard Powder to Liquid Ratio 2.0 g : 1.0 g (1 scoop of Powder to 2 drops of Liquid)[1][2]
Mixing Time (at 23°C) Within 30 seconds[1][2][5]
Working Time (from start of mixing at 23°C) 2 minutes[1][2][5]
Setting Time (from end of mixing at 37°C) 2 minutes 30 seconds[1][2][5]

Q5: How does temperature affect the mixing and setting times of this compound?

A5: The ambient temperature plays a significant role in the working and setting times of the cement. Higher temperatures (above 23°C) will shorten the working time, while lower temperatures will extend it.[1][2] It is important to be aware of your laboratory's ambient temperature and adjust your workflow accordingly to prevent rushing the mixing process, which can lead to air bubble incorporation.

Q6: What should I do if I notice an air bubble in the cement after it has been applied?

A6: If a small air bubble is noticed immediately after application and before the cement has fully set, it may be possible to gently probe it with a fine instrument to release the trapped air. However, for critical applications, it is often best to remove the mixed cement and prepare a fresh batch to ensure a void-free bond. Once the cement has set, removing an internal bubble is not feasible without compromising the restoration.

Experimental Protocols & Workflows

Protocol for Minimizing Air Bubble Incorporation During this compound Mixing

This protocol outlines the detailed steps to be followed to minimize the inclusion of air bubbles when mixing this compound glass ionomer cement.

  • Preparation:

    • Ensure all materials (this compound powder and liquid, measuring scoop, plastic spatula, and mixing pad) are readily accessible.

    • Confirm the ambient laboratory temperature is within the recommended range (around 23°C) for optimal working time.[1][2]

  • Dispensing Powder:

    • Gently shake the this compound powder bottle to de-agglomerate the powder.

    • Using the provided scoop, dispense one level scoop of powder onto the mixing pad.

  • Dispensing Liquid:

    • Invert the this compound liquid bottle and hold it vertically over the mixing pad.

    • Dispense two drops of the liquid next to the powder, ensuring the bottle's nozzle does not touch the pad.[1][2]

  • Mixing:

    • Using a plastic spatula, draw the powder into the liquid in a single, smooth motion.

    • Mix with a folding and pressing motion, spreading the material thinly to press out any trapped air. Avoid a vigorous, circular stirring motion which can incorporate air.

    • Continue mixing for no more than 30 seconds until a uniform, creamy consistency is achieved.[1][2]

  • Application:

    • Gather the mixed cement on the spatula and inspect for any visible air bubbles before application.

    • Apply the cement to the desired surface as per the specific experimental requirements.

Workflow for Optimal this compound Mixing

G prep_materials Gather Materials: Powder, Liquid, Scoop, Spatula, Mixing Pad check_temp Verify Ambient Temperature (23°C) dispense_powder Gently Shake Powder Dispense 1 Level Scoop check_temp->dispense_powder dispense_liquid Invert Liquid Bottle Dispense 2 Bubble-Free Drops dispense_powder->dispense_liquid mix_cement Incorporate Powder into Liquid Use Folding Motion (≤30s) dispense_liquid->mix_cement achieve_consistency Achieve Homogeneous, Creamy Consistency mix_cement->achieve_consistency inspect_mix Inspect for Air Bubbles achieve_consistency->inspect_mix apply_cement Apply to Surface inspect_mix->apply_cement

A flowchart illustrating the recommended workflow for mixing this compound to minimize air bubble incorporation.

References

Shofu Hybond Technical Support Center: The Influence of Humidity on Setting Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the impact of ambient humidity on the setting characteristics of Shofu Hybond glass ionomer cement (GIC). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How does ambient humidity affect the working and setting times of this compound?

Ambient humidity plays a critical role in the water balance of the cement mixture during the initial, sensitive setting phase. This compound, like all conventional glass ionomer cements, undergoes a water-based acid-base setting reaction.[1][2] The liquid component contains water that acts as the reaction medium.[1] Both excessively low and high humidity can adversely affect the material's properties.

  • Low Humidity (<40% RH): In a dry environment, water can evaporate from the mixture too quickly. This can lead to a shortened working time and the formation of a weaker, more porous final cement due to incomplete hydration of the polysalt matrix.[1][3]

  • High Humidity (>60% RH): In a humid environment, the cement can absorb excess water from the air. This can delay the setting time and compromise the physical properties of the set cement by diluting the reactants and weakening the final matrix structure.[1][4]

The manufacturer's instructions for this compound CX-Smart advise storing the material in a place that avoids high temperature and high humidity.[3][5] For optimal and consistent results, it is recommended to mix the cement in a controlled environment, ideally at a relative humidity of 50 ± 10%, as specified by the ISO 9917-1 standard for dental cements.[6]

Q2: My this compound mixture seems to be setting too quickly. Could humidity be the cause?

While counterintuitive, very low humidity can sometimes give the impression of a faster set. Rapid evaporation of water from the surface can cause the material to appear to lose its gloss and handle as if it's setting. However, this is often a sign of desiccation, which will ultimately lead to a weaker cement.[4] More commonly, an accelerated setting time is associated with higher temperatures.[1] The instructions for this compound CX-Smart explicitly state that at temperatures above 23°C, the working time will be shortened.[5][7]

Q3: I am observing a chalky or opaque appearance on the surface of my set this compound. What could be the issue?

A chalky or opaque surface is often an indication of an imbalance in the water content during the critical initial setting phase. This can be caused by either:

  • Water Contamination: Exposure to excess moisture (from high humidity or direct water contact) during the initial set can wash out the metallic ions from the matrix, leading to a weaker and more opaque surface.[1]

  • Dehydration: Conversely, if the cement loses too much water to a dry atmosphere, the setting reaction is incomplete, which can also result in a porous, chalky, and physically weak surface.[1]

To prevent this, it is crucial to protect the cement from both dehydration and water contamination for at least the first hour after mixing.[7]

Q4: What is the fundamental mechanism by which water and humidity influence the setting of this compound?

The setting of this compound is an acid-base reaction between the fluoroaluminosilicate glass powder and the polyacrylic acid in the liquid.[8] Water is essential for this reaction as it serves as the medium that allows the acid to ionize and attack the glass particles, releasing calcium and aluminum ions.[1][8] These ions then cross-link the polyacrylic acid chains, forming a solid polysalt matrix.[1]

Ambient humidity affects the rate and quality of this reaction by altering the water balance.

  • Optimal Humidity: A balanced water level allows for proper ion exchange and matrix formation.

  • Low Humidity: Water loss concentrates the acid, but there may be insufficient medium for the ions to travel and cross-link effectively, leading to incomplete matrix formation.[3]

  • High Humidity: Excess water uptake dilutes the acid and the concentration of the cross-linking ions, slowing down the reaction and resulting in a weaker, more soluble matrix.[1]

Summary of Humidity Effects on this compound Setting Properties

The following table summarizes the expected qualitative effects of different ambient humidity levels on the properties of this compound.

Humidity LevelWorking TimeSetting TimeFinal Cement Properties
Low (<40% RH) May appear to decrease due to rapid surface dehydration.May be difficult to determine accurately due to premature drying.Weak, porous, prone to cracking and shrinkage.[4]
Optimal (40-60% RH) Consistent and as specified by the manufacturer.Predictable and as specified by the manufacturer.Strong, stable, and durable with good integrity.[6]
High (>60% RH) May be slightly extended due to water absorption.Delayed.Weaker, more soluble, and potentially opaque.[1]

Experimental Protocol: Determining the Effect of Humidity on Setting Time (Based on ISO 9917-1)

This protocol describes a method for researchers to quantify the effect of varying humidity on the net setting time of this compound.

1. Objective: To determine the net setting time of this compound under different relative humidity (RH) conditions.

2. Materials and Equipment:

  • This compound powder and liquid.

  • Mixing pad and spatula.

  • Environmental chamber capable of controlling temperature and relative humidity.

  • Stopwatch.

  • Indentation apparatus with a flat-ended needle (as per ISO 9917-1 specifications).

  • Mould for specimen preparation (e.g., stainless steel, 5 mm internal diameter, 1.5 mm depth).

  • Microscope for examining indentations.

3. Methodology:

  • Step 1: Conditioning of Materials:

    • Condition the this compound powder, liquid, mixing pad, and spatula inside the environmental chamber at the desired temperature (23 ± 1°C) and RH for at least 1 hour before mixing.

  • Step 2: Specimen Preparation:

    • Dispense the powder and liquid according to the manufacturer's instructions onto the conditioned mixing pad.

    • Start the stopwatch at the beginning of mixing.

    • Mix the cement within the time specified by the manufacturer (typically 30 seconds).[5]

    • Immediately after mixing, place the cement into the mould, slightly overfilling it.

    • Gently press a flat plate over the top of the mould to extrude excess material and create a smooth surface.

  • Step 3: Setting Time Determination:

    • Transfer the filled mould back into the environmental chamber.

    • At a predetermined time after the end of mixing (e.g., 2 minutes), gently lower the indentation needle vertically onto the surface of the cement.

    • Remove the needle after 5 seconds and examine the surface for an indentation mark.

    • Repeat the indentation at 30-second intervals until the needle fails to leave a complete circular indentation on the surface.

    • The net setting time is recorded as the time from the end of mixing to the point where the needle no longer leaves a complete circular indentation.[6]

  • Step 4: Data Recording and Analysis:

    • Perform the test in triplicate for each humidity condition (e.g., 30% RH, 50% RH, 70% RH).

    • Calculate the mean and standard deviation of the setting times for each condition.

    • Analyze the data to determine the relationship between relative humidity and the setting time of this compound.

Visualizing the Impact of Humidity on the Setting Reaction

The following diagrams illustrate the logical workflow of the setting reaction under different humidity conditions.

cluster_0 Optimal Humidity (40-60% RH) cluster_1 Low Humidity (<40% RH) cluster_2 High Humidity (>60% RH) A1 This compound Powder + Liquid B1 Balanced Water Content A1->B1 C1 Optimal Ion Exchange & Cross-linking B1->C1 D1 Proper Matrix Formation C1->D1 E1 Strong & Stable Set Cement D1->E1 A2 This compound Powder + Liquid B2 Rapid Water Evaporation A2->B2 C2 Insufficient Hydration B2->C2 D2 Incomplete Matrix Formation C2->D2 E2 Weak & Porous Set Cement D2->E2 A3 This compound Powder + Liquid B3 Excess Water Absorption A3->B3 C3 Dilution of Reactants B3->C3 D3 Weakened Matrix Formation C3->D3 E3 Weak & Soluble Set Cement D3->E3

Caption: Effect of humidity on the GIC setting pathway.

cluster_workflow Experimental Workflow for Setting Time Analysis start Start conditioning Condition Materials (Powder, Liquid, Tools) in Environmental Chamber start->conditioning mixing Mix Cement (per manufacturer) conditioning->mixing placement Place in Mould mixing->placement indentation Perform Indentation Test (inside chamber) placement->indentation decision Indentation Visible? indentation->decision decision->indentation Yes record_time Record Net Setting Time decision->record_time No end End record_time->end

Caption: ISO 9917-1 based experimental workflow.

References

Technical Support Center: Shofu Hybond Cements - Troubleshooting Post-Operative Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding post-operative sensitivity when using Shofu Hybond cements.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of this compound cements and their compositions?

Shofu offers several types of Hybond cements, each with a specific composition tailored for different clinical applications. The main types include:

  • Hy-Bond Glasionomer CX-Smart: A glass ionomer luting cement. Its powder contains fluoroaluminosilicate glass and the proprietary "HY-agent" (a tannic acid-strontium fluoride-zinc fluoride complex). The liquid is an acrylic acid-tricarboxylic acid co-polymer solution with tartaric acid and purified water.[1][2]

  • Hy-Bond Polycarboxylate Cement: A zinc polycarboxylate cement. The powder consists of zinc oxide and magnesium oxide with the HY-agent, while the liquid is a polyacrylic acid-tricarboxylic acid co-polymer solution with tartaric acid and distilled water.[3]

  • Hy-Bond Resiglass: A resin-modified glass ionomer (RMGI) cement. The powder is made of fluoroaluminosilicate glass with additives and pigments. The liquid contains polyacrylic acid, purified water, and 2-HEMA.[4][5][6]

Q2: What is the proposed mechanism by which this compound cements minimize post-operative sensitivity?

Several this compound cements contain a patented "HY-agent," which is a tannin-fluoride complex.[7][8][9] This agent is designed to reduce post-operative sensitivity by sealing dentinal tubules.[7][10] Research has shown that the incorporation of the HY-agent into glass ionomer cement leads to the obturation (blocking) of dentinal tubules.[11] This blockage is believed to inhibit the movement of dentinal fluid, which is a primary cause of tooth sensitivity.[12] The tannin-fluoride mixture forms columnar deposits on the enamel surface that are resistant to acid decalcification.[13]

Q3: Can post-operative sensitivity still occur with this compound cements? If so, what are the potential causes?

Yes, while this compound cements are designed to minimize sensitivity, it can still occur. Potential causes are often related to application technique rather than the material itself. These can include:

  • Inadequate Cleaning and Drying: Contamination of the tooth surface with saliva or blood can interfere with the chemical bond of the cement.[14] Over-drying the dentin can also lead to sensitivity.

  • Improper Mixing: Incorrect powder-to-liquid ratios or inadequate mixing can affect the cement's physical properties and sealing ability.[1][15]

  • Pulp Proximity: In deep cavities, proximity to the pulp can lead to irritation. Pulp protection with a material like calcium hydroxide is recommended in such cases.[14][16]

  • Occlusal Trauma: A "high" restoration can cause sensitivity upon biting or chewing.[17]

  • Microleakage: An improper marginal seal can allow fluids and bacteria to penetrate the space between the restoration and the tooth, leading to sensitivity.[18]

Q4: Are there any contraindications for using this compound cements?

This compound cements should not be used in patients with known allergies to any of the components of the specific cement being used (e.g., glass ionomer, polycarboxylate, or resin-modified glass ionomer cements).[3][15][16]

Data Presentation: Properties of this compound Cements

PropertyHy-Bond Glasionomer CX-SmartHy-Bond Polycarboxylate CementHy-Bond Resiglass
Cement Type Glass IonomerZinc PolycarboxylateResin-Modified Glass Ionomer
Key Composition Fluoroaluminosilicate glass, HY-agent, Polyacrylic acid solution[1][2]Zinc oxide, HY-agent, Polyacrylic acid solution[3]Fluoroaluminosilicate glass, Polyacrylic acid, 2-HEMA[4][5][6]
Bonding Mechanism Chemical bond to tooth structure[1]Chemical adhesion to tooth structure and cast appliances[7]Chemical bond to tooth structure[4][5]
Fluoride Release Yes[19]Yes (from HY-agent)[7]Yes[4][5][6]
Film Thickness Low (18 µm)[19]Very low (19 µm)[7]Low (12 µm)[4][5][6]
Features for Sensitivity Reduction HY-additive for favorable pulp response[1]HY-Agent helps seal dentinal tubules[7]Virtually no post-operative sensitivity reported[4][5][6]
Mixing Time Within 30 seconds[1]Within 60 seconds[3]20 seconds[4][6]
Working Time Variable with temperature[1]Not specified3 minutes 30 seconds[4][6]
Setting Time Approx. 2'30" after placing restoration[1]Not specified7 minutes[4][6]

Experimental Protocols

Protocol 1: Troubleshooting Post-Operative Sensitivity

This protocol outlines a systematic approach to identifying and addressing the cause of post-operative sensitivity.

  • Patient History and Symptom Assessment:

    • Record the nature, duration, and triggers of the sensitivity (e.g., cold, hot, biting pressure).

    • Review the details of the cementation procedure, including the specific Hybond cement used.

  • Clinical Examination:

    • Visual Inspection: Examine the restoration for marginal integrity, cracks, or signs of wear.

    • Occlusal Analysis: Check for hyperocclusion (high spots) using articulating paper.

    • Pulp Vitality Testing: If sensitivity is severe or persistent, conduct pulp vitality tests (e.g., cold test, electric pulp test) to rule out pulpitis.

  • Radiographic Analysis:

    • Take periapical and bitewing radiographs to assess for marginal gaps, recurrent decay, or periapical pathology.

  • Intervention Based on Findings:

    • Occlusal Adjustment: If hyperocclusion is detected, carefully adjust the restoration until occlusal contacts are even.

    • Marginal Sealing: If marginal deficiencies are suspected, consider the application of a dental sealant or re-cementation.

    • Desensitizing Agents: Application of a desensitizing agent containing potassium nitrate or glutaraldehyde can be considered.

    • Re-cementation: If the above steps do not resolve the sensitivity, or if significant marginal gaps are present, removal of the restoration and re-cementation may be necessary, ensuring strict adherence to the manufacturer's instructions for use.

Protocol 2: Proper Application of this compound Cements to Minimize Sensitivity

This protocol details the recommended methodology for the application of this compound cements to prevent post-operative sensitivity.

  • Tooth Preparation:

    • Thoroughly clean the preparation to remove any temporary cement or debris.

    • Rinse with water and dry gently. Avoid over-drying the dentin, which can lead to sensitivity. The surface should be moist but not wet.

  • Pulp Protection:

    • In deep cavities, apply a calcium hydroxide liner to protect the pulp.[14][16]

  • Dispensing and Mixing:

    • Adhere strictly to the powder-to-liquid ratio specified in the instructions for use for the specific Hybond cement.[15][16]

    • Dispense the powder and liquid on a cool, dry mixing pad or glass slab.

    • Incorporate the powder into the liquid in increments and mix within the recommended time to achieve a homogenous consistency.

  • Cementation:

    • Apply a thin, even layer of the mixed cement to the internal surface of the restoration.

    • Seat the restoration with firm, constant pressure.

    • Remove excess cement at the rubbery stage, as specified in the instructions for use.[14]

  • Post-Cementation Instructions:

    • Advise the patient to avoid heavy chewing on the restoration for the first 24 hours.

    • Provide information on managing minor transient sensitivity, such as avoiding extreme temperatures.

Mandatory Visualization

Troubleshooting_Workflow start Patient Reports Post-Operative Sensitivity assess Assess Symptoms (Nature, Duration, Triggers) start->assess examine Clinical Examination (Visual, Occlusal) assess->examine radiograph Radiographic Analysis examine->radiograph hyperocclusion Hyperocclusion Detected? radiograph->hyperocclusion adjust_occlusion Adjust Occlusion hyperocclusion->adjust_occlusion Yes marginal_gap Marginal Gap or Microleakage Suspected? hyperocclusion->marginal_gap No resolve Sensitivity Resolved adjust_occlusion->resolve seal_margins Apply Sealant or Consider Re-cementation marginal_gap->seal_margins Yes pulpitis Pulpitis Suspected? marginal_gap->pulpitis No seal_margins->resolve endo_treatment Endodontic Evaluation and Treatment pulpitis->endo_treatment Yes no_obvious_cause No Obvious Cause pulpitis->no_obvious_cause No endo_treatment->resolve desensitize Apply Desensitizing Agent no_obvious_cause->desensitize desensitize->resolve

Caption: Troubleshooting workflow for post-operative sensitivity.

Hybond_Mechanism cluster_tooth Dentin cluster_cement This compound Cement dentinal_tubule Open Dentinal Tubule pulp Pulp (Nerve) dentinal_tubule->pulp Fluid Movement (Stimulus) hybond_cement Hybond Cement with HY-Agent (Tannin-Fluoride) sealed_tubule Sealed Dentinal Tubule hybond_cement->sealed_tubule Obturation of Tubule no_sensitivity Reduced/No Sensitivity sealed_tubule->no_sensitivity Inhibits Fluid Movement

Caption: Mechanism of sensitivity reduction by this compound cements.

References

Impact of curing light intensity on Shofu Hybond resin-modified glass ionomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of curing light intensity on the properties of Shofu Hybond and similar resin-modified glass ionomers (RMGIs). The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific quantitative data for this compound resin-modified glass ionomer as a function of varying light curing intensities was not available in the reviewed literature. The data presented is based on studies of other commercial resin-modified glass ionomers (e.g., Fuji II LC, Riva Light Cure) and is intended to be representative of this class of materials. Researchers should always conduct their own validation studies for specific applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary setting mechanism of this compound RMGI?

A1: this compound, like other RMGIs, has a dual-curing mechanism. It sets via a chemical acid-base reaction between the fluoroaluminosilicate glass and polyacrylic acid, and also through a light-activated polymerization of its resin components.[1]

Q2: Is light curing mandatory for this compound RMGI?

A2: While the material will set chemically, light curing is strongly recommended to achieve optimal mechanical properties, such as bond strength.[1] The light-activated polymerization significantly enhances the initial strength and reduces early moisture sensitivity. For some applications, like luting certain crowns, the manufacturer's instructions for the specific product (e.g., Shofu Hy-Bond Resiglass) may not require light curing, relying on the chemical cure.

Q3: What happens if the curing light intensity is too low?

A3: Insufficient light intensity can lead to incomplete polymerization of the resin matrix. This may result in reduced surface hardness, lower compressive and flexural strength, decreased bond strength to the tooth structure, and potentially higher water sorption which can negatively impact the long-term stability of the restoration.[2]

Q4: Can I compensate for low light intensity by increasing the curing time?

A4: To some extent, increasing the exposure time can help compensate for a lower light intensity to achieve a similar total energy delivery. However, there is a limit to this compensation. An adequate light intensity is crucial for achieving a sufficient depth of cure and optimal polymer cross-linking. Studies on some RMGIs have shown that a longer exposure with a lower intensity LED light can produce similar results to a shorter exposure with a higher intensity halogen light.[3]

Q5: Does the type of curing light (e.g., LED vs. Halogen) affect the properties of RMGIs?

A5: The type of curing light can influence the final properties. Studies have shown that for some RMGIs, LED and Halogen lights can produce similar surface hardness when adequate exposure times are used.[3] However, the effectiveness can be material-dependent, so it is important to use a curing light with a wavelength spectrum that matches the photoinitiator in the RMGI.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low surface hardness or chalky appearance after curing - Insufficient light intensity or exposure time.- Curing light tip is too far from the material surface.- Contamination of the surface before curing.- Check the output of your curing light with a radiometer to ensure it meets the recommended intensity (typically > 400 mW/cm²).- Increase the curing time according to the manufacturer's instructions for the shade and thickness of the material.- Ensure the light guide tip is held as close as possible to the material surface without touching it.- Ensure the surface is clean and dry before light curing.
Restoration debonding or microleakage - Incomplete polymerization at the bonding interface.- Delayed light application after mixing.- Ensure adequate light intensity and curing time, especially at the margins of the restoration.- For dual-cure RMGIs, apply the light as soon as possible after placement, as the chemical setting reaction can increase viscosity and hinder the mobility of reactive species for polymerization.
Fracture of the restoration under load - Sub-optimal mechanical properties due to inadequate curing.- Verify the curing protocol (intensity and time).- Consider the thickness of the RMGI application; cure in increments if the thickness exceeds the recommended depth of cure for your light intensity.
Inconsistent experimental results - Variability in curing light intensity.- Inconsistent sample preparation and curing procedures.- Calibrate and monitor the curing light intensity regularly.- Standardize the distance of the light tip from the sample, the curing time, and the sample dimensions for all experiments.

Data Presentation

Table 1: Compressive Strength of a Resin-Modified Glass Ionomer (Fuji II LC) with Different Curing Methods

This data is adapted from a study on Fuji II LC and is for illustrative purposes.

Curing MethodLight IntensityCuring TimeMean Compressive Strength (MPa) ± SD
Halogen (Optilux 501)~700 mW/cm²40 s165.4 ± 15.2
LED (Bluephase C5)~500 mW/cm²20 s158.7 ± 12.9
LED (Bluephase C5)~500 mW/cm²40 s162.3 ± 14.1

Data derived from a study by Al-Harthi et al. (2013).[3] Note that no statistically significant difference was found among the three curing methods for the RMGIC in this study.

Table 2: Effect of Curing Time on Shear Bond Strength of a Resin-Modified Glass Ionomer Adhesive

This data is for a resin-reinforced glass-ionomer adhesive and illustrates the importance of sufficient curing time.

Curing TimeMean Shear Bond Strength (MPa) ± SD
40 s0.4 ± 1.0
45 s3.4 ± 2.7
50 s3.8 ± 1.1

Data adapted from a study by Bishara et al. (1998).[4]

Experimental Protocols

1. Compressive Strength Testing (adapted from ISO 9917-1:2007)

  • Specimen Preparation:

    • Mix the this compound RMGI according to the manufacturer's instructions.

    • Place the mixed cement into a cylindrical mold, typically 4 mm in diameter and 6 mm in height.[5]

    • Cover the top and bottom surfaces with transparent matrix strips and glass slides, and apply light pressure to extrude excess material.

    • Light cure the specimen from both the top and bottom surfaces for the specified time and at the desired light intensity. The light tip should be in close contact with the glass slide.

    • Remove the specimen from the mold after the initial set.

    • Store the specimens in distilled water at 37°C for 24 hours before testing.[6]

  • Testing Procedure:

    • Measure the diameter of the specimen.

    • Place the specimen in a universal testing machine.

    • Apply a compressive load at a crosshead speed of 1.0 mm/min until the specimen fractures.[5][6]

    • The compressive strength is calculated using the formula: CS = 4F / (πd²), where F is the maximum load at fracture and d is the diameter of the specimen.[7]

2. Flexural Strength Testing (adapted from ISO 9917-2:2010)

  • Specimen Preparation:

    • Prepare the RMGI material as per the manufacturer's guidelines.

    • Fill a rectangular mold (e.g., 25 mm x 2 mm x 2 mm) with the mixed cement.[8]

    • Cover the mold with a matrix strip and a glass slide, and apply light pressure.

    • Light cure the specimen by moving the light tip along the length of the specimen. Ensure all parts of the specimen receive the same amount of light energy.

    • After removal from the mold, store the specimen in distilled water at 37°C for 24 hours.

  • Testing Procedure:

    • Place the specimen on a three-point bending test jig in a universal testing machine.

    • Apply a load to the center of the specimen at a crosshead speed of 1.0 mm/min until fracture.[8]

    • Calculate the flexural strength using the appropriate formula for a three-point bending test.

Visualizations

cluster_process Curing Process LightIntensity Light Intensity (mW/cm²) Polymerization Degree of Polymerization LightIntensity->Polymerization CuringTime Curing Time (seconds) CuringTime->Polymerization CompressiveStrength Compressive Strength Polymerization->CompressiveStrength FlexuralStrength Flexural Strength Polymerization->FlexuralStrength Hardness Surface Hardness Polymerization->Hardness BondStrength Bond Strength Polymerization->BondStrength

Caption: Relationship between curing parameters and RMGI mechanical properties.

start Start: Mix RMGI place Place RMGI in Mold start->place cure Light Cure Specimen (Varying Intensity/Time) place->cure store Store in Distilled Water (37°C, 24h) cure->store test Perform Mechanical Test (e.g., Compressive Strength) store->test analyze Analyze Data test->analyze

Caption: Experimental workflow for testing the effect of curing light on RMGI.

cluster_cause Potential Causes cluster_effect Observed Problems LowIntensity Low Light Intensity LowHardness Low Surface Hardness LowIntensity->LowHardness LowStrength Poor Mechanical Strength LowIntensity->LowStrength Debonding Debonding / Microleakage LowIntensity->Debonding ShortTime Insufficient Curing Time ShortTime->LowHardness ShortTime->LowStrength ShortTime->Debonding BadTechnique Poor Curing Technique (e.g., distance) BadTechnique->LowHardness BadTechnique->LowStrength BadTechnique->Debonding

Caption: Troubleshooting logic for inadequate RMGI curing.

References

Strategies to improve the marginal adaptation of Shofu Hybond restorations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the marginal adaptation of Shofu Hybond series restorations. The following information is synthesized from various studies on glass ionomer and resin-modified glass ionomer cements.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the marginal adaptation of resin-modified glass ionomer (RMGI) restorations?

A1: The long-term success of RMGI restorations is critically dependent on achieving optimal marginal adaptation. Key factors include the material's properties, handling characteristics, and clinical technique. Research indicates that hygroscopic expansion, bond strength, and flexural strength are significant properties that help reduce marginal gaps.[1] Additionally, the timing of finishing and polishing procedures has been shown to have a substantial impact on the marginal seal.[1]

Q2: Is immediate finishing and polishing recommended for Shofu RMGI restorations?

A2: Studies have shown that immediate polishing of resin-modified glass ionomer restorations can result in a marginal gap of approximately 10-25 micrometers.[1] In contrast, delaying the polishing procedure by 24 hours can significantly reduce the marginal gap to 0-2 micrometers.[1] This is attributed to the material's hygroscopic expansion over time, which helps to close the initial gap. Therefore, for optimal marginal adaptation, it is recommended to delay the final finishing and polishing of Shofu RMGI restorations.

Q3: How does cavity conditioning affect the marginal seal of RMGI restorations?

A3: Cavity conditioning plays a crucial role in achieving an effective bond with RMGI materials.[2] Pre-treatment with a diluted polyalkenoic acid conditioner is advised to remove the smear layer and partially demineralize the dentin, which enhances the chemical bonding of the RMGI to the tooth structure.[2] The chemical bonding of RMGI is dependent on the availability of calcium ions on the tooth surface, which is facilitated by proper conditioning.[2][3]

Q4: What is the "sandwich technique" and how does it relate to marginal adaptation?

A4: The "sandwich technique" involves using a glass ionomer cement (GIC) or resin-modified glass ionomer (RMGI) as a liner or base under a composite resin restoration.[4][5] GICs and RMGIs have a coefficient of thermal expansion similar to dentin and can bond chemically to the tooth structure, which can help to reduce polymerization shrinkage stress from the overlying composite resin.[4][5] This can potentially improve marginal sealing and decrease gap formation at the dentin-restoration interface.[4]

Q5: Can the viscosity of a restorative material affect its marginal adaptation?

A5: While material viscosity is a factor in handling and placement, studies on bulk-fill composites from various brands, including Shofu's Beautifil-Bulk, have shown that the brand-specific properties of the composite have a more significant influence on marginal adaptation than its viscosity (flowable vs. paste-like).[6]

Troubleshooting Guide

Problem: Post-operative sensitivity and marginal discoloration are observed.

This issue often indicates microleakage due to a compromised marginal seal. The following troubleshooting steps can help identify and rectify the cause.

Potential Cause & Solution Workflow

Caption: Troubleshooting workflow for marginal adaptation issues.

Data on Marginal Gap Formation

The following table summarizes findings on marginal gap dimensions from a study on resin-modified glass ionomers.

Polishing TimeMaterial TypeMean Marginal Gap (μm)
ImmediateResin-Modified Glass Ionomer10 - 25[1]
After 24 HoursResin-Modified Glass Ionomer0 - 2[1]

Experimental Protocols

Protocol 1: Evaluation of Marginal Adaptation Following Delayed Polishing

This protocol is adapted from studies evaluating the effect of polishing time on the marginal gap of RMGI restorations.[1]

Objective: To determine the optimal time for polishing this compound restorations to minimize marginal gap formation.

Methodology:

  • Specimen Preparation: Prepare standardized Class V cavities on the buccal surfaces of extracted human premolars at the cementoenamel junction.

  • Restoration: Restore the cavities with a Shofu resin-modified glass ionomer according to the manufacturer's instructions.

  • Grouping: Divide the restored teeth into two groups:

    • Group 1 (Immediate Polishing): Polish the restorations immediately after setting.

    • Group 2 (Delayed Polishing): Store the restorations in water at 37°C for 24 hours before polishing.

  • Sectioning: After the respective polishing times, section the teeth longitudinally through the center of the restorations.

  • Analysis: Examine the tooth-restoration interface under a scanning electron microscope (SEM) to measure the marginal gap width.

Workflow for Delayed Polishing Experiment

G cluster_prep Preparation cluster_analysis Analysis prep_cavity Prepare Class V Cavities restore Restore with Shofu RMGI prep_cavity->restore group1 Group 1: Immediate Polishing restore->group1 group2 Group 2: 24h Water Storage restore->group2 section Section Teeth group1->section polish2 Polish Restorations group2->polish2 polish2->section sem SEM Analysis of Marginal Gap section->sem caption Experimental workflow for evaluating delayed polishing.

Caption: Workflow for delayed polishing experiment.

Protocol 2: Investigating the Effect of Delayed Light Activation on Dentin Margin Microleakage

This protocol is based on research into the interaction between light activation timing and surface pretreatment on RMGI microleakage.[2]

Objective: To assess the impact of delayed light activation on the marginal seal of this compound restorations at the dentin margin.

Methodology:

  • Specimen Preparation: Prepare standardized Class V cavities on extracted human premolars with the gingival margin in dentin.

  • Surface Treatment: Condition the cavities with a polyalkenoic acid conditioner.

  • Restoration: Place the Shofu RMGI restoration.

  • Grouping: Divide the teeth into two groups based on light activation timing:

    • Group A (Immediate Light Activation - ILA): Light-cure the restoration immediately after placement.

    • Group B (Delayed Light Activation - DLA): Wait for 3-5 minutes after placement before light-curing.

  • Thermocycling: Subject all specimens to thermocycling to simulate oral conditions.

  • Dye Penetration: Immerse the teeth in a dye solution (e.g., 2% methylene blue) for 24 hours.

  • Sectioning and Analysis: Section the teeth and evaluate the extent of dye penetration at the dentin margin under a stereomicroscope to assess microleakage. A lower dye penetration score indicates better marginal sealing.[2]

References

Validation & Comparative

Comparative study of Shofu Hybond and Fuji I glass ionomer cements

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Shofu Hybond and Fuji I Glass Ionomer Cements

This guide provides a detailed comparative analysis of two prominent glass ionomer luting cements: this compound Glasionomer CX and GC Fuji I. The comparison is based on a comprehensive review of available scientific literature and manufacturer-provided data, focusing on key performance indicators relevant to researchers, scientists, and dental professionals.

Data Presentation

The following tables summarize the quantitative data for various physical and mechanical properties of this compound Glasionomer CX and GC Fuji I. It is important to note that a direct head-to-head comparison is challenging due to the limited number of studies that have evaluated both materials under identical experimental conditions. The data presented here is compiled from various sources and should be interpreted with this consideration.

Table 1: Physical and Mechanical Properties

PropertyThis compound Glasionomer CXGC Fuji I
Compressive Strength 149 MPa[1]Insufficient direct data
Flexural Strength Insufficient dataInsufficient direct data
Shear Bond Strength to Dentin 5.85 - 6.41 MPa (temperature dependent)Insufficient direct data
Film Thickness 18 µm[2][3]Insufficient direct data
Solubility Low water solubility[2][3]0.06%[4]
Fluoride Release (Day 1) High fluoride release[2][3]28.07 ± 0.26 ppm[5]
Working Time 4 minutes 10 seconds[1]2 minutes[6]
Setting Time Insufficient data4 minutes 30 seconds[6]
Mixing Time 30 seconds20 seconds[6]

Note: "Insufficient data" indicates that specific, direct comparative values were not found in the searched literature. Some studies on other Fuji formulations (e.g., Fuji IX, Fuji II) exist but are not included here to avoid inaccurate direct comparisons with Fuji I.

Experimental Protocols

The following are generalized experimental protocols for the key performance tests based on ISO standards and common methodologies found in the dental materials literature.

Compressive Strength Test (Based on ISO 9917-1)

This test determines the ability of a set cement to resist fracture under a compressive load.

  • Specimen Preparation: Cylindrical specimens, typically 4 mm in diameter and 6 mm in height, are prepared by mixing the cement according to the manufacturer's instructions and packing it into a stainless steel mold.[7][8]

  • Storage: The specimens are stored in distilled water at 37°C for a specified period, usually 24 hours, to allow for complete setting.[7]

  • Testing: The specimens are placed in a universal testing machine, and a compressive load is applied at a constant crosshead speed (e.g., 1 mm/min) until fracture occurs.[7][8]

  • Calculation: The compressive strength is calculated in megapascals (MPa) by dividing the maximum load at fracture by the cross-sectional area of the specimen.

Flexural Strength Test (Based on ISO 4049)

This test, also known as the three-point bending test, measures the material's resistance to fracture when subjected to bending forces.

  • Specimen Preparation: Bar-shaped specimens, typically 25 mm x 2 mm x 2 mm, are fabricated using a standardized mold.[9]

  • Storage: The specimens are stored in distilled water at 37°C for 24 hours.

  • Testing: The specimen is placed on two supports in a universal testing machine, and a load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until it fractures.

  • Calculation: The flexural strength is calculated in MPa using a formula that takes into account the load at fracture, the distance between the supports, and the dimensions of the specimen.

Shear Bond Strength to Dentin Test

This test evaluates the adhesive bond strength between the cement and the tooth structure (dentin).

  • Tooth Preparation: Extracted human or bovine teeth are used. The occlusal enamel is removed to expose a flat dentin surface. The surface is then polished to create a standardized smear layer.

  • Bonding: A cylindrical mold is placed on the prepared dentin surface, and the mixed cement is packed into the mold to create a bonded cylinder of a specific diameter.

  • Storage: The bonded specimens are stored in distilled water at 37°C for 24 hours.

  • Testing: A shear force is applied to the base of the cement cylinder using a universal testing machine at a constant crosshead speed (e.g., 0.5 mm/min) until the bond fails.

  • Calculation: The shear bond strength is calculated in MPa by dividing the force required to cause failure by the bonded area.

Fluoride Release Measurement

This test quantifies the amount of fluoride ions released from the cement over time.

  • Specimen Preparation: Disc-shaped specimens of a standardized size are prepared and stored in a desiccator to ensure a constant weight.

  • Immersion: Each specimen is immersed in a specific volume of deionized water or an artificial saliva solution in a sealed container.[10][11]

  • Measurement: At predetermined time intervals (e.g., 1, 7, 14, and 28 days), the specimen is removed, and the fluoride ion concentration in the storage solution is measured using a fluoride ion-selective electrode.[10][11][12]

  • Data Reporting: The results are typically reported as the cumulative amount of fluoride released per unit surface area of the specimen (e.g., in µg/cm²).

Solubility Test (Based on ISO 4049)

This test determines the amount of material that dissolves in a solvent over a period of time.

  • Specimen Preparation: Disc-shaped specimens are prepared, and their initial constant weight (m1) is recorded after storage in a desiccator.[4][6][13]

  • Immersion: The specimens are immersed in distilled water or another specified solvent for a set period, typically 7 days.[4][6][13]

  • Final Weight: After immersion, the specimens are removed, washed, and dried in a desiccator until a constant weight (m2) is achieved.[4][6][13]

  • Calculation: The solubility is calculated as the percentage of weight loss using the formula: [(m1 - m2) / m1] * 100.

Mandatory Visualization

Experimental_Workflow_Comparison cluster_shofu This compound Glasionomer CX cluster_fuji GC Fuji I S_Start Powder & Liquid Dispensing S_Mix Mixing (30s) S_Start->S_Mix Combine S_Work Working Time (4m 10s) S_Mix->S_Work Start Application S_Set Setting S_Work->S_Set Placement S_End Final Restoration S_Set->S_End F_Start Powder & Liquid Dispensing F_Mix Mixing (20s) F_Start->F_Mix Combine F_Work Working Time (2m) F_Mix->F_Work Start Application F_Set Setting Time (4m 30s) F_Work->F_Set Placement F_End Final Restoration F_Set->F_End

Caption: Workflow Comparison of this compound and GC Fuji I.

Property_Comparison Properties Property Compressive Strength Flexural Strength Shear Bond Strength Solubility Fluoride Release Shofu This compound CX 149 MPa Insufficient Data 5.85 - 6.41 MPa Low High Fuji GC Fuji I Insufficient Data Insufficient Data Insufficient Data 0.06% 28.07 ppm (Day 1)

Caption: Key Property Comparison of this compound and GC Fuji I.

References

Bond strength of Shofu Hybond versus zinc phosphate cement to enamel

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the bond strength of luting cements is crucial for predicting their clinical success. This guide provides an objective comparison of Shofu Hy-Bond, a zinc phosphate cement, with other cement categories, supported by experimental data.

Shofu Hy-Bond is a brand of zinc phosphate cement.[1][2][3][4] Therefore, a direct comparison of "Shofu Hy-Bond versus zinc phosphate cement" is a comparison within the same category of dental cement. Shofu Hy-Bond is described as a zinc phosphate cement containing a "Hy-Agent" additive (tannin-fluoride) intended to reduce post-operative sensitivity and seal dentinal tubules.[1][4][5] It is reported to have a high compressive strength of 98 MPa and a film thickness of 25 µm.[2][3][6]

This guide will compare the bond strength of zinc phosphate cements to enamel against other common luting cements, such as self-adhesive resin cements and glass ionomer cements, based on available in-vitro studies.

Comparative Bond Strength to Enamel

The following table summarizes the shear bond strength of different luting cements to enamel as reported in various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental protocols between studies.

Cement TypeBrand/MaterialMean Shear Bond Strength (MPa)Substrate
Zinc PhosphateGeneric0.29 ± 0.03Zirconia Ceramic
Zinc PhosphateGeneric0.71 ± 0.05Lithium Disilicate Ceramic
Self-Adhesive ResinRelyX Unicem14.5Enamel
Conventional ResinSyntac/Variolink II32.8Enamel
CompomerDyract Cem Plus17.8Enamel
Glass IonomerKetac Cem6.1Enamel

Note: The data for zinc phosphate cement presented here is on ceramic materials, as direct shear bond strength data to enamel was not available in the initial search results.[7] The other values are for bond strength to enamel and are provided for a general comparison of cement categories.[8]

Experimental Protocols

The following is a generalized experimental protocol for shear bond strength testing as compiled from various studies.[7][8][9]

1. Tooth Preparation:

  • Extracted human molars are collected and stored in a disinfecting solution.

  • The buccal or lingual surfaces of the crowns are flattened to expose a standardized area of enamel.

  • The enamel surfaces are then polished with a slurry of pumice and water, rinsed, and dried.

2. Bonding Procedure:

  • A cylindrical mold is placed on the prepared enamel surface.

  • The luting cement is mixed according to the manufacturer's instructions and placed into the mold.

  • For adhesive resin cements, the enamel surface may be etched with phosphoric acid and a bonding agent applied prior to cement application.

  • The cement is allowed to set completely. For light-cured or dual-cured cements, a curing light is used.

3. Thermocycling (Optional):

  • To simulate the thermal stresses in the oral environment, some specimens may be subjected to thermocycling, which involves alternating immersion in hot and cold water baths for a specified number of cycles.[8]

4. Shear Bond Strength Testing:

  • The specimens are mounted in a universal testing machine.

  • A shear load is applied to the base of the cement cylinder at a constant crosshead speed (e.g., 0.5 mm/min or 1 mm/min) until failure occurs.[7][9]

  • The force at which the bond fails is recorded in Newtons (N) and the shear bond strength is calculated in Megapascals (MPa) by dividing the failure load by the bonded surface area (mm²).

5. Failure Mode Analysis:

  • The fractured surfaces are examined under a stereomicroscope to determine the mode of failure (adhesive, cohesive, or mixed).[9]

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_bonding Bonding Procedure cluster_testing Testing cluster_analysis Data Analysis A Extracted Human Molars B Flatten Enamel Surface A->B C Polish and Clean B->C D Place Bonding Mold C->D E Mix and Apply Cement D->E F Allow Cement to Set E->F G Thermocycling (Optional) F->G H Mount in Universal Testing Machine G->H I Apply Shear Load until Failure H->I J Record Failure Load I->J K Calculate Shear Bond Strength (MPa) J->K L Analyze Failure Mode K->L

Caption: Experimental workflow for shear bond strength testing of dental cements.

References

Cytotoxicity of Shofu Hybond Compared to Other Resin-Modified Glass Ionomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of Shofu Hybond resin-modified glass ionomer (RMGI) with other commercially available RMGIs. The information is compiled from peer-reviewed studies to assist researchers and professionals in making informed decisions regarding material selection for dental and biomedical applications.

Executive Summary

Resin-modified glass ionomers are widely used in dentistry due to their desirable properties, including fluoride release and adhesion to tooth structure. However, the addition of resin monomers to conventional glass ionomers has raised concerns about their biocompatibility. This guide focuses on the cytotoxic effects of these materials on various cell lines, with a particular emphasis on this compound. Based on available data, this compound demonstrates a favorable cytotoxicity profile compared to several other tested RMGIs, exhibiting milder suppression of cell growth in in vitro studies.

Quantitative Data Summary

The following table summarizes the quantitative data on the cytotoxicity of this compound and other RMGIs from a comparative study. The data represents the percentage decrease in the number of cultured human dental pulp cells after a five-day exposure to the material extracts.

MaterialMaterial TypeManufacturerCell Number Decrease (%)
Hy-Bond Resin-Modified Glass Ionomer Shofu 12% [1]
Fuji IConventional Glass IonomerGC Corporation16%[1]
Fuji II SCConventional Glass IonomerGC Corporation24%[1]
GIC FXConventional Glass Ionomer33%[1]
Fuji IXConventional Glass IonomerGC Corporation62%[1]
GC Lining CementResin-Modified Glass IonomerGC Corporation25%[1]
CompoglassCompomerIvoclar Vivadent19%[1]
Fuji II LC Resin-Modified Glass Ionomer GC Corporation 88% (cell number decreased to 12% of control) [1]
ProTec CEMResin-Modified Glass IonomerIvoclar Vivadent89% (cell number decreased to 11% of control)[1]

Note: The study by Chang et al. (2002) reported the remaining cell numbers as a percentage of the control. For clarity in comparison, the table presents the calculated percentage decrease in cell numbers. A lower percentage indicates lower cytotoxicity.

Other studies have also highlighted significant cytotoxic effects of certain RMGIs. For instance, Vitrebond has been shown to exhibit significantly higher cytotoxicity compared to conventional glass ionomers and other RMGIs like Fuji II LC and Fuji Plus in studies using NIH3T3 mouse fibroblast cells and UMR-106 osteoblast-like cells[2].

Experimental Protocols

The most common method for assessing the cytotoxicity of dental materials is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General MTT Assay Protocol for Dental Material Eluates:
  • Material Preparation: The dental materials are prepared according to the manufacturer's instructions and allowed to set. The set materials are then incubated in a cell culture medium for a specific period (e.g., 24 hours to 7 days) to create an eluate containing any leachable components.

  • Cell Culture: A specific cell line, such as human dental pulp stem cells (hDPSCs), human gingival fibroblasts (HGFs), or mouse 3T3 fibroblasts, is cultured in a multi-well plate until a semi-confluent monolayer is formed[3].

  • Exposure: The culture medium is replaced with the prepared material eluates at various concentrations[3]. Control groups are maintained with fresh culture medium. The cells are then incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the exposure period, the eluates are removed, and a solution of MTT is added to each well. The plate is incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product[4].

  • Solubilization and Measurement: A solubilizing agent, such as isopropanol, is added to dissolve the formazan crystals[3]. The absorbance of the resulting purple solution is then measured using a spectrophotometer at a wavelength of approximately 570 nm[5].

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. The cell viability is typically expressed as a percentage of the control group.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the cytotoxicity of dental materials using an MTT assay.

Cytotoxicity_Workflow cluster_prep Material & Cell Preparation cluster_exposure Exposure Phase cluster_assay MTT Assay cluster_analysis Data Analysis Material Prepare Dental Material Samples Incubate Incubate in Culture Medium to Create Eluate Material->Incubate Expose Expose Cells to Material Eluates for 24-72h Incubate->Expose CellCulture Culture Cells (e.g., hDPSCs) in 96-well plate CellCulture->Expose AddMTT Add MTT Solution and Incubate Expose->AddMTT Solubilize Add Solubilizing Agent to Dissolve Formazan AddMTT->Solubilize Measure Measure Absorbance with Spectrophotometer Solubilize->Measure Calculate Calculate Cell Viability (%) vs. Control Measure->Calculate Cytotoxicity_Pathway Monomers Leached Monomers (e.g., HEMA) ROS Increased Reactive Oxygen Species (ROS) Monomers->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

References

In-Vitro Analysis Reveals Competitive Retentive Strength of Shofu Hybond Glass Ionomer Cement

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-vitro comparative analysis of Shofu Hybond, a conventional glass ionomer cement (GIC), demonstrates its competitive retentive strength against other dental luting agents. A study directly comparing this compound GIC to Voco Meron GIC for the cementation of orthodontic molar bands found that this compound exhibited a significantly higher mean retentive strength. This guide provides a detailed comparison of this compound's performance with alternative cements, supported by experimental data, to inform researchers, scientists, and drug development professionals in the dental materials field.

Comparative Retentive Strength: this compound vs. Alternatives

The primary function of a luting cement is to provide durable retention for indirect restorations. In a direct comparative study, this compound GIC demonstrated superior retentive capabilities over another conventional glass ionomer cement. Furthermore, while direct comparative data for this compound against resin-modified glass ionomer (RMGIC) and adhesive resin cements is limited, studies on a related Shofu product, Zirconomer (a zirconia-reinforced glass ionomer), provide insights into how Shofu's glass ionomer technology fares against these other classes of cements.

Dental CementTypeMean Retentive Strength (MPa)Standard Deviation (MPa)
This compound GIC Conventional Glass Ionomer Cement14.65 [1]1.37 [1]
Voco Meron GICConventional Glass Ionomer Cement10.75[1]1.10[1]

In a separate study evaluating the shear bond strength of various restorative materials to dentin, a Shofu zirconia-reinforced glass ionomer, Zirconomer, was compared with a conventional GIC (GC Fuji II) and a resin-based material (Cention N). While not a direct measure of retentive strength for crowns, shear bond strength is a key indicator of adhesive potential.

Dental CementTypeMean Shear Bond Strength to Dentin (MPa)Standard Deviation (MPa)
Shofu ZirconomerZirconia-Reinforced Glass Ionomer7.04[2]1.18[2]
GC Fuji IIConventional Glass Ionomer Cement5.150.89
Cention NResin-Based9.891.21

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited are provided below.

Retentive Strength of Orthodontic Molar Bands

This experiment was designed to compare the in-vitro retentive strength of this compound GIC and Voco Meron GIC for the cementation of orthodontic molar bands.[1]

Specimen Preparation:

  • Fifty extracted human maxillary first permanent molars were collected and cleaned.

  • The teeth were embedded in acrylic resin blocks with their long axes perpendicular to the base of the blocks.

  • Stainless steel molar bands were adapted to each tooth.

Cementation Procedure:

  • The teeth were randomly divided into two groups of twenty-five.

  • Group 1: Molar bands were cemented with this compound GIC according to the manufacturer's instructions.

  • Group 2: Molar bands were cemented with Voco Meron GIC according to the manufacturer's instructions.

  • Excess cement was removed, and the specimens were stored in distilled water at 37°C for 24 hours.

Testing Protocol:

  • A universal testing machine was used to measure the force required to dislodge the molar bands from the teeth.

  • A tensile load was applied along the long axis of each tooth at a crosshead speed of 1 mm/min until the band was fully debonded.

  • The force at debonding was recorded in Newtons and converted to Megapascals (MPa) by dividing the force by the internal surface area of the band.

G Experimental Workflow: Retentive Strength of Orthodontic Bands cluster_prep Specimen Preparation cluster_cementation Cementation cluster_testing Testing ExtractedMolars 50 Extracted Molars CleanedMolars Cleaned & Polished ExtractedMolars->CleanedMolars EmbeddedMolars Embedded in Acrylic CleanedMolars->EmbeddedMolars AdaptedBands Molar Bands Adapted EmbeddedMolars->AdaptedBands Randomization Randomization (n=25 per group) AdaptedBands->Randomization GroupA Group A: this compound GIC Randomization->GroupA GroupB Group B: Voco Meron GIC Randomization->GroupB CementationA Band Cementation GroupA->CementationA CementationB Band Cementation GroupB->CementationB Storage Store in Distilled Water (37°C for 24h) CementationA->Storage CementationB->Storage TestingMachine Universal Testing Machine Storage->TestingMachine TensileLoad Tensile Load Applied (1 mm/min) TestingMachine->TensileLoad DataRecording Record Debonding Force (N) TensileLoad->DataRecording DataConversion Convert to MPa DataRecording->DataConversion

Caption: Workflow for the in-vitro analysis of orthodontic band retentive strength.

Shear Bond Strength to Dentin

This experiment evaluated the shear bond strength of Shofu Zirconomer, GC Fuji II, and Cention N to dentin.[2]

Specimen Preparation:

  • Forty sound human premolars were selected.

  • The occlusal surfaces were ground to expose a flat dentin surface.

  • The teeth were embedded in acrylic resin.

Bonding Procedure:

  • The teeth were randomly divided into four groups (n=10).

  • Group A (Ketac-Molar): The conventional GIC was mixed and applied to the dentin surface using a cylindrical mold.

  • Group B (Zirconomer Improved): The zirconia-reinforced GIC was mixed and applied similarly.

  • Group C (Cention N): The resin-based material was applied according to the manufacturer's instructions.

  • Group D (GC Fuji II LC): The resin-modified GIC was applied and light-cured.

  • All specimens were stored in distilled water for 24 hours and then thermocycled.

Testing Protocol:

  • A universal testing machine was used to apply a shear force to the base of the material cylinder at a crosshead speed of 0.5 mm/min until failure.

  • The force at failure was recorded in Newtons and the shear bond strength was calculated in MPa.

G Experimental Workflow: Shear Bond Strength to Dentin cluster_prep Specimen Preparation cluster_bonding Bonding Procedure cluster_testing Testing ExtractedPremolars 40 Extracted Premolars GroundDentin Occlusal Surface Ground to Expose Dentin ExtractedPremolars->GroundDentin EmbeddedPremolars Embedded in Acrylic GroundDentin->EmbeddedPremolars Randomization Randomization (n=10 per group) EmbeddedPremolars->Randomization GroupA Group A: Ketac-Molar Randomization->GroupA GroupB Group B: Zirconomer Randomization->GroupB GroupC Group C: Cention N Randomization->GroupC GroupD Group D: GC Fuji II LC Randomization->GroupD Application Material Application (Cylindrical Mold) GroupA->Application GroupB->Application GroupC->Application GroupD->Application StorageThermo Store in Water (24h) & Thermocycle Application->StorageThermo TestingMachine Universal Testing Machine StorageThermo->TestingMachine ShearForce Shear Force Applied (0.5 mm/min) TestingMachine->ShearForce DataRecording Record Failure Load (N) ShearForce->DataRecording StrengthCalc Calculate Shear Bond Strength (MPa) DataRecording->StrengthCalc

Caption: Workflow for the in-vitro analysis of shear bond strength to dentin.

References

A Comparative Analysis of Bond Strength: Shofu Hybond vs. RelyX Luting Plus

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of in-vitro studies reveals key differences in the bond strength of Shofu and 3M resin-modified glass ionomer (RMGI) cements. While direct comparative data between Shofu Hybond and RelyX Luting Plus is limited, existing research on similar material classes provides valuable insights for researchers and dental professionals.

This guide synthesizes available data on the bond strength of this compound series cements and 3M's RelyX Luting Plus, focusing on shear bond strength to dentin, a critical factor for the clinical success of dental restorations.

Quantitative Data Summary

A review of available literature provides the following bond strength values for cements from both manufacturers. It is important to note that the data for the Shofu product is for a conventional glass ionomer cement, as directly comparable data for their resin-modified glass ionomer was not available in peer-reviewed literature.

Cement Brand and TypeSubstrateMean Shear Bond Strength (MPa)Standard Deviation (MPa)
Shofu HY-Bond Glass Ionomer CX (Conventional GIC)Dentin6.110.19
3M RelyX Luting 2 (RMGI)Not Specified1.53 (Shear Peel Bond Strength)Not Reported

Experimental Protocols

The methodologies employed in the cited studies to determine shear bond strength are crucial for interpreting the results.

Study on Shofu HY-Bond Glass Ionomer CX Cement

An in-vitro study evaluated the shear bond strength of Shofu's HY-Bond glass ionomer CX cement. The experiment was conducted under controlled ambient temperature conditions (24±2°C). The cement was mixed according to the manufacturer's instructions and applied to the prepared tooth surface. A universal testing machine was used to apply a shearing force at a crosshead speed of 0.5 mm/min until bond failure occurred.

Study on 3M RelyX Luting 2

In a separate in-vitro investigation, the shear peel bond strength of RelyX Luting 2, a resin-modified glass ionomer cement, was assessed. While the specific substrate was not detailed in the available abstract, the study involved bonding procedures followed by storage in distilled water at 37°C for 24 hours prior to testing in a universal testing machine.[1] It is important to distinguish shear peel bond strength from pure shear bond strength, as the testing modality can influence the results.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for determining the shear bond strength of dental cements.

G cluster_prep Specimen Preparation cluster_bonding Bonding Procedure cluster_testing Testing & Analysis start Extracted Human Molars prep_dentin Prepare Flat Dentin Surface start->prep_dentin embed Embed in Acrylic Resin prep_dentin->embed mix_cement Mix Cement embed->mix_cement apply_cement Apply Cement to Dentin mix_cement->apply_cement place_composite Place Composite Cylinder apply_cement->place_composite cure Light Cure (if applicable) place_composite->cure storage Store in Distilled Water (37°C, 24h) cure->storage testing_machine Mount in Universal Testing Machine storage->testing_machine shear_test Apply Shear Force until Failure testing_machine->shear_test record_data Record Load at Failure (N) shear_test->record_data calculate_sbs Calculate Shear Bond Strength (MPa) record_data->calculate_sbs end Results calculate_sbs->end Data Analysis

Typical workflow for a shear bond strength study.

Discussion

The available data indicates a notable difference in the reported bond strength values between the Shofu conventional glass ionomer cement and the 3M resin-modified glass ionomer cement. The shear bond strength of Shofu's HY-Bond glass ionomer CX to dentin was found to be 6.11 MPa. In contrast, the shear peel bond strength of RelyX Luting 2 was reported as 1.53 MPa.[1]

It is critical to acknowledge the limitations of this comparison. The data for the Shofu product is for a conventional glass ionomer, not a resin-modified one, which is the direct competitor to RelyX Luting Plus. Resin-modified glass ionomers are generally expected to exhibit higher bond strengths than their conventional counterparts due to the addition of resin components that enhance adhesion. Furthermore, the testing methodologies, particularly the distinction between shear bond strength and shear peel bond strength, can significantly impact the measured values.

To provide a definitive comparison between this compound RMGI and RelyX Luting Plus, further in-vitro studies that directly compare these two specific materials under identical, standardized testing conditions are necessary. Researchers are encouraged to conduct such studies to provide the dental community with clear, evidence-based guidance on the selection of luting cements.

References

A Comparative Analysis of Shofu Hybond Dental Cements and Conventional Luting Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of restorative dentistry, the selection of an appropriate luting cement is paramount to the long-term clinical success of indirect restorations. The ideal cement should not only provide robust adhesion and durability but also ensure biocompatibility and minimize post-operative complications. This guide offers a detailed comparison of the clinical performance of Shofu's Hybond line of dental cements against conventional options such as zinc phosphate, glass ionomer (GIC), and polycarboxylate cements. The following analysis is based on in-vitro and in-vivo studies, focusing on key performance indicators including bond strength, microleakage, solubility, and post-operative sensitivity.

Executive Summary

Shofu Hybond cements, which include polycarboxylate, glass ionomer, and resin-modified glass ionomer formulations, are designed to offer enhanced clinical performance. Notably, many Hybond products feature a proprietary "HY-agent," a complex containing tannic acid and fluorides, which is intended to reduce post-operative sensitivity and improve physical properties.[1] This guide synthesizes available data to provide a comparative overview for researchers and dental professionals.

Data Presentation: Performance Indicators

The clinical performance of dental cements can be evaluated through various physical and biological parameters. The following tables summarize quantitative data from studies comparing this compound products and conventional cements.

Table 1: Shear and Tensile Bond Strength

Cement TypeSubstrateMean Shear Bond Strength (MPa)Mean Tensile Bond Strength (MPa)Study
Shofu Hy-Bond Glasionomer CX Dentin6.41 ± 0.28 (at 16°C)-Patil et al. (2018)
6.11 ± 0.19 (at 24°C)
5.85 ± 0.16 (at 34°C)
Conventional Glass Ionomer Cement Dentin1.22108.58 ± 7.81 (N)Reddy, K. C. (2017)
Zinc Phosphate Cement Dentin-1.64Yadav et al. (2014)[2]
Polycarboxylate Cement Dentin-0.79Yadav et al. (2014)[2]
Resin-Modified Glass Ionomer Cement Dentin1.53163.06 ± 6.48 (N)Reddy, K. C. (2017)

Note: Direct comparative studies for bond strength of all this compound variants against a full panel of conventional cements are limited. Data is compiled from multiple sources and methodologies may vary.

Table 2: Microleakage Scores

Cement TypeRestoration TypeMicroleakage Score/ValueStudy
Shofu Zirconomer (Reinforced GIC) Class V RestorationHigher than Cention N, similar to conventional GICAl-Haj Ali et al. (2022)[3]
Conventional Glass Ionomer Cement Stainless Steel CrownMean Rank: 31.77Reddy, K. C. (2017)
Resin-Modified Glass Ionomer Cement Stainless Steel CrownMean Rank: 25.67Reddy, K. C. (2017)
Polycarboxylate Cement Stainless Steel CrownSignificantly higher than resin and RMGICMemarpour et al. (2021)[4]

Note: Microleakage studies often use a scoring system, making direct numerical comparison between studies challenging. Lower scores generally indicate less microleakage.

Table 3: Solubility in Lactic Acid (pH 4.0) after 30 Days

Cement TypeMean Solubility (% weight loss)Study
Shofu HY-Bond Carbo-plus (Polycarboxylate) ~1.8%Irie et al. (1998)[5]
Conventional Zinc Phosphate Cement ~1.5%Irie et al. (1998)[5]
Conventional Glass Ionomer Cement (Fuji I) ~1.2%Irie et al. (1998)[5]
Resin Cements (Average of 3 types) < 0.1%Irie et al. (1998)[5]

Note: This study indicates that while resin cements are markedly less soluble, conventional cements, including Shofu's polycarboxylate, exhibit comparable solubility rates to each other.[5]

Table 4: Post-Operative Sensitivity (In-Vivo)

Cement TypeSensitivity TestImmediate Post-op1 Week Post-op1 Month Post-opStudy
Shofu Glass Ionomer Luting Cement Cold WaterModerateMildNegligibleKumar et al. (2015)[6]
Compressed AirModerateMildNegligible
Biting PressureMildNegligibleNegligible
Conventional Zinc Phosphate Cement Cold WaterModerate-HighModerateMildKumar et al. (2015)[6]
Compressed AirModerate-HighModerateMild
Biting PressureMild-ModerateMildNegligible
Resin-Modified Glass Ionomer Cement Cold WaterLowNegligibleNegligibleKumar et al. (2015)[6]
Compressed AirLowNegligibleNegligible
Biting PressureLowNegligibleNegligible

Note: This in-vivo study demonstrated that restorations luted with resin-modified glass ionomer cement showed the least post-operative sensitivity, while Shofu's glass ionomer cement performed comparably to or slightly better than zinc phosphate cement.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of comparative data. The following sections outline the experimental protocols for the key performance indicators discussed.

Bond Strength Testing

The shear bond strength of dental cements is a measure of their ability to resist forces parallel to the adhesive interface.

Experimental Workflow for Shear Bond Strength Testing

BondStrengthWorkflow cluster_prep Sample Preparation cluster_bonding Cement Application cluster_testing Mechanical Testing A Extracted Human Molars B Dentin Surface Exposed and Polished A->B C Mounting in Acrylic Resin B->C D Application of Cement to Dentin Surface C->D E Placement of Metal Casting D->E F Application of Standardized Load E->F G Setting of Cement F->G H Storage of Samples (e.g., 24h in water) G->H I Mounting in Universal Testing Machine H->I J Application of Shear Force at a Constant Crosshead Speed (e.g., 0.5 mm/min) I->J K Recording of Load at Failure J->K L Calculation of Bond Strength (MPa) K->L

Caption: Workflow for in-vitro shear bond strength testing of dental cements.

Methodology:

  • Tooth Preparation: Extracted human molars are sectioned to expose a flat dentin surface, which is then polished. The teeth are mounted in acrylic resin.

  • Cementation: The dental cement is mixed according to the manufacturer's instructions and applied to the dentin surface. A metal casting is seated onto the cement under a standardized load (e.g., 2 kg) and allowed to set for a specified time (e.g., 10 minutes).

  • Storage and Testing: The specimens are stored, often in water at 37°C, for 24 hours. They are then mounted in a universal testing machine, and a shear force is applied at a constant crosshead speed (e.g., 0.5 mm/min) until failure. The load at failure is recorded and divided by the bonding area to calculate the shear bond strength in megapascals (MPa).

Microleakage Analysis

Microleakage assesses the passage of fluids and bacteria at the tooth-restoration interface, which can lead to secondary caries and pulpal inflammation.

Experimental Workflow for Microleakage Analysis

MicroleakageWorkflow A Preparation of Standardized Cavities in Extracted Teeth B Cementation of Inlays/Crowns with Test Cements A->B C Thermocycling (e.g., 500 cycles between 5°C and 55°C) B->C D Sealing of Apex and Coating of External Surfaces C->D E Immersion in Dye Solution (e.g., 2% Methylene Blue for 24h) D->E F Sectioning of Teeth Longitudinally E->F G Microscopic Evaluation of Dye Penetration F->G H Scoring of Microleakage based on a Standardized Scale G->H

Caption: Workflow for in-vitro microleakage analysis using the dye penetration method.

Methodology:

  • Sample Preparation: Standardized cavities are prepared in extracted human teeth. Inlays or crowns are fabricated and cemented with the respective luting agents.

  • Artificial Aging: The restored teeth undergo thermocycling to simulate temperature changes in the oral cavity.

  • Dye Immersion: The apices of the teeth are sealed, and the external surfaces are coated with a varnish, leaving the restoration margins exposed. The teeth are then immersed in a dye solution (e.g., 2% methylene blue) for a specified period (e.g., 24 hours).

  • Evaluation: The teeth are sectioned, and the extent of dye penetration along the tooth-restoration interface is evaluated under a microscope. Microleakage is typically scored using a graded scale (e.g., 0 for no penetration to 3 for penetration to the axial wall).

Post-Operative Sensitivity Evaluation

Post-operative sensitivity is a critical clinical outcome that is best assessed through in-vivo studies.

Logical Flow for In-Vivo Post-Operative Sensitivity Trial

SensitivityTrialFlow cluster_enrollment Patient Selection & Baseline cluster_procedure Clinical Procedure cluster_followup Follow-up & Evaluation A Patient Recruitment with Need for Crown/Inlay B Pre-operative Sensitivity Assessment (Baseline) A->B C Randomization into Cement Groups B->C D Tooth Preparation C->D E Fabrication of Restoration D->E F Cementation with Assigned Cement E->F G Immediate Post-operative Sensitivity Assessment F->G H Follow-up Assessments (e.g., 1 week, 1 month) G->H I Data Collection using Standardized Tests (Cold, Air, Biting) H->I J Statistical Analysis of Sensitivity Scores I->J

Caption: Logical flow diagram for a randomized clinical trial evaluating post-operative sensitivity.

Methodology:

  • Patient Selection and Randomization: Patients requiring restorations on vital teeth are selected and randomly assigned to different cement groups. Baseline sensitivity is recorded.[6]

  • Clinical Procedure: Standardized tooth preparation and restoration fabrication are performed. The restorations are luted with the assigned cement.

  • Evaluation: Post-operative sensitivity is evaluated at specific time intervals (e.g., immediately after, 1 week, and 1 month) using standardized stimuli such as a cold water test, compressed air, and biting pressure.[6] Patient responses are recorded, often using a visual analog scale (VAS) or a descriptive scale.[6]

Conclusion

The available evidence suggests that this compound cements offer performance that is often comparable, and in some aspects potentially superior, to conventional dental cements. The inclusion of the HY-agent in many Hybond products appears to be a beneficial feature for potentially reducing post-operative sensitivity.[1] For instance, in-vivo data indicates that Shofu's glass ionomer cement results in similar or less post-operative sensitivity compared to zinc phosphate cement.[6] In terms of solubility, Shofu HY-Bond Carbo-plus is comparable to other conventional cements.[5] However, it is important to note that resin-based cements, including resin-modified glass ionomers, generally exhibit lower solubility and may offer advantages in certain clinical situations.[5][6]

The selection of a luting cement should be based on the specific clinical scenario, considering factors such as the type of restoration, the preparation design, and the patient's history of sensitivity. While this compound cements present a reliable option, further direct, multi-parameter comparative studies would be beneficial to fully elucidate their performance spectrum relative to the wide array of conventional and contemporary luting agents available.

References

In-Vitro Fluoride Release: A Comparative Analysis of Shofu Hybond and Ketac Cem

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, presents the available data for Ketac Cem and discusses the manufacturer's claims for Shofu Hybond, highlighting the current gap in directly comparable experimental evidence. This information is intended for researchers, scientists, and drug development professionals seeking to understand the fluoride-releasing potential of these dental luting agents.

Summary of Available Data

Due to the absence of studies directly comparing the two materials, a quantitative data table cannot be constructed. However, based on available research on Ketac Cem and manufacturer information for this compound, a qualitative summary can be provided.

FeatureThis compoundKetac Cem
Fluoride Release Claim High fluoride releaseKnown to release fluoride
Fluoride Compounds Zinc fluoride and strontium fluorideFluoroaluminosilicate glass
Quantitative Data Not available in peer-reviewed literatureData available in multiple studies

Experimental Protocols for Fluoride Release Measurement

While no specific protocol for this compound is available, the following is a generalized experimental protocol commonly employed in in-vitro studies to measure fluoride release from glass ionomer cements like Ketac Cem. This methodology provides a framework for how such a comparative study could be designed.

Diagram of a Typical Experimental Workflow for Fluoride Release Measurement

G prep Specimen Preparation (e.g., disc fabrication) immerse Immersion in Deionized Water or Artificial Saliva prep->immerse incubate Incubation at 37°C immerse->incubate measure Fluoride Measurement (Ion-Selective Electrode) incubate->measure replace Replacement of Storage Solution measure->replace repeat Repeat Measurement at Pre-determined Intervals measure->repeat replace->incubate for subsequent readings

Caption: Experimental workflow for in-vitro fluoride release measurement.

Detailed Methodology
  • Specimen Preparation:

    • Standardized disc-shaped specimens of the cement are prepared using a mold of specific dimensions (e.g., 10 mm diameter and 2 mm thickness).

    • The cement is mixed according to the manufacturer's instructions and placed into the mold.

    • The specimens are allowed to set completely under controlled conditions (e.g., 37°C and 100% humidity) for a specified period (e.g., 24 hours).

  • Immersion and Storage:

    • Each specimen is immersed in a fixed volume of a storage solution, typically deionized water or artificial saliva, in a sealed container.

    • The containers are stored in an incubator at a constant temperature of 37°C to simulate oral conditions.

  • Fluoride Measurement:

    • At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), the specimens are removed from the storage solution.

    • The fluoride concentration in the storage solution is measured using a fluoride ion-selective electrode connected to an ion analyzer.

    • Total Ionic Strength Adjustment Buffer (TISAB) is typically added to the solution before measurement to ensure accurate readings by adjusting the ionic strength and breaking up complexes of fluoride with other ions.

  • Data Analysis:

    • After each measurement, the specimens are placed in fresh storage solution and returned to the incubator.

    • The amount of fluoride released is typically reported in parts per million (ppm) or micrograms of fluoride per square centimeter of the specimen surface area (μg/cm²).

    • Cumulative fluoride release over the study period is often calculated and statistically analyzed.

Discussion of Findings

Ketac Cem:

Numerous in-vitro studies have consistently demonstrated that Ketac Cem, a conventional glass ionomer luting cement, releases fluoride. The pattern of release is characterized by an initial "burst" effect, with the highest amount of fluoride being released within the first 24-48 hours after placement. This initial high release is followed by a gradual decrease over time, eventually reaching a lower, more constant level of release over several weeks or months. The amount of fluoride released can be influenced by factors such as the storage medium (deionized water vs. artificial saliva) and the experimental setup.

This compound:

Product literature for Shofu Hy-Bond CX and Hy-Bond CX-Smart states that these cements offer "high fluoride release". The composition is noted to include zinc fluoride and strontium fluoride. However, without independent, quantitative in-vitro studies, it is not possible to objectively verify the magnitude and pattern of fluoride release from this compound or to compare it directly with Ketac Cem.

Conclusion for the Research Community

There is a clear need for independent, head-to-head in-vitro studies comparing the fluoride release of this compound and Ketac Cem under standardized laboratory conditions. Such research would provide valuable data for dental professionals and researchers in making informed decisions about material selection, particularly in clinical situations where fluoride release is a critical factor for caries prevention. Future studies should adhere to established protocols for measuring fluoride release to ensure that the data generated is both reliable and comparable to the existing body of literature on glass ionomer cements.

Biocompatibility Profile: Shofu Hybond Series in Contrast to Eugenol-Based Cements

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of dental materials, biocompatibility is a paramount concern for researchers and clinicians alike. This guide provides a comparative analysis of the biocompatibility of Shofu's Hybond series of dental cements and traditional eugenol-based cements, with a focus on cytotoxicity and inflammatory responses. The data presented is synthesized from multiple in vitro studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Shofu's Hybond line, particularly its glass ionomer and resin-modified glass ionomer formulations, is generally characterized by good biocompatibility. This is often attributed to the presence of a proprietary "Hy-agent" containing tannic acid, strontium fluoride, and zinc fluoride, which is purported to minimize pulpal irritation. In contrast, eugenol-based cements, while offering sedative properties, exhibit a more complex biocompatibility profile. Their effects are dose-dependent, with the potential for cytotoxicity at higher concentrations and a dual pro- and anti-inflammatory role. The available data suggests that while both types of cement can exhibit some level of cytotoxicity, the specific formulation and clinical context are crucial determinants of their biological response.

Quantitative Data on Cytotoxicity

The following table summarizes the quantitative data on the cytotoxicity of a Shofu resin-modified glass ionomer cement (BeautiCem SA) and various zinc oxide-eugenol (ZOE) cements from in vitro studies utilizing the MTT assay to assess cell viability. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental conditions.

Cement TypeProduct/ConcentrationCell LineExposure TimeCell Viability (%)Reference
Shofu Resin-Modified Glass Ionomer BeautiCem SANIH/3T3 (Mouse Fibroblasts)24 hours70.6%[1]
NIH/3T3 (Mouse Fibroblasts)72 hours29.5%[1]
Eugenol-Based Cement Zinc Oxide-Eugenol SealerL929 (Murine Fibroblasts)48 hours30.64%[2][3]
Nano Zinc-Oxide Eugenol (1/1 dilution)L929 (Murine Fibroblasts)24 hours~13%[4]
Zinc Oxide-EugenolPeriapical Stem CellsNot Specified45.36% (at 60 µl/ml)[5]

Experimental Protocols

Cytotoxicity Assessment via MTT Assay (Based on ISO 10993-5)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. The general protocol for evaluating the cytotoxicity of dental cements is as follows:

  • Material Preparation: The dental cement is prepared according to the manufacturer's instructions. Disc-shaped specimens are fabricated and sterilized.

  • Eluate Preparation: The sterilized specimens are immersed in a cell culture medium at a specific surface area-to-volume ratio (e.g., 1.25 cm²/mL) and incubated for a defined period (e.g., 24, 48, or 72 hours) at 37°C to create an eluate containing leachable components.

  • Cell Culture: A suitable cell line, such as L929 mouse fibroblasts or human dental pulp stem cells, is seeded in 96-well plates and incubated to allow for cell attachment.

  • Exposure: The culture medium is replaced with the prepared material eluates (in various concentrations if a dose-response is being investigated).

  • MTT Incubation: After the exposure period, the eluates are removed, and a solution of MTT is added to each well. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., dimethyl sulfoxide - DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

Inflammatory Response to Eugenol in Dental Pulp Cells

Eugenol's interaction with dental pulp cells can modulate inflammatory pathways, with a notable effect on the Nuclear Factor-kappa B (NF-κB) signaling cascade. In healthy pulp tissue, eugenol can act as a pro-inflammatory agent by promoting the activation of NF-κB. Conversely, in an already inflamed pulp, eugenol can exhibit anti-inflammatory properties by inhibiting the NF-κB pathway.

eugenol_nfkb_pathway cluster_healthy Healthy Pulp Tissue cluster_inflamed Inflamed Pulp Tissue (LPS-stimulated) Eugenol_H Eugenol IKK_H IKK Activation Eugenol_H->IKK_H IκBα_P_H IκBα Phosphorylation & Degradation IKK_H->IκBα_P_H NFκB_Activation_H NF-κB (p65/p50) Activation IκBα_P_H->NFκB_Activation_H NFκB_Translocation_H Nuclear Translocation NFκB_Activation_H->NFκB_Translocation_H Gene_Expression_H Pro-inflammatory Gene Expression (IL-6, IL-8, TNF-α) NFκB_Translocation_H->Gene_Expression_H Eugenol_I Eugenol IKK_I IKK Inhibition Eugenol_I->IKK_I IκBα_S_I IκBα Stabilization IKK_I->IκBα_S_I NFκB_Inhibition_I NF-κB (p65/p50) Inhibition IκBα_S_I->NFκB_Inhibition_I Gene_Suppression_I Reduced Pro-inflammatory Gene Expression NFκB_Inhibition_I->Gene_Suppression_I

Caption: Dual role of Eugenol on the NF-κB signaling pathway in dental pulp cells.

General Experimental Workflow for Biocompatibility Testing

The in vitro assessment of the biocompatibility of dental cements typically follows a standardized workflow to ensure reliable and reproducible results. This workflow involves material preparation, exposure to cell cultures, and subsequent analysis of cellular responses.

biocompatibility_workflow cluster_assays Biocompatibility Assessment start Start: Select Dental Cements prep Material Preparation (as per ISO 10993-12) start->prep eluate Eluate Preparation (Incubation in Culture Medium) prep->eluate exposure Exposure of Cells to Eluates eluate->exposure cell_culture Cell Seeding & Culture (e.g., L929, hDPSCs) cell_culture->exposure cytotoxicity Cytotoxicity Assay (e.g., MTT, XTT) exposure->cytotoxicity inflammation Inflammatory Response (e.g., ELISA for Cytokines) exposure->inflammation genotoxicity Genotoxicity Assay (e.g., Comet Assay) exposure->genotoxicity analysis Data Analysis & Interpretation cytotoxicity->analysis inflammation->analysis genotoxicity->analysis end End: Biocompatibility Profile analysis->end

Caption: Standardized workflow for in vitro biocompatibility assessment of dental cements.

Concluding Remarks

The biocompatibility of dental cements is a critical factor influencing their clinical success. Shofu's Hybond series, as represented by their resin-modified glass ionomer formulation, demonstrates a favorable biocompatibility profile in initial in vitro testing, though cytotoxicity can increase with longer exposure times. Eugenol-based cements, while offering therapeutic benefits, present a more complex biological response, with cytotoxicity being a significant concern at higher concentrations. Their inflammatory effects are context-dependent, highlighting the intricate nature of their interaction with vital tissues. Further direct comparative studies under standardized conditions are warranted to provide a more definitive ranking of the biocompatibility of these materials. Researchers and clinicians should consider the specific clinical scenario, including proximity to the pulp and the health status of the dental tissues, when selecting an appropriate luting agent.

References

A Head-to-Head Comparison of Shofu Hybond and Panavia SA for Zirconia Crown Cementation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of dental prosthetics, the long-term success of zirconia crowns is critically dependent on the luting agent used for cementation. Two prominent products in this category are Shofu's Hybond, a glass ionomer cement, and Kuraray's Panavia SA, a self-adhesive resin cement. This guide provides a detailed, objective comparison of their performance for zirconia crown cementation, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

Executive Summary

Panavia SA, a self-adhesive resin cement, generally demonstrates superior bond strength and lower microleakage compared to traditional glass ionomer cements for zirconia crown cementation. This is largely attributed to the presence of the 10-MDP monomer in Panavia SA, which facilitates a chemical bond with zirconia. Shofu Hybond, a glass ionomer luting cement, offers benefits such as fluoride release and biocompatibility. While direct head-to-head clinical studies with quantitative data are limited, the existing body of research on the respective material classes provides a strong basis for comparison.

Data Presentation

Table 1: Physical and Mechanical Properties
PropertyThis compound (Glasionomer CX)Panavia SA (Cement Plus)
Cement Type Glass IonomerSelf-Adhesive Resin
Compressive Strength 149 MPa[1][2]Not consistently reported in MPa, focus is on bond strength
Film Thickness 18 µm[1][2]Not specified in available research
Bonding Mechanism Chemical bond to tooth structure[3]Chemical bond to tooth structure and zirconia (via MDP monomer)[4][5]
Fluoride Release Yes[3]Yes
Table 2: Performance Data for Zirconia Crown Cementation
Performance MetricThis compound (Glass Ionomer Cements - General)Panavia SA
Shear Bond Strength to Zirconia Lower than resin cements.[6]5.99 MPa (Panavia F2.0)[6], 12.4 MPa (Panavia SA Cement Plus)[7]
Microleakage Higher than self-adhesive resin cements.[8][9]Lower than glass ionomer and resin-modified glass ionomer cements.[8][9]
Clinical Survival Rate No significant difference in a 4-year study compared to self-adhesive resin cement for zirconia crowns.[10]100% 5-year survival rate for zirconia crowns in a retrospective study.

Experimental Protocols

Shear Bond Strength Testing

A common methodology for evaluating the bond strength of dental cements to zirconia involves the following steps:

  • Specimen Preparation: Zirconia blocks are fabricated, typically using CAD/CAM technology, and sintered. The bonding surface is then treated, often by sandblasting with aluminum oxide particles (e.g., 50 µm at 0.25 MPa pressure), to increase surface roughness and promote micromechanical retention.[6]

  • Cementation: The cement is applied to the treated zirconia surface, and a composite resin cylinder or another zirconia block is bonded to it under a standardized load.

  • Storage and Thermocycling: The bonded specimens are stored in distilled water at 37°C for a specified period (e.g., 24 hours). They are often subjected to thermocycling, which involves alternating between cold (e.g., 5°C) and hot (e.g., 55°C) water baths for a set number of cycles (e.g., 2000 cycles) to simulate the temperature changes in the oral environment.[7]

  • Testing: A universal testing machine is used to apply a shear force to the bonded interface at a constant crosshead speed (e.g., 1 mm/min) until failure occurs. The force at which debonding occurs is recorded and the shear bond strength is calculated in megapascals (MPa).[6]

Microleakage Assessment

Microleakage studies are crucial for determining the sealing ability of a cement at the crown margin. A typical protocol is as follows:

  • Crown Preparation and Cementation: Extracted human teeth are prepared to receive zirconia crowns. The crowns are fabricated and then cemented onto the prepared teeth using the respective luting agents according to the manufacturer's instructions.

  • Thermocycling: Similar to bond strength testing, the cemented crowns undergo thermocycling to simulate aging and stress at the margins.

  • Dye Penetration: The teeth are then immersed in a dye solution (e.g., 2% basic fuchsin or methylene blue) for a specific duration. This allows the dye to penetrate any gaps at the crown-tooth interface.

  • Sectioning and Evaluation: The teeth are sectioned, and the extent of dye penetration is evaluated under a stereomicroscope. Microleakage is often scored based on the depth of dye penetration.[8][9]

Mandatory Visualization

experimental_workflow cluster_sbs Shear Bond Strength Testing cluster_micro Microleakage Assessment sbs_prep Zirconia & Composite Specimen Preparation sbs_treat Surface Treatment (e.g., Sandblasting) sbs_prep->sbs_treat sbs_cement Cementation sbs_treat->sbs_cement sbs_store Storage & Thermocycling sbs_cement->sbs_store sbs_test Universal Testing Machine sbs_store->sbs_test micro_prep Tooth Preparation & Zirconia Crown Fabrication micro_cement Cementation micro_prep->micro_cement micro_thermo Thermocycling micro_cement->micro_thermo micro_dye Dye Immersion micro_thermo->micro_dye micro_eval Sectioning & Microscopic Evaluation micro_dye->micro_eval

Experimental workflows for performance testing.

bonding_mechanisms cluster_panavia Panavia SA Bonding cluster_hybond This compound Bonding panavia Panavia SA (Resin Cement) mdp MDP Monomer panavia->mdp contains tooth_p Tooth Structure (Dentin/Enamel) panavia->tooth_p Chemical Bond zirconia Zirconia Surface mdp->zirconia Chemical Bond hybond This compound (Glass Ionomer) tooth_h Tooth Structure (Dentin/Enamel) hybond->tooth_h Chemical Bond zirconia_h Zirconia Surface hybond->zirconia_h Micromechanical Retention (after surface treatment)

Simplified bonding mechanisms.

Discussion and Conclusion

The choice between this compound and Panavia SA for zirconia crown cementation depends on the clinical situation and the practitioner's priorities.

Panavia SA stands out for its superior bond strength to zirconia, a critical factor for the retention and longevity of restorations, particularly in cases with less retentive tooth preparations. The presence of the MDP monomer provides a reliable chemical bond to the otherwise relatively inert zirconia surface.[4][5] This, combined with the lower microleakage observed with resin cements, suggests a more durable marginal seal, potentially reducing the risk of secondary caries and postoperative sensitivity.[8][9]

This compound , as a glass ionomer cement, offers the advantages of fluoride release, which can be beneficial in patients with a high caries risk, and a history of biocompatibility. While traditional glass ionomer cements have shown lower bond strengths to zirconia compared to resin cements, clinical studies have indicated that they can still provide adequate retention for zirconia crowns, especially in preparations with sufficient mechanical retention.[6][10] The "Hy-Agent" in Shofu's formulation is also purported to reduce postoperative sensitivity.

References

Safety Operating Guide

A Guide to the Safe Disposal of Shofu Hybond Products

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the proper disposal of dental materials is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of Shofu Hybond products, designed for researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize environmental impact and maintain a safe working environment.

Hazardous Components and Exposure Limits

Understanding the composition of this compound products is the first step in safe disposal. The tables below summarize the primary hazardous ingredients and their occupational exposure limits as specified in the Safety Data Sheets (SDS).

Shofu HY-Bond Polycarboxylate Cement & Temporary Cement Soft Powder

Chemical NameACGIH TLV (TWA)
Zinc Oxide2 mg/m³
Magnesium Oxide10 mg/m³
Silicon Oxide0.1 mg/m³

Shofu HY-Bond Zinc Phosphate Cement Liquid

Chemical NameLD50 (Oral Rat)LD50 (Dermal Rabbit)LC50 (Inhalation Rat)
Phosphoric Acid1250 mg/kg2740 mg/kg> 0.85 mg/L (4H)
Zinc Oxide> 5000 mg/kg> 5000 mg/kg> 5.7 mg/L

Personal Protective Equipment (PPE)

Before handling any this compound materials for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure to hazardous substances.

  • Eye Protection: Safety goggles or a face shield should be worn to protect against splashes or airborne particles.[1]

  • Hand Protection: Latex or rubber gloves are essential to prevent skin contact.[1]

  • Respiratory Protection: In areas with inadequate ventilation or when handling the powder form, a dust mask is recommended to avoid inhalation.[1]

  • Protective Clothing: A lab coat or other protective clothing should be worn to protect the skin and clothing from contamination.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound products. This workflow is designed to be clear, logical, and easy to follow.

cluster_prep Preparation cluster_handling Material Handling cluster_disposal Disposal ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) ventilated_area 2. Work in a Well-Ventilated Area ppe->ventilated_area mix 3. Mix Unused Powder and Liquid Components ventilated_area->mix cure 4. Allow Mixture to Fully Cure/Set mix->cure contain 5. Place Cured Material in a Sealed Container cure->contain non_hazardous 6. Dispose of as Non-Hazardous Solid Waste contain->non_hazardous local_regulations Follow Local, State, and Federal Regulations non_hazardous->local_regulations sewage Do NOT Dispose in Sewage System

References

Essential Safety and Operational Protocols for Handling Shofu Hybond

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe handling, use, and disposal of Shofu Hybond products, a dental cement commonly used by researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personal safety and minimize environmental impact. This compound variants, including polycarboxylate and glass ionomer cements, consist of a powder and a liquid component which, when mixed, initiate a chemical reaction. The primary hazards are associated with the powder, which can cause skin and eye irritation, and the acidic nature of the liquid, which can cause burns.[1][2][3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential chemical exposures. The following table summarizes the mandatory PPE for handling this compound, based on the information provided in the Safety Data Sheets (SDS).

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles or safety glasses with side shieldsProtects against splashes of the liquid component and airborne powder particles that can cause serious eye damage.[1][2][4]
Hand Protection Latex or rubber glovesPrevents skin contact with the powder and liquid, which can cause irritation, burns, or sensitization with prolonged contact.[1][5][6]
Respiratory Protection Dust maskRecommended when handling the powder to avoid inhalation, which may cause respiratory system damage with repeated exposure.[1]
Protective Clothing Lab coat or general protective overallsProtects skin and personal clothing from contamination.[5][6][7]

Operational Procedures: Step-by-Step Handling

Proper handling from preparation to application is crucial for both safety and the material's efficacy. Always work in a well-ventilated area.[1]

  • Preparation of Workspace :

    • Ensure the work area is clean and uncluttered.

    • Have all necessary materials readily available: this compound powder and liquid, mixing pad, spatula, and the components to be cemented.

    • An emergency eye wash fountain should be in close proximity.[5][6]

  • Dispensing :

    • Gently shake the powder bottle before dispensing to loosen the contents.[8]

    • Dispense the recommended powder-to-liquid ratio onto the mixing pad. Do not alter this ratio, as it can compromise the material's properties.[9]

    • Tightly close both the powder and liquid containers immediately after dispensing to prevent contamination and degradation.[1][8]

  • Mixing :

    • Using a clean spatula, incorporate the powder into the liquid in increments, mixing thoroughly until a homogenous consistency is achieved.

    • The standard mixing time is approximately 30 seconds.[8]

  • Application :

    • Apply the mixed cement to the intended surface promptly. The working time is typically around 2 minutes from the start of mixing.[8]

    • Avoid direct contact with skin and soft tissues during application.

  • Post-Application :

    • Remove any excess cement after it reaches a rubbery consistency, which is typically 1 to 2 minutes after placement.[8][9]

    • Allow the cement to fully set according to the manufacturer's instructions.

Emergency First Aid Protocols

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek medical attention if irritation persists.[1][2]
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][2]
Inhalation Move the individual to fresh air and keep them at rest in a comfortable breathing position. If respiratory symptoms develop, seek medical attention.[1]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek medical advice if necessary.[1][2]

Disposal Plan

Proper disposal of unused and excess this compound is essential to prevent environmental contamination.

  • Cure Excess Material : Before disposal, it is recommended to mix any remaining powder and liquid to allow the material to cure into a solid, inert mass.[5]

  • Container Disposal : Once the mixed material has hardened, it can be discarded in a suitable container.

  • Regulatory Compliance : All waste materials should be disposed of in accordance with local, state, and federal regulations.[1][10] Do not dispose of uncured material in household garbage or down the drain.[7]

Handling Workflow Diagram

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.